molecular formula C11H22N4O4 B611205 t-Boc-N-Amido-PEG2-Azide

t-Boc-N-Amido-PEG2-Azide

Cat. No.: B611205
M. Wt: 274.32 g/mol
InChI Key: MEZSEFQCLYODJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG2-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSEFQCLYODJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of t-Boc-N-Amido-PEG2-Azide in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker not only connects the functional components of these complex molecules but also profoundly influences their solubility, stability, pharmacokinetics, and overall efficacy. This technical guide provides an in-depth exploration of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker, for scientists and professionals in drug development.

Core Attributes of this compound

This compound is a polyethylene glycol (PEG) based linker engineered with distinct functionalities at each terminus, enabling controlled and sequential conjugation reactions.[1] Its structure consists of three key components:

  • A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable shield for a primary amine, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation.[1][2]

  • A short PEG2 spacer: The two-unit polyethylene glycol chain enhances the aqueous solubility of the linker and the resulting bioconjugate, a crucial property for often hydrophobic drug payloads.[3] This spacer also provides a defined distance between the conjugated molecules.

  • A terminal azide group: This functional group is specifically designed for highly efficient and bioorthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Quantitative Data Summary

The selection of a linker and the corresponding conjugation chemistry is a data-driven process. The following tables summarize key quantitative parameters for the reactions and properties associated with this compound and related linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 950683-55-3[4]
Molecular Formula C11H22N4O4[4]
Molecular Weight 274.3 g/mol [4]
Purity Typically ≥95%[4]

Table 2: Comparative Analysis of Click Chemistry Reactions for Azide-Containing Linkers

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Requires copper catalyst, which can be cytotoxic.Copper-free, generally more biocompatible for in-vivo applications.[5]
Reaction Kinetics Generally faster reaction rates.Slower reaction rates compared to CuAAC.[5]
Reaction Conditions Requires a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate).No catalyst required; driven by the ring strain of cyclooctynes (e.g., DBCO, BCN).[5]
Selectivity Highly selective for azides and terminal alkynes.Highly selective for azides and strained alkynes.
Yields Typically high yields.Generally high yields, though may be slightly lower than CuAAC in some cases.

Table 3: Stability of Linkages in Bioconjugates

Linkage TypeFormed FromStability ProfileKey Considerations
Amide Bond Amine + Carboxylic Acid (or activated ester)Highly stable in circulation.[6]Non-cleavable linker strategy. Payload release relies on lysosomal degradation of the antibody.[6]
Triazole Ring Azide + Alkyne (via Click Chemistry)Very stable under physiological conditions.[7]Non-cleavable linker strategy. Provides a robust connection between the conjugated moieties.[6]
Hydrazone Linkage Hydrazide + Aldehyde/KetonepH-sensitive; stable at neutral pH (7.4) and cleavable at acidic pH of endosomes/lysosomes (pH 4.5-6.5).[8]A common cleavable linker strategy for intracellular drug release.[8]
Disulfide Linkage Thiol + ThiolReductively cleavable; stable in the bloodstream and cleaved in the reducing environment of the cell.Another cleavable linker strategy, sensitive to intracellular glutathione concentrations.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for its use in the synthesis of PROTACs and ADCs.

Synthesis of a PROTAC using this compound

This protocol outlines a modular approach for synthesizing a PROTAC, starting with the conjugation of an E3 ligase ligand, followed by deprotection and subsequent "click" reaction with a protein of interest (POI) binder.

Protocol 1: Conjugation of E3 Ligase Ligand to the Linker

  • Activation of E3 Ligase Ligand: If the E3 ligase ligand contains a carboxylic acid, dissolve it in an anhydrous aprotic solvent such as DMF. Add an activating agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Deprotection of the Linker: Dissolve this compound in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0°C.[9] Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.

  • Neutralization and Coupling: Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the resulting amine-PEG2-azide TFA salt in anhydrous DMF and neutralize with DIPEA. Add this solution to the activated E3 ligase ligand from step 1.

  • Reaction and Purification: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS. Upon completion, purify the E3 ligase ligand-PEG2-azide conjugate by reverse-phase HPLC.

Protocol 2: Click Chemistry Conjugation to POI Binder

  • Reactant Preparation: Dissolve the purified E3 ligase ligand-PEG2-azide conjugate and an alkyne-modified POI binder (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation (for CuAAC): Prepare fresh stock solutions of copper(II) sulfate (CuSO4) and sodium ascorbate.

  • CuAAC Reaction: To the mixture of the azide conjugate and alkyne binder, add the CuSO4 solution (typically 0.1 equivalents) followed by the sodium ascorbate solution (typically 0.3-0.5 equivalents).[10]

  • Reaction and Purification: Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by LC-MS. Once complete, purify the final PROTAC molecule by reverse-phase HPLC.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic payload to an antibody via this compound.

Protocol 3: Antibody Modification and Linker Conjugation

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Linker Activation: If the linker is to be attached to the antibody via lysine residues, the this compound would first need to be functionalized with an amine-reactive group (e.g., by converting a terminal acid version of the PEG linker to an NHS ester).

  • Alternative Strategy (Site-Specific Conjugation): A more common approach for azide-alkyne chemistry in ADCs is to introduce the alkyne or azide onto the antibody site-specifically. For this protocol, we will assume an alkyne-modified antibody is available.

Protocol 4: Payload-Linker Conjugation and Deprotection

  • Payload Conjugation: Conjugate a payload containing a carboxylic acid to the deprotected amine of this compound using standard peptide coupling chemistry (e.g., EDC/NHS or HATU) as described in Protocol 1.

  • Deprotection: Remove the t-Boc group from the payload-linker conjugate using TFA in DCM as described in Protocol 1. Purify the resulting payload-PEG2-azide.

Protocol 5: ADC Final Assembly via Click Chemistry

  • Reactant Preparation: Dissolve the alkyne-modified antibody in a suitable buffer. Add the purified payload-PEG2-azide.

  • SPAAC Reaction: If using a strain-promoted click reaction, the alkyne on the antibody would be a strained cyclooctyne (e.g., DBCO). Simply mix the DBCO-modified antibody with the payload-PEG2-azide and incubate at room temperature or 37°C. The reaction typically proceeds to completion within a few hours.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload-linker and other small molecules.

Diagrams of Signaling Pathways and Workflows

Visual representations of the complex processes involved in the application of this compound can aid in understanding and experimental design.

PROTAC_Synthesis_Workflow cluster_ligand_prep E3 Ligase Ligand Preparation cluster_linker_prep Linker Preparation cluster_conjugation1 First Conjugation cluster_conjugation2 Final PROTAC Assembly E3_ligand E3 Ligase Ligand (with COOH) Activated_E3 Activated E3 Ligand E3_ligand->Activated_E3 HATU, DIPEA E3_Linker_Azide E3 Ligand-PEG2-Azide Activated_E3->E3_Linker_Azide Boc_Linker This compound Amine_Linker H2N-PEG2-Azide Boc_Linker->Amine_Linker TFA/DCM Amine_Linker->E3_Linker_Azide Final_PROTAC Final PROTAC E3_Linker_Azide->Final_PROTAC CuAAC or SPAAC POI_binder Alkyne-modified POI Binder POI_binder->Final_PROTAC ADC_Synthesis_Workflow cluster_payload_prep Payload-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Assembly Payload Cytotoxic Payload (with COOH) Payload_Linker Payload-PEG2-Azide Payload->Payload_Linker EDC/NHS Boc_Linker This compound Deprotected_Linker H2N-PEG2-Azide Boc_Linker->Deprotected_Linker TFA/DCM Deprotected_Linker->Payload_Linker Final_ADC Final ADC Payload_Linker->Final_ADC Click Chemistry (e.g., SPAAC) Antibody Monoclonal Antibody Alkyne_Antibody Alkyne-modified Antibody Antibody->Alkyne_Antibody Site-specific modification Alkyne_Antibody->Final_ADC PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

References

An In-Depth Technical Guide to t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 950683-55-3

Abstract

This technical guide provides a comprehensive overview of t-Boc-N-Amido-PEG2-Azide, a heterobifunctional chemical linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details the physicochemical properties, key chemical reactions, and established experimental protocols for the application of this linker. For clarity, quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

This compound is a versatile chemical tool featuring two key functional groups at opposing ends of a short polyethylene glycol (PEG) spacer. The tert-butyloxycarbonyl (Boc) protected amine and the terminal azide group allow for orthogonal, sequential chemical modifications. The PEG spacer enhances the aqueous solubility and provides flexibility to the conjugated molecules.[1][2][3]

The azide moiety is primed for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The Boc-protected amine offers a stable, masked primary amine that can be readily deprotected under mild acidic conditions to allow for subsequent conjugation, typically through amide bond formation.[2][3] These characteristics make it a valuable building block in the modular synthesis of complex biomolecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for calculating reaction stoichiometries and understanding the compound's general behavior.

PropertyValueReference(s)
CAS Number 950683-55-3[2][5]
Molecular Formula C₁₁H₂₂N₄O₄[2]
Molecular Weight 274.32 g/mol [2]
IUPAC Name tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate[2]
Appearance Solid powder or light yellow oil[2][4]
Purity Typically >95%[5][6]
Solubility Soluble in DMSO, DMF, DCM, and other common organic solvents. The PEG spacer increases solubility in aqueous media.[2][4][7]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[2]

Key Chemical Reactions and Protocols

This compound's utility stems from its two orthogonal reactive handles. Below are detailed protocols for the primary reactions involving this linker.

Boc Group Deprotection

The removal of the Boc protecting group unveils a primary amine, which can then be used for conjugation, for instance, with an activated carboxylic acid. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).

Experimental Protocol: Boc Deprotection with TFA

This protocol is a representative procedure and may require optimization based on the specific substrate.

  • Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (repeat 3 times).

  • Final Product: The resulting product is the TFA salt of the deprotected amine. It should be used immediately in the subsequent reaction step without further purification.

Boc_Deprotection start This compound in DCM step1 Cool to 0°C start->step1 1. step2 Add TFA (20-50% v/v) step1->step2 2. step3 Stir at 0°C to RT for 1-3.5h step2->step3 3. step4 Monitor by TLC/LC-MS step3->step4 4. step5 Rotary Evaporation step4->step5 5. (on completion) end Amine-PEG2-Azide (TFA Salt) step5->end 6.

Workflow for Boc Deprotection.
Azide Group Conjugation via Click Chemistry

The azide group can be conjugated to an alkyne-containing molecule through either copper-catalyzed or strain-promoted click chemistry.

3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click chemistry reaction.

Experimental Protocol: CuAAC Reaction

This protocol is a representative procedure and may require optimization.

  • Preparation of Reactants: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.1 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).

  • Addition of Reducing Agent: Add sodium ascorbate (0.3 to 5.0 eq) from a freshly prepared 1M solution in water.

  • Addition of Copper Catalyst: Add copper(II) sulfate (CuSO₄·5H₂O) (0.1 eq) to the reaction mixture. A copper-coordinating ligand like TBTA or THPTA can be added to stabilize the Cu(I) catalyst.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, the final product can be purified by an appropriate method, such as flash chromatography or reverse-phase HPLC.

3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry is ideal for biological systems where copper catalysts can be cytotoxic.

Experimental Protocol: SPAAC Reaction

This protocol is a representative procedure and may require optimization.

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative) in anhydrous DMSO.

  • Reaction Setup: In a clean, dry reaction vial, add the desired volume of the strained alkyne stock solution.

  • Addition of Azide: To this, add an equimolar amount or a slight excess (1.1 to 1.5 equivalents) of the this compound stock solution.

  • Reaction: The reaction can be performed at room temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Purification: The final product can be purified by an appropriate method, such as HPLC.

Applications in Drug Development

The unique structure of this compound makes it a valuable component in the synthesis of complex therapeutics.

PROTAC Synthesis

In the synthesis of PROTACs, this linker can connect a protein of interest (POI) ligand to an E3 ligase ligand. The modular nature of the linker allows for a stepwise and controlled synthesis.

PROTAC_Synthesis cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Second Ligand Conjugation linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection amine_linker H2N-PEG2-N3 deprotection->amine_linker coupling1 Amide Coupling (e.g., HATU, DIPEA) amine_linker->coupling1 ligand1 E3 Ligase Ligand (with -COOH) ligand1->coupling1 intermediate E3 Ligand-Linker-N3 coupling1->intermediate cuaac CuAAC Click Chemistry intermediate->cuaac ligand2 POI Ligand (with Alkyne) ligand2->cuaac protac Final PROTAC cuaac->protac

General workflow for PROTAC synthesis.
Antibody-Drug Conjugate (ADC) Synthesis

This linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the final ADC.

ADC_Synthesis mAb Antibody with Alkyne Handle click Click Chemistry (CuAAC or SPAAC) mAb->click linker This compound linker->click mAb_linker Antibody-Linker-NHBoc click->mAb_linker deprotection Boc Deprotection mAb_linker->deprotection mAb_linker_amine Antibody-Linker-NH2 deprotection->mAb_linker_amine conjugation Payload Conjugation mAb_linker_amine->conjugation payload Activated Cytotoxic Payload (e.g., NHS ester) payload->conjugation adc Final ADC conjugation->adc

General workflow for ADC synthesis.

Safety Information

This compound should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for researchers in drug development and bioconjugation. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, allow for the controlled and modular synthesis of complex biomolecules such as ADCs and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this important chemical tool.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the realm of bioconjugation and drug delivery. Its application to polyethylene glycol (PEG) linkers has become indispensable for the controlled and efficient construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive examination of the role of the Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Principles: A Temporary Shield for Precise Chemistry

The primary function of the Boc group is to act as a temporary shield for primary or secondary amines on a PEG linker.[2][3] This protection is critical in multi-step syntheses, preventing the highly reactive amine group from participating in unintended side reactions. The Boc group's stability under a wide array of conditions, including basic and nucleophilic environments, makes it a robust choice for complex synthetic pathways.[1][3]

The key characteristic of the Boc group is its lability under acidic conditions.[2][3] This allows for its clean and efficient removal, typically with trifluoroacetic acid (TFA), to reveal the free amine at the desired stage of the synthesis for subsequent conjugation.[4][5] This orthogonality is fundamental to the stepwise assembly of heterobifunctional molecules, where different ends of the PEG linker are functionalized in a controlled sequence.[2][6]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive moiety (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in modern drug development.[2][5] The PEG spacer itself enhances the solubility and pharmacokinetic properties of the final conjugate, while the Boc group enables the precise and sequential attachment of different molecular entities, such as a targeting antibody and a cytotoxic payload in an ADC.[3][5]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [2]

ProcessReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM) or Tetrahydrofuran (THF)0 - 252 - 12>95
Boc Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 - 250.5 - 2>90
Boc Deprotection 4M HCl in 1,4-Dioxane1,4-Dioxane0 - 251 - 4>90

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [2]

Acidic ReagentConcentrationAdvantagesDisadvantages
Trifluoroacetic acid (TFA)20-50% in DCMFast and efficient deprotection.Can cause side reactions with sensitive functional groups.[2]
HCl in Dioxane4 MMilder than TFA, can be more selective.Slower reaction times compared to TFA.[2]
Oxalyl Chloride/MethanolN/AMild conditions, effective for various substrates.[2]May not be suitable for all PEGylated compounds.[2]
Lewis Acids (e.g., ZnBr₂, TMSI)VariesMilder than strong Brønsted acids.[2]May require specific solvent systems and optimization.[2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Objective: To protect a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[6]

Materials:

  • Amine-terminated PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amine-terminated PEG linker in anhydrous DCM or THF in a round-bottom flask.

  • Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.

  • Add 1.2 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Objective: To remove the Boc protecting group from a PEG linker to expose the free amine for subsequent conjugation.[5][7]

Materials:

  • Boc-protected PEG-conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.[5]

  • For sensitive substrates, cool the solution to 0°C in an ice bath.[8]

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7] For example, for a 50% concentration, add an equal volume of TFA to the DCM solution.[5]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5] Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4]

  • To ensure the complete removal of residual TFA, perform an azeotropic distillation by adding toluene to the residue and evaporating under reduced pressure. Repeat this co-evaporation step three times.[7]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next reaction step or neutralized with a mild base.

Mandatory Visualizations

Diagrams are essential for illustrating the logical flow of synthetic and analytical procedures.

Boc_Protection_Deprotection_Workflow Workflow for Boc protection and deprotection of a PEG linker. cluster_protection Boc Protection cluster_conjugation Further Synthesis/Conjugation cluster_deprotection Boc Deprotection cluster_final_conjugation Final Conjugation start Amine-PEG reagent1 (Boc)₂O, Base (e.g., DIPEA) start->reagent1 product1 Boc-NH-PEG reagent1->product1 step2 Boc-NH-PEG-Molecule 1 product1->step2 Couple to Molecule 1 reagent2 Acid (e.g., TFA) step2->reagent2 product2 H₂N-PEG-Molecule 1 reagent2->product2 final_step Molecule 2-NH-PEG-Molecule 1 product2->final_step Couple to Molecule 2

Caption: Workflow for Boc protection and deprotection of a PEG linker.

ADC_Synthesis_Workflow A representative workflow for ADC synthesis. cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Antibody Conjugation linker Boc-NH-PEG-Linker conjugate1 Boc-NH-PEG-Payload linker->conjugate1 payload Cytotoxic Payload payload->conjugate1 deprotection TFA/DCM conjugate1->deprotection conjugate2 H₂N-PEG-Payload deprotection->conjugate2 adc Antibody-PEG-Payload (ADC) conjugate2->adc antibody Monoclonal Antibody antibody->adc

Caption: A representative workflow for ADC synthesis.

PROTAC_Synthesis_Workflow General workflow for the synthesis of a PROTAC molecule. cluster_p_step1 Step 1: First Ligand Conjugation cluster_p_step2 Step 2: Boc Deprotection cluster_p_step3 Step 3: Second Ligand Conjugation p_linker Boc-NH-PEG-Linker p_conjugate1 Boc-NH-PEG-POI Ligand p_linker->p_conjugate1 poi_ligand Protein of Interest (POI) Ligand poi_ligand->p_conjugate1 p_deprotection TFA/DCM p_conjugate1->p_deprotection p_conjugate2 H₂N-PEG-POI Ligand p_deprotection->p_conjugate2 protac E3 Ligase Ligand-PEG-POI Ligand (PROTAC) p_conjugate2->protac e3_ligand E3 Ligase Ligand e3_ligand->protac

Caption: General workflow for the synthesis of a PROTAC molecule.

References

The Azide Group: A Linchpin for Precision in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has become an indispensable tool in bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems.[1] Its utility stems from a unique combination of properties: it is small, metabolically stable, and, most importantly, bioorthogonal. This means it does not typically participate in reactions with naturally occurring functional groups in living organisms, allowing for highly selective "click" reactions with specifically engineered partners.[1] This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in research and drug development.

Core Properties of the Azide Group for Bioconjugation

The success of the azide as a bioorthogonal chemical reporter is due to several key features:

  • Small Size: The azide group is compact, which minimizes the potential for steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[1]

  • Bioorthogonality: Azides are virtually absent in native biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines and alkynes, rather than the hard nucleophiles commonly found in biology.[1][2][3]

  • Stability: The azide group is stable under physiological conditions, including aqueous environments at neutral pH and body temperature, making it suitable for studies in live cells and in vivo.[1][4]

  • Versatile Reactivity: The azide group can participate in a number of highly efficient and specific ligation reactions, providing a versatile toolkit for bioconjugation.[1]

Key Bioconjugation Reactions Involving Azides

Three primary bioorthogonal reactions are used to label azide-modified biomolecules: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] Each method offers a unique set of advantages and disadvantages related to reaction kinetics, biocompatibility, and ease of use.[5]

Staudinger Ligation

The Staudinger ligation was the first truly bioorthogonal reaction applied in a biological context.[5] It involves the reaction of an azide with a specifically engineered triarylphosphine. The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which, after the loss of dinitrogen gas, forms an aza-ylide intermediate.[6][7] In the "traceless" version, an adjacent electrophilic trap on the phosphine reagent captures the aza-ylide, which upon hydrolysis, forms a stable, native amide bond, leaving no residual atoms from the phosphine reagent in the final product.[2][3][7]

Staudinger_Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide Biomolecule-N₃ AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine Phosphine Probe (with electrophilic trap) Phosphine->AzaYlide AmideBond Biomolecule-NH-CO-Probe (Stable Amide Bond) AzaYlide->AmideBond Intramolecular Rearrangement + H₂O PhosphineOxide Phosphine Oxide AzaYlide->PhosphineOxide Hydrolysis N2 N₂ Gas AzaYlide->N2 - N₂

Mechanism of the Traceless Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry."[1] It is a highly efficient and regiospecific 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5][8] The reaction is catalyzed by copper(I), which dramatically accelerates the rate and ensures the exclusive formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[9] While extremely fast and high-yielding, the requirement of a copper catalyst, which can be toxic to cells, often limits its use to in vitro or ex vivo applications.[4][9][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-Probe (Stable 1,4-Triazole) Azide->Triazole Alkyne Probe-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst (from Cu(II) + Reductant) Catalyst->Triazole Catalyzes Cycloaddition

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[3][5][9] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN), where the significant ring strain (~18 kcal/mol) provides the activation energy for the cycloaddition to proceed rapidly with an azide without the need for a catalyst.[9][11] This makes SPAAC highly suitable for labeling biomolecules in living cells and whole organisms.[3][12][13]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-Probe (Stable Triazole) Azide->Triazole Spontaneous Cycloaddition Cyclooctyne Probe-Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of Azide-Based Bioconjugation Chemistries

The choice of ligation chemistry often depends on the experimental context, balancing the need for rapid kinetics against the requirement for biocompatibility.

FeatureStaudinger LigationCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Partners Azide + Engineered PhosphineAzide + Terminal AlkyneAzide + Strained Cyclooctyne
Catalyst Required NoYes (Copper I)No
Biocompatibility High (Metal-free)[5]Low to Moderate (in vitro)[4][9]High (Live cells/ in vivo)[12][13]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10⁻³ - 10⁻²[5][14]10¹ - 10⁴[14]10⁻³ - 10¹ (Varies by cyclooctyne)[14]
Resulting Linkage Amide Bond1,4-disubstituted 1,2,3-Triazole1,2,3-Triazole
Primary Advantage Forms a native amide bondExtremely fast kinetics[14]Excellent biocompatibility[12][13]
Primary Limitation Slow kinetics[5]Catalyst toxicity[4][10]Slower than CuAAC; bulky reagents[12]

Applications in Research and Drug Development

The versatility of the azide group has led to its widespread adoption in numerous applications:

  • Glycan Labeling: Azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) can be fed to cells and incorporated into cell surface glycans via the cell's biosynthetic machinery.[1][15] This allows for the visualization and study of glycosylation, a process often altered in diseases like cancer.[1]

  • Protein Labeling: Non-canonical amino acids containing azide groups, such as azidohomoalanine (AHA), can be incorporated into proteins during synthesis.[1] This enables the selective labeling and tracking of newly synthesized proteins.

  • Nucleic Acid Labeling: Azide-modified nucleosides can be incorporated into DNA and RNA during replication and transcription, providing a handle to image nascent nucleic acids.[1]

  • Drug Development: Azide-alkyne click chemistry is a powerful tool for assembling complex molecules, including Antibody-Drug Conjugates (ADCs).[1][16] An azide handle can be introduced into a monoclonal antibody, allowing for the precise attachment of a cytotoxic drug molecule that contains a complementary alkyne group, leading to a targeted therapeutic agent.[1][16]

App_Workflow cluster_step1 Step 1: Incorporation cluster_step2 Step 2: Ligation cluster_step3 Step 3: Downstream Analysis Reporter Azide-Modified Precursor (e.g., Azido Sugar, Azido-AHA) Cell Living Cell Reporter->Cell Feed to cells LabeledBiomolecule Biomolecule with -N₃ Handle Cell->LabeledBiomolecule Metabolic Incorporation Conjugate Labeled Biomolecule LabeledBiomolecule->Conjugate Click Reaction (SPAAC/CuAAC/Staudinger) Probe Probe Molecule (e.g., Fluorophore, Biotin) with Alkyne or Phosphine Probe->Conjugate Analysis Fluorescence Microscopy Proteomics Flow Cytometry Conjugate->Analysis

General workflow for metabolic labeling and bioconjugation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido Sugar

This protocol describes the metabolic incorporation of an azide-containing sugar (Ac₄ManNAz) into cellular glycans, preparing them for subsequent ligation.[1][3]

Materials:

  • Mammalian cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Reagent Preparation: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

  • Metabolic Labeling: The following day, add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. This allows for the cellular esterases to remove the acetyl groups and for the subsequent incorporation of the azido sugar into cell surface glycans.[1]

  • Washing: After the incubation period, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling via an azide-reactive probe.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells via SPAAC

This protocol details the copper-free click reaction between azide-labeled cells (from Protocol 1) and a DBCO-functionalized fluorescent dye.[3]

Materials:

  • Cells with azide-labeled surface glycans

  • DBCO-conjugated fluorophore (e.g., DBCO-PEG4-AlexaFluor488)

  • Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

  • PBS

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in DMSO or water (e.g., 1-10 mM).

  • Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 5-20 µM).

  • SPAAC Reaction: Add the labeling solution to the washed, azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound dye.

  • Imaging: Add fresh imaging buffer to the cells and image immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Labeling of an Azido-Modified Protein via CuAAC (in vitro)

This protocol describes the click reaction between a purified protein containing an azide group and an alkyne-functionalized probe.[17][18][19]

Materials:

  • Purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-probe (e.g., Alkyne-Biotin)

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate, 50 mM fresh stock in water

  • Ligand: Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO

  • Desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azido-labeled protein to a final concentration of 1-10 µM.

    • Alkyne probe to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).[17]

    • TBTA ligand to a final concentration of 100 µM.[17]

    • CuSO₄ to a final concentration of 50-100 µM.

  • Initiate Reaction: Add the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 1 mM to reduce the Cu(II) to the catalytic Cu(I) species.[17] Gently mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove excess reagents and byproducts (copper, ligand, unreacted probe) using a desalting column or dialysis against PBS. The labeled protein is now ready for downstream applications.

Conclusion

The azide group has fundamentally transformed the field of bioconjugation, providing a powerful and versatile handle for the chemical modification of biomolecules.[1] Its bioorthogonality allows for highly selective reactions within the complex environment of living systems.[1] The development of complementary chemistries—the robust Staudinger ligation, the highly efficient CuAAC, and the biocompatible SPAAC—has furnished researchers with a comprehensive toolkit to label, track, and manipulate biomolecules with unprecedented precision.[1] This capability is central to advancing our understanding of biology and developing the next generation of targeted therapeutics and diagnostics.

References

An In-depth Technical Guide to t-Boc-N-Amido-PEG2-Azide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of t-Boc-N-Amido-PEG2-Azide, a versatile heterobifunctional linker crucial for researchers, scientists, and professionals in drug development. The guide details its chemical properties, core applications, and detailed protocols for its use in bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene glycol (PEG) derivative that features two distinct functional ends: a terminal azide group and a tert-butyloxycarbonyl (Boc) protected amine.[1] This bifunctional nature allows for a controlled, sequential conjugation of different molecules. The integrated PEG spacer, consisting of two ethylene glycol units, enhances the aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[2][3]

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Chemical Formula C₁₁H₂₂N₄O₄[4][5][6][7]
Molecular Weight 274.32 g/mol [5][8][9]
CAS Number 950683-55-3[4][5][6]
Appearance Light yellow oil[9]
Purity Typically ≥95% - 98%[4][6][8]
Storage Conditions -20°C[4]

Key Chemical Functionalities and Reactions

The utility of this compound stems from its orthogonal reactive groups, which can be addressed in a stepwise manner.

  • Azide Group (-N₃): This functional group is primarily used in "Click Chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction forms a stable triazole linkage with an alkyne-containing molecule, and is known for its high efficiency, specificity, and biocompatibility.[2][6]

  • t-Boc Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[2] It is stable under a variety of conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid) to yield a free primary amine (-NH₂).[1][4][11] This newly exposed amine is then available for subsequent conjugation, typically through amide bond formation with carboxylic acids or activated esters.[12]

Caption: Structure and functional groups of the linker.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., a drug, fluorescent dye, or biomolecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand (optional, but recommended for biomolecules)

  • Reaction Buffer (e.g., PBS, or a mixture of water with a co-solvent like DMSO or t-butanol)

Procedure:

  • Reactant Preparation: Dissolve the this compound (1.1-1.5 equivalents) and the alkyne-containing molecule (1.0 equivalent) in the chosen reaction buffer. The final concentration is typically in the range of 1-10 mM.[6]

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).[13] If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Oxygen Removal: Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]

  • Reaction Initiation: a. If using a ligand, add THPTA to the reaction mixture to a final concentration that is five times that of the copper sulfate.[13] b. Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.[6] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-1.0 equivalent relative to the limiting reactant.[6]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored using analytical techniques such as LC-MS or TLC.

  • Purification: Upon completion, the triazole-linked conjugate can be purified using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase chromatography) to remove the copper catalyst and any unreacted starting materials.[14]

Protocol 2: t-Boc Group Deprotection

This protocol details the removal of the t-Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Neutralizing base (e.g., DIPEA or saturated sodium bicarbonate solution)

Procedure:

  • Dissolution: Dissolve the Boc-protected molecule in anhydrous DCM.

  • Acid Treatment: Add an excess of TFA to the solution, typically to a final concentration of 20-50% (v/v).[14]

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.

  • Solvent and Acid Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12]

  • Neutralization and Purification: The resulting product is an amine-TFA salt. It can often be used directly in the next step or neutralized with a suitable base.[14] Further purification may be performed if necessary.

Application Workflow Visualization

The following diagram illustrates a general experimental workflow for creating a heterobifunctional conjugate using this compound. This process is fundamental to the synthesis of complex biomolecular structures like ADCs or PROTACs.

G start Start: This compound + Alkyne-Molecule A click Step 1: CuAAC 'Click' Reaction (CuSO₄, NaAsc) start->click Reactants intermediate Intermediate Product: Boc-NH-PEG2-Triazole-Molecule A click->intermediate Forms stable triazole deprotect Step 2: Boc Deprotection (TFA in DCM) intermediate->deprotect Acidic conditions amine Activated Intermediate: NH₂-PEG2-Triazole-Molecule A deprotect->amine Exposes primary amine conjugate Step 3: Amide Coupling (e.g., with NHS-ester of Molecule B) amine->conjugate Reacts with Molecule B final Final Conjugate: Molecule B-NH-PEG2-Triazole-Molecule A conjugate->final Forms stable amide bond

Caption: General bioconjugation workflow.

References

An In-depth Technical Guide to the Principles of Click Chemistry with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are rapid, efficient, and highly specific.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone for researchers, particularly when facilitated by the use of polyethylene glycol (PEG) linkers.[2] Azide-functionalized PEG linkers provide a versatile platform for conjugating a wide array of molecules, from small-molecule drugs to large biologics like antibodies.[3][4] The inclusion of a PEG spacer not only enhances the solubility and stability of the resulting conjugates but can also improve their pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the principles of click chemistry utilizing azide-PEG linkers, with a focus on the two most prominent variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate the adoption and optimization of these powerful techniques in your research and development endeavors.

Core Principles of Click Chemistry with Azide-PEG Linkers

Click chemistry refers to a class of reactions characterized by high yields, stereospecificity, and the generation of inoffensive byproducts.[] The most utilized click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne, which forms a stable triazole linkage.[1] Azide-PEG linkers are bifunctional molecules that incorporate an azide group for click chemistry and a PEG chain that imparts favorable physicochemical properties.[8][9] These linkers can be either homobifunctional, possessing identical reactive groups at both ends, or heterobifunctional, with two different reactive groups, allowing for the sequential conjugation of distinct molecules.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and widely used method for joining a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[10][] This reaction is known for its fast kinetics and high efficiency.[] However, it requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[13][] The high ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][15] This makes SPAAC highly suitable for applications in living systems and for the conjugation of sensitive biomolecules.[]

Quantitative Data for Azide-PEG Linkers and Click Chemistry Reactions

The selection of an appropriate azide-PEG linker and click chemistry method often depends on quantitative parameters such as purity, molecular weight, and reaction kinetics. The following tables summarize key quantitative data for representative azide-PEG linkers and the associated SPAAC reactions.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
N-(Azido-PEG3)-N-Boc-PEG4-acid2112731-95-8C₂₄H₄₆N₄O₁₁566.65>96%[16]
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester2093152-85-1C₂₈H₅₄N₄O₁₁622.76>96%[16]
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester2112731-96-9C₂₈H₄₉N₅O₁₃663.72>96%[16]
Azido-PEG4-carboxylic acid1257063-35-6C₁₁H₂₁N₃O₇319.30>97%[17]

Table 1: Specifications of Common Heterobifunctional Azide-PEG Linkers. This table provides a comparative overview of key quantitative data for several commercially available azide-PEG linkers used in bioconjugation and drug development.[16]

CyclooctyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
DIBACBenzyl Azide0.0567 ± 0.0027A commonly used dibenzocyclooctyne derivative.[13]
DIFOBenzyl Azide~0.06One of the early reactive cyclooctynes.[13]
BCNBenzyl Azide0.15A highly reactive yet stable cyclooctyne.[13]
DBCOGeneral AzideGenerally faster than BCNHigher ring strain leads to a faster reaction but may have lower stability.[13]
BCN-PEG-alkyneGeneral Azide~0.1 - 0.2Offers a good balance of reactivity and stability; it is smaller and less lipophilic than DBCO.[13]

Table 2: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes. The rate of SPAAC reactions is a critical parameter for experimental design. Reaction rates are dependent on the specific azide, solvent, and temperature.[13]

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with azide-PEG linkers. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction between an alkyne-functionalized molecule and an azide-PEG linker.

Materials:

  • Alkyne-functionalized molecule

  • Azide-PEG linker (e.g., Boc-NH-PEG12-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction solvent (e.g., DMF, THF, or a mixture of water and a miscible organic solvent like tert-butanol)[5]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMF or THF).[5]

    • Prepare a 10 mM stock solution of the azide-PEG linker in the same solvent.[5]

    • Prepare a 50 mM stock solution of the copper-chelating ligand. THPTA is water-soluble, while TBTA should be dissolved in a mixture of DMSO and tert-butanol.[5]

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water and 1 M sodium ascorbate in water.[12]

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent).[5]

    • Add the azide-PEG linker (1.0-1.2 equivalents).[5]

    • Add the reaction solvent. The final concentration of the alkyne is typically in the range of 1-10 mM.[5]

    • Add the copper(II) sulfate solution (0.1-0.2 equivalents).[5]

    • Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[5]

    • Initiate the reaction by adding the sodium ascorbate solution (1.0-2.0 equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by LC-MS or TLC.

  • Purification:

    • Upon completion, quench the reaction with a small amount of water.[16]

    • Purify the resulting conjugate by reverse-phase HPLC.[16]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating a cyclooctyne-functionalized molecule (e.g., DBCO) to an azide-containing biomolecule.

Materials:

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Azide-functionalized biomolecule (e.g., protein with an incorporated azide)

  • Reaction Buffer (e.g., PBS, pH 7.4)[2]

  • Purification equipment (e.g., desalting columns, dialysis cassettes)[2]

Procedure:

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMSO) to create a stock solution.[2]

    • Ensure the azide-functionalized biomolecule is in an appropriate reaction buffer.[2]

  • Reaction Setup:

    • Combine the cyclooctyne-functionalized molecule (typically 1.5-20 fold molar excess over the biomolecule) with the azide-functionalized biomolecule in the reaction buffer.[2]

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid denaturation of the biomolecule.[2]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[2]

  • Purification:

    • Remove the excess unreacted cyclooctyne-functionalized molecule using a desalting column or dialysis.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and signaling pathways involved in the application of azide-PEG linkers.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Stock mix_reactants Combine Alkyne, Azide-PEG, & Solvent prep_alkyne->mix_reactants prep_azide Prepare Azide-PEG Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 & Ligand Stocks add_catalyst Add CuSO4 & Ligand prep_cu->add_catalyst prep_reductant Prepare Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reactants->add_catalyst add_catalyst->initiate monitor Monitor Reaction (LC-MS/TLC) initiate->monitor purify Purify Conjugate (HPLC) monitor->purify

Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

ADC_Mechanism cluster_cell Intracellular Trafficking ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Cell Death Payload->CellDeath 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.

SPAAC_vs_CuAAC cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) spaac_reactants Azide + Strained Alkyne (e.g., DBCO, BCN) spaac_conditions Physiological Conditions (No Catalyst) spaac_reactants->spaac_conditions spaac_product Triazole Product spaac_conditions->spaac_product cuaac_reactants Azide + Terminal Alkyne cuaac_conditions Copper(I) Catalyst + Reducing Agent cuaac_reactants->cuaac_conditions cuaac_product Triazole Product cuaac_conditions->cuaac_product

Caption: Comparison of SPAAC and CuAAC reaction schemes.

References

Technical Guide to the Safe Handling and Use of t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for t-Boc-N-Amido-PEG2-Azide (tert-butyl {2-[2-(2-azidoethoxy)ethoxy]ethyl}carbamate). This bifunctional linker is increasingly utilized in bioconjugation, click chemistry, and drug delivery system development. Due to its chemical nature, particularly the presence of an azide group, stringent adherence to safety protocols is mandatory to mitigate potential risks.

Hazard Identification and Classification

This compound is an organic azide. While the polyethylene glycol (PEG) backbone is generally considered biocompatible and of low toxicity, the azide functional group imparts specific hazards.[1] Organic azides are energy-rich compounds and can be sensitive to heat, shock, and friction.[1]

GHS Hazard Classification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2]

Chemical and Physical Properties:

PropertyValue
Chemical Formula C11H22N4O4
Molecular Weight 274.32 g/mol
CAS Number 950683-55-3
Appearance Light yellow oil or liquid
Storage Temperature -20°C

Stability and Reactivity

The stability of organic azides is a primary safety concern. Two general rules help in assessing the stability of such compounds:

  • Carbon to Nitrogen Ratio (C/N): For this compound (C11H22N4O4), the ratio of carbon atoms (11) to nitrogen atoms (4) is 2.75. Generally, a C/N ratio greater than 1 but less than 3 indicates that the compound can be synthesized and isolated but should be handled with care and stored at low temperatures.

  • Rule of Six: This rule suggests that there should be at least six non-energetic atoms (like carbon) for every energetic group (like azide). In this molecule, there are 11 carbons and 4 oxygens, providing a substantial buffer for the single azide group, suggesting it is relatively safe to handle under controlled laboratory conditions.

Incompatible Materials:

To prevent violent reactions and the formation of hazardous compounds, avoid contact with:

  • Acids: Can form highly toxic and explosive hydrazoic acid (HN₃).

  • Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides. This is particularly relevant for plumbing and equipment.

  • Halogenated Solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.

  • Strong Oxidizing Agents: May lead to violent decomposition.

  • Reducing Agents (e.g., DTT, TCEP): Will react with the azide group, which may be desired in some quenching procedures but should be controlled.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial for safety. The following workflow outlines the necessary precautions.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_tools Use Non-Metal Tools (Plastic or Ceramic Spatulas) prep_hood->handle_tools Begin Experiment handle_temp Equilibrate to Room Temp Before Opening handle_tools->handle_temp handle_scale Work with Small Quantities handle_temp->handle_scale cleanup_quench Quench Unreacted Azide handle_scale->cleanup_quench After Experiment cleanup_waste Segregate Azide Waste cleanup_quench->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A logical workflow for the safe handling of azido PEG compounds.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and potential projectiles in case of rapid decomposition.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Azide ion is toxic.
Body Protection Flame-retardant laboratory coat.Protects skin and clothing from spills.
Respiratory Not typically required if handled in a fume hood.A fume hood provides adequate ventilation to prevent inhalation of any harmful vapors.

Storage and Disposal

Storage:

  • Temperature: Store in a freezer at -20°C for long-term stability.[3]

  • Container: Keep in the original, tightly sealed container. An amber vial is recommended to protect from light, as some organic azides can be light-sensitive.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals. Do not store on metal shelves.

  • Segregation: Store away from incompatible materials, especially acids and heavy metals.

Disposal:

  • Waste Stream: All azide-containing waste must be collected in a designated, clearly labeled hazardous waste container.

  • Segregation: Azide waste streams must be kept separate from acidic waste to prevent the formation of hydrazoic acid.

  • Drain Disposal: NEVER dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing infrastructure.

  • Decontamination: All contaminated labware and PPE should be treated as hazardous waste.

  • Quenching: It is best practice to quench residual azides in reaction mixtures and waste streams before disposal. A common method is the Staudinger reaction with triphenylphosphine.[1]

Experimental Protocols

Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine, which is typically protonated as a salt of the acid used.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the deprotected amine.

G Boc Deprotection Workflow start Dissolve this compound in anhydrous DCM under N2 cool Cool to 0°C (Ice Bath) start->cool add_tfa Slowly Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-4h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Remove Solvent/TFA (Rotary Evaporator) monitor->workup Complete product Product: Azido-PEG2-Amine TFA Salt workup->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a typical click chemistry reaction conjugating the deprotected Azido-PEG2-Amine to an alkyne-containing molecule.

Materials:

  • Azido-PEG2-Amine (from deprotection or purchased)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

  • Stock Solutions: Prepare stock solutions: Azido-PEG2-Amine in buffer, alkyne-molecule in a suitable solvent, 100 mM CuSO₄ in water, 300 mM sodium ascorbate in water (prepare fresh), and 100 mM THPTA in water.

  • Pre-complexation: In a microfuge tube, mix the THPTA ligand and CuSO₄ solution (typically a 2:1 or greater ligand-to-copper ratio) and let it sit for a few minutes.

  • Reaction Mixture: In a separate tube, combine the Azido-PEG2-Amine and a molar excess of the alkyne-containing molecule in the reaction buffer.

  • Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture. To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted starting materials.

Quenching of Unreacted Azide

It is crucial to quench any unreacted azide before disposal or in certain purification steps. The Staudinger reaction is a reliable method.[1]

Materials:

  • Reaction mixture containing unreacted azide

  • Triphenylphosphine (PPh₃)

  • Aprotic solvent (e.g., THF)

  • Deionized water

Methodology:

  • Cooling: Cool the reaction mixture in an ice bath.

  • PPh₃ Addition: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of azide) in a minimal amount of THF. Slowly add this solution to the cooled reaction mixture with vigorous stirring.

  • Reaction: Continue stirring until nitrogen gas evolution ceases. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Hydrolysis: Add deionized water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Disposal: The quenched mixture can now be processed for purification or disposed of according to institutional guidelines.

Emergency Procedures

First Aid Measures:

  • Inhalation: If fumes are inhaled, move the person to fresh air. Lay the patient down, keep them warm and rested.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Urgent hospital treatment is likely needed.[2]

Spill Response:

  • Minor Spill: Evacuate the area. Remove all ignition sources. Wearing appropriate PPE, use dry clean-up procedures (e.g., absorbent pads) and avoid generating dust. Place waste in a suitable, labeled container for disposal.[2]

  • Major Spill: Alert personnel in the area and contact emergency services. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or waterways.[2]

This guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet for this compound from your supplier and adhere to all institutional and local safety regulations.

References

Methodological & Application

Application Notes and Protocols for Peptide Conjugation using t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance, enhanced solubility, and protection from proteolytic degradation. The t-Boc-N-Amido-PEG2-Azide linker is a heterobifunctional reagent designed for the precise and efficient PEGylation of peptides and other biomolecules.

This linker features three key components:

  • A t-Boc (tert-butyloxycarbonyl) protected amine: This protecting group allows for a controlled, stepwise conjugation strategy. The t-Boc group is stable under a variety of conditions but can be efficiently removed under acidic conditions to reveal a primary amine for subsequent modification.

  • A hydrophilic PEG spacer (PEG2): The short polyethylene glycol chain enhances the solubility of the linker and the final conjugate in aqueous media.

  • An azide group (-N₃): This functional group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal, allowing for the formation of a stable triazole linkage with an alkyne-modified peptide.

This document provides detailed protocols for a two-stage process for conjugating a molecule to an alkyne-modified peptide using the this compound linker. The overall workflow involves the initial deprotection of the t-Boc group, followed by the CuAAC reaction with the peptide.

Data Presentation

The following tables summarize quantitative data for the key steps in the conjugation protocol, providing insights into expected efficiencies under various conditions.

Table 1: t-Boc Deprotection of PEG Linkers

Acidic ReagentConcentrationSolventTemperature (°C)Time (min)Purity/Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp.30 - 120>95[1]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp.5 - 30>95[1]
Hydrochloric Acid (HCl)4 MDioxaneRoom Temp.30 - 60>98[2]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide-PEG Conjugation

Peptide/MoleculeAlkyne/Azide RatioCopper Source (eq)Reducing Agent (eq)Ligand (eq)SolventTemp. (°C)TimeYield (%)Reference(s)
Alkyne-Peptide & Azide-Linker1:1.5CuSO₄ (1)Sodium Ascorbate (2.5)NoneWater/t-butanolRoom Temp.12 hNot specified
Alkyne-Peptide & Azide-Linker1:1CuI (1.5)NoneNoneMeCN:DMSO (4:1)Room Temp.12 h31-90
pHLIP-azido & ¹⁸F-PEG-alkyneNot specifiedCopper (II) acetateSodium AscorbateNoneH₂O/MeCN (1:1)70Not specifiedUnsuccessful[3]
¹⁸F-alkyne & pHLIP-azidoNot specifiedNot specifiedNot specifiedNoneEthanol/H₂O (1:1)Not specified85 min13 (pure)[3]
Alkyne-Peptide & Azide-PeptideNot specifiedCopper wireNoneNoneDMF505 h100 (conversion)[3]
Alkyne-Peptide & Azide-Polymer1:1CuSO₄Sodium AscorbateNoneDMF100 (Microwave)15 min43 (pure)[3]
mPEG-alkyne & Azidomethyl-coumarin1:1Cu(I) (0.5)NoneNonescCO₂3548 h87.14[4]
TOCA analog & ¹⁸F-alkyneNot specifiedCuSO₄ (4)Sodium Ascorbate (4.4)NonepH 5 Acetate Buffer/DMF/MeCNRoom Temp.Not specified>98[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conjugation of an alkyne-modified peptide with a molecule of interest using the this compound linker.

Protocol 1: t-Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to yield the free amine of the PEG-azide linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Toluene

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[1] If the molecule attached to the amine is sensitive to the tert-butyl cation released during deprotection, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times. The resulting product is the TFA salt of the deprotected amine-PEG2-azide linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the deprotected Amine-PEG2-Azide linker to an alkyne-modified peptide.

Materials:

  • Deprotected Amine-PEG2-Azide linker (from Protocol 1)

  • Alkyne-modified peptide

  • Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Copper-stabilizing ligand (optional, e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Dissolve Reactants: Dissolve the alkyne-modified peptide (1 equivalent) and the deprotected Amine-PEG2-Azide linker (1.2-1.5 equivalents) in the chosen degassed solvent.

  • Prepare Catalyst Mixture (Optional but Recommended): In a separate tube, pre-mix the CuSO₄ solution with the ligand solution (if used). Using a ligand can improve reaction efficiency and protect the biomolecule.[6]

  • Initiate Reaction: Add the copper catalyst (and ligand mixture) to the solution of the peptide and linker. Then, initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

  • Incubation: Gently agitate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours.[6]

  • Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the desired conjugate and the disappearance of the starting materials.

  • Quenching (Optional): The reaction can be stopped by adding a copper chelator such as EDTA.

  • Purification: Purify the crude reaction mixture using an appropriate chromatographic technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC), to isolate the purified PEGylated peptide.[3]

  • Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or other analytical methods.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

experimental_workflow_deprotection cluster_0 Protocol 1: t-Boc Deprotection start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) (Optional: TIS) cool->add_tfa react Stir at 0°C to RT (1.5 - 2.5 hours) add_tfa->react monitor Monitor by LC-MS/TLC react->monitor evaporate Rotary Evaporation monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene (x3) evaporate->co_evaporate end_product End Product: Amine-PEG2-Azide (TFA Salt) co_evaporate->end_product

Caption: Workflow for t-Boc deprotection of the PEG linker.

experimental_workflow_cusaac cluster_1 Protocol 2: CuAAC Peptide Conjugation start_peptide Alkyne-Modified Peptide (1 eq) dissolve Dissolve in Degassed Solvent start_peptide->dissolve start_linker Amine-PEG2-Azide (1.2-1.5 eq) start_linker->dissolve initiate Initiate Reaction: Add Catalyst & NaAsc dissolve->initiate prepare_catalyst Prepare Catalyst Mix: CuSO4 + Ligand (optional) prepare_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor by LC-MS incubate->monitor purify Purify by RP-HPLC / SEC monitor->purify Reaction Complete characterize Characterize by LC-MS purify->characterize final_product Final Product: PEGylated Peptide characterize->final_product

Caption: Workflow for CuAAC conjugation of the linker to a peptide.

References

Application Notes and Protocols for t-Boc-N-Amido-PEG2-Azide in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy. The t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker that offers several advantages in the design and synthesis of ADCs.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. It covers the key features of this linker, step-by-step experimental protocols for ADC synthesis, methods for characterization, and an overview of the relevant biological pathways.

Properties of this compound

The this compound linker possesses three key functional components:

  • t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) protecting group provides a stable mask for a primary amine. This allows for a controlled, sequential conjugation strategy where the azide group can be reacted first, followed by the deprotection of the Boc group to reveal the amine for subsequent payload attachment. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions.[1][2]

  • PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[3]

  • Azide Group: The terminal azide group enables highly efficient and specific conjugation to molecules containing an alkyne group via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₂₂N₄O₄[2]
Molecular Weight 274.3 g/mol [2]
Purity ≥98%[2]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Storage Conditions -20°C[2]
Key Performance Characteristics of ADC Characterization Methods
FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)Mass Spectrometry (MS)UV/Vis Spectroscopy
Information Provided Average DAR and distribution of drug-loaded speciesAverage DAR and distribution of light/heavy chainsAverage DAR, distribution, and mass confirmationAverage DAR only
Resolution High for different DAR speciesHigh for light and heavy chainsVery high, resolves small mass differencesNot applicable
Sample Requirement LowLowLowModerate
Throughput HighModerateModerateHigh
Instrumentation HPLC/UHPLC systemHPLC/UHPLC systemLC-MS systemUV/Vis Spectrophotometer

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Protocol 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody surface for subsequent reaction with the azide linker. This is typically achieved by reacting a DBCO-NHS ester with the lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted DBCO-PEG-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of alkyne groups on the antibody using methods such as MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled azide and measuring the absorbance.

Protocol 2: Conjugation of this compound to the Modified Antibody (SPAAC)

This protocol utilizes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a copper-free click chemistry method.

Materials:

  • Alkyne-modified antibody from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Linker Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 3- to 10-fold molar excess of the this compound stock solution to the alkyne-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the antibody-linker conjugate by passing the reaction mixture through a desalting column to remove excess linker.

Protocol 3: Deprotection of the t-Boc Group

This protocol describes the removal of the t-Boc protecting group to expose the primary amine for payload conjugation.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Lyophilization (Optional): The antibody-linker conjugate can be lyophilized for easier handling in organic solvents.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in a minimal amount of anhydrous DCM. Add a solution of 20-50% TFA in DCM.

  • Incubation: Incubate at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Purification: Resuspend the deprotected conjugate in a suitable buffer and immediately neutralize the solution by adding the neutralization buffer. Purify the conjugate using a desalting column equilibrated with the desired buffer for the next conjugation step (e.g., PBS, pH 7.4).[4]

Protocol 4: Payload Conjugation

This protocol describes the attachment of an activated cytotoxic payload to the deprotected primary amine on the antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate from Protocol 3

  • Activated payload (e.g., a payload with an N-hydroxysuccinimide (NHS) ester)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris buffer, pH 8.0)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Payload Preparation: Dissolve the activated payload in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the activated payload to the deprotected antibody-linker conjugate solution. Maintain the final DMSO concentration below 10% (v/v).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted payload.

  • Purification: Purify the final ADC from excess payload and other reagents using SEC with a suitable formulation buffer.[5]

Protocol 5: Characterization of the Final ADC

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in HIC mobile phase A (e.g., a high salt buffer).

  • HIC-HPLC Analysis: Inject the sample onto a HIC column. Elute with a decreasing salt gradient.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR.

B. Aggregation Analysis by Size-Exclusion Chromatography (SEC)

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in a suitable mobile phase (e.g., PBS, pH 7.4).

  • SEC-HPLC Analysis: Inject the sample onto an SEC column and elute with an isocratic mobile phase.

  • Data Analysis: Determine the percentage of high molecular weight species (aggregates) from the chromatogram.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Stage 1: Antibody Preparation cluster_linker_conjugation Stage 2: Linker Conjugation cluster_deprotection Stage 3: Deprotection cluster_payload_conjugation Stage 4: Payload Conjugation cluster_characterization Stage 5: Characterization mAb Monoclonal Antibody (mAb) mod_mAb Alkyne-Modified mAb mAb->mod_mAb DBCO-NHS Ester conj_mAb mAb-Linker (Boc-protected) mod_mAb->conj_mAb SPAAC linker This compound linker->conj_mAb deprot_mAb mAb-Linker-NH2 conj_mAb->deprot_mAb Acidic Conditions (TFA) final_ADC Final ADC deprot_mAb->final_ADC Amide Bond Formation payload Activated Payload (e.g., Payload-NHS) payload->final_ADC analysis DAR, Aggregation, Purity final_ADC->analysis

Caption: Experimental workflow for ADC synthesis.

ADC_MoA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_signaling Signaling Pathways ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Inhibition by Antibody RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Inhibition by Antibody Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis PI3K_AKT->Apoptosis Modulation RAS_MAPK->Apoptosis Modulation

Caption: ADC mechanism of action and signaling.

References

t-Boc-N-Amido-PEG2-Azide: A Versatile Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] This catalytic mechanism offers a powerful and selective approach to drug discovery, capable of targeting proteins previously considered "undruggable".[1]

The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility for optimizing linker length.[1][2][4]

t-Boc-N-Amido-PEG2-Azide: A Key Building Block

This compound is a heterobifunctional linker that serves as a versatile building block in the modular synthesis of PROTACs. It features:

  • A t-Boc (tert-butyloxycarbonyl) protected amine : This protecting group provides a stable mask for a primary amine, allowing for sequential and controlled conjugation.[5][6] It can be efficiently removed under mild acidic conditions to reveal the primary amine for subsequent reactions.[5][7][8]

  • A hydrophilic PEG2 spacer : The two-unit polyethylene glycol chain enhances the aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[4][5]

  • An azide group : This functional group is ideal for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect with an alkyne-functionalized ligand.[3][7][8][][10]

The orthogonal nature of the t-Boc protected amine and the azide group allows for a directed and modular approach to PROTAC synthesis.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically follows a multi-step workflow involving the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker. The general strategy involves an initial amide bond formation or click chemistry reaction, followed by deprotection and a final conjugation step.

PROTAC Synthesis Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation A This compound C t-Boc-Linker-E3 Ligase Ligand A->C CuAAC (Click Chemistry) B Alkyne-functionalized E3 Ligase Ligand B->C D t-Boc-Linker-E3 Ligase Ligand E Amine-Linker-E3 Ligase Ligand D->E TFA/DCM F Amine-Linker-E3 Ligase Ligand H Final PROTAC F->H Amide Coupling (e.g., HATU, DIPEA) G Carboxylic acid-functionalized POI Ligand G->H

Caption: A general workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of t-Boc-Linker-E3 Ligase Ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to couple the azide-functionalized linker with an alkyne-modified E3 ligase ligand.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized E3 Ligase Ligand (e.g., alkyne-pomalidomide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the t-Boc-Linker-E3 Ligase Ligand intermediate.

Protocol 2: Boc Deprotection of the Linker

This protocol details the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.[11]

Materials and Reagents:

  • t-Boc-Linker-E3 Ligase Ligand intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the t-Boc-Linker-E3 Ligase Ligand intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the deprotected amine-linker-E3 ligase ligand intermediate with a carboxylic acid-functionalized POI ligand.

Materials and Reagents:

  • Amine-Linker-E3 Ligase Ligand intermediate

  • Carboxylic acid-functionalized POI Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the amine-linker-E3 ligase ligand intermediate (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR analysis.

Data Presentation: Quantitative Analysis of Synthesized PROTACs

The efficacy of synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximal level of protein degradation achieved).

Table 1: Representative Degradation Data for PROTACs with Varying Linker Lengths

PROTACLinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PROTAC-1PEG2BRD4CRBN50>90
PROTAC-2PEG4BTKCRBN25>95
PROTAC-3PEG6HDAC6CRBN75>85

Note: The data presented are representative and can vary depending on the specific ligands, cell line, and experimental conditions.[1]

Visualization of PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and highly efficient bioorthogonal ligation strategy, enabling the covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides to form a stable triazole linkage. The incorporation of polyethylene glycol (PEG) linkers into this system offers significant advantages. PEGylation enhances the aqueous solubility of reactants, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic and pharmacodynamic properties of the final conjugate.[1] This combination of SPAAC with PEG linkers provides a robust platform for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, in vivo imaging agents, and functionalized biomaterials.[2]

These application notes provide a comprehensive overview of SPAAC with PEG linkers, including a summary of quantitative data, detailed experimental protocols for key applications, and visual representations of experimental workflows.

Data Presentation

The efficiency of a SPAAC reaction is a critical factor in experimental design, particularly when working with low concentrations of biomolecules. The second-order rate constant (k₂) is a key parameter for quantifying this efficiency. The following tables summarize the reaction kinetics of various cyclooctynes commonly used in SPAAC reactions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO (Dibenzocyclooctyne)~0.6 - 1.0High ring strain leading to fast reaction rates, but can be less stable than BCN in the presence of thiols.[3]
DIBO (Dibenzocyclooctyne)~0.3 - 0.7Robust reactivity, commonly used in bioconjugation.[3]
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[3]
endo-BCN0.29Slightly more reactive than the exo-BCN diastereomer.[3]
TCO (trans-Cyclooctene)up to 1 x 10⁶ (with Tetrazine)Extremely fast kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions, but TCO and tetrazine are bulkier than alkynes and azides.[3]

Note: Reaction rates can be influenced by the specific azide partner, solvent, pH, and temperature.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.40.32–0.85
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.[4]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of SPAAC with PEG linkers.

Protocol 1: General Procedure for Protein Conjugation using a DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with a DBCO-PEG linker via reaction with primary amines (e.g., lysine residues) and subsequent conjugation to an azide-containing molecule.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • DBCO-PEG-NHS ester

  • Azide-functionalized molecule (e.g., fluorescent dye, small molecule drug)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

  • DBCO-PEGylation of the Protein:

    • Add the DBCO-PEG-NHS ester stock solution to the protein solution at a desired molar excess (typically 5-20 fold).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification of DBCO-labeled Protein:

    • Remove excess, unreacted DBCO-PEG-NHS ester using an SEC desalting column or by dialysis against the reaction buffer.

  • SPAAC Reaction:

    • To the purified DBCO-labeled protein, add the azide-functionalized molecule at a 2-10 fold molar excess.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[1] Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Final Purification:

    • Purify the final protein conjugate using SEC to remove any unreacted azide-functionalized molecule and other small molecule impurities.

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC-PEGylation

This protocol describes a two-step method for labeling cell surface glycans. First, an azide-containing sugar is metabolically incorporated into the cell's glycans. Then, a DBCO-PEG-functionalized molecule is attached via SPAAC.

Materials:

  • Cells of interest in culture

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-PEG-fluorophore (or other desired label)

  • Labeling Buffer (e.g., PBS with 1% FBS)

  • Anhydrous DMSO

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of 25-50 µM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation of the azide group into cell surface sialic acids. Include a negative control culture without Ac₄ManNAz.

  • Preparation of Cells:

    • Harvest the cells and wash them twice with cold Labeling Buffer to remove any unincorporated Ac₄ManNAz.

    • Resuspend the cells in Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • SPAAC Reaction:

    • Prepare a 10 mM stock solution of the DBCO-PEG-fluorophore in anhydrous DMSO.

    • Add the DBCO-PEG-fluorophore stock solution to the cell suspension to a final concentration of 20-100 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with cold Labeling Buffer to remove any unreacted DBCO-PEG-fluorophore.

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of SPAAC with PEG linkers.

experimental_workflow_ADC_synthesis cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Preparation cluster_conjugation SPAAC Conjugation Antibody Antibody Azide_Modification Azide Modification (e.g., via NHS-PEG-Azide) Antibody->Azide_Modification Purification_1 Purification (e.g., SEC) Azide_Modification->Purification_1 SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition Purification_1->SPAAC_Reaction Azide-Modified Antibody Drug_Payload Drug_Payload Linker_Activation Linker Activation & Conjugation to Drug Drug_Payload->Linker_Activation DBCO_PEG_Linker DBCO-PEG Linker DBCO_PEG_Linker->Linker_Activation Purification_2 Purification Linker_Activation->Purification_2 Purification_2->SPAAC_Reaction DBCO-PEG-Drug Final_Purification Final Purification (e.g., SEC, HIC) SPAAC_Reaction->Final_Purification ADC Antibody-Drug Conjugate (ADC) Final_Purification->ADC

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

cell_surface_labeling_workflow Start Start: Living Cells Metabolic_Labeling Metabolic Labeling with Azide-Modified Sugar (e.g., Ac4ManNAz) Start->Metabolic_Labeling Cell_Harvest Harvest and Wash Cells Metabolic_Labeling->Cell_Harvest SPAAC_Reaction SPAAC Reaction with DBCO-PEG-Fluorophore Cell_Harvest->SPAAC_Reaction Washing Wash to Remove Excess Reagent SPAAC_Reaction->Washing Analysis Analysis: Fluorescence Microscopy or Flow Cytometry Washing->Analysis

Caption: Workflow for cell surface labeling using SPAAC with a PEG linker.

logical_relationship_spaac_peg cluster_reactants Reactants cluster_product Product cluster_advantages Advantages of PEG Linker Azide Azide-Modified Biomolecule SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Azide->SPAAC Cyclooctyne Cyclooctyne-PEG Linker Cyclooctyne->SPAAC Conjugate PEGylated Bioconjugate SPAAC->Conjugate Solubility Increased Solubility Conjugate->Solubility PK Improved Pharmacokinetics Conjugate->PK Steric Reduced Steric Hindrance Conjugate->Steric

Caption: Logical relationships in SPAAC with PEG linkers.

References

Application Notes and Protocols for Boc Deprotection of t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in the synthesis of complex molecules, including PEGylated linkers used in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its wide use is due to its stability under various synthetic conditions and its efficient removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the clean and efficient deprotection of t-Boc-N-Amido-PEG2-Azide, a common heterobifunctional linker, to yield the corresponding primary amine.[3][4]

The deprotection of the Boc group is an acid-catalyzed process that involves the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, liberating the free amine.[2] Careful consideration of reaction parameters is essential to ensure high yield and purity of the desired amine-functionalized product while maintaining the integrity of the azide and amido functionalities.[5] The azide group is generally stable under the acidic conditions used for Boc deprotection.[5][6]

Data Presentation: Comparison of Common Boc Deprotection Conditions

The selection of the appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction kinetics. The following table summarizes common conditions for the deprotection of Boc-protected PEG linkers, which are applicable to this compound.[1][2]

Deprotecting AgentConcentrationSolventTypical Reaction TimeTemperatureKey Considerations & Scavengers
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room TemperatureHighly effective and volatile, simplifying removal.[1] The tert-butyl cation generated can lead to side reactions; scavengers like triisopropylsilane (TIS) (2.5-5%) can be added to prevent this.[1][7]
Hydrochloric Acid (HCl) 4M1,4-Dioxane0.5 - 2 hoursRoom TemperatureA common alternative to TFA.[1] The product is obtained as the hydrochloride salt.[7]
Formic Acid Neat or in DCM1 - 16 hoursRoom TemperatureA milder alternative, though reaction times can be significantly longer.[2]

Mandatory Visualizations

Chemical Reaction Scheme

Caption: Boc deprotection of this compound.

Experimental Workflow for Boc Deprotection

G start Start: Dissolve this compound in anhydrous DCM cool Cool solution to 0°C (ice bath) start->cool add_acid Slowly add deprotecting agent (e.g., 20-50% TFA) cool->add_acid react Stir at 0°C for 30 min, then warm to room temperature add_acid->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Work-up: Concentrate under reduced pressure monitor->workup Reaction Complete coevaporate Co-evaporate with toluene (3x) to remove residual acid workup->coevaporate product Product: Amine-PEG2-Azide Salt coevaporate->product

Caption: General workflow for Boc deprotection.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using common acidic conditions.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[7]

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2][7]

  • If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the progress of the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7] The disappearance of the tert-butyl proton signal at approximately 1.4 ppm in ¹H NMR can also indicate deprotection.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][7]

  • To ensure the complete removal of residual TFA, co-evaporate the residue with toluene three times.[1][7] The resulting product is the trifluoroacetate salt of the deprotected amine, which can often be used directly in the next step.[2]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative to TFA-based deprotection.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (typically as a co-solvent or in excess).[7]

  • Stir the reaction at room temperature for 0.5 to 2 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[7]

Troubleshooting and Optimization

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. Ensure that anhydrous solvents are used, as water can interfere with the reaction.[6]

  • Side Reactions: The formation of byproducts can occur due to the reactivity of the tert-butyl cation. The addition of a scavenger such as TIS is recommended to mitigate these side reactions.[7]

  • Product Purification: The deprotected PEG linker, often obtained as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[7] Alternatively, if the product is not water-soluble, an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) can be performed to neutralize the acid, though this should be done cautiously.[7]

By following these detailed protocols and considering the key experimental parameters, researchers can achieve efficient and clean deprotection of this compound, enabling the successful synthesis of advanced biomolecules for various applications in drug development and life sciences.

References

Application Notes and Protocols for the Purification of t-Boc-N-Amido-PEG2-Azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and proteomics.[1][2] It features a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer. The azide group allows for efficient "click chemistry" reactions with alkynes, while the Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation.[1][2]

Following a synthesis or conjugation reaction, the purification of the desired this compound product is a critical step to remove unreacted starting materials, reagents, and byproducts. The presence of impurities can interfere with downstream applications, leading to inaccurate quantification and altered biological activity.[3] This document provides detailed protocols for the purification of this compound and its reaction products using common laboratory techniques such as extraction and flash column chromatography.

Purification Strategy Overview

The purification strategy for PEGylated molecules like this compound depends on the specific reaction mixture. A common scenario involves the synthesis of the molecule itself, where purification is needed to separate it from excess reagents and byproducts. Another scenario is the purification of a conjugate after the azide has reacted, for example, via a click chemistry reaction.

This guide focuses on the purification of the title compound after its synthesis, which typically involves removing polar starting materials and non-polar byproducts. The general workflow consists of an initial aqueous workup (liquid-liquid extraction) to remove water-soluble impurities, followed by silica gel flash column chromatography for high-purity separation.

Experimental Protocols

Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)

This protocol is designed to remove water-soluble impurities, such as salts and polar reagents, from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve or dilute the mixture with ethyl acetate.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 1-2 minutes and then allow the layers to separate. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash: Add saturated aqueous NaHCO₃ solution to the organic layer to neutralize any acidic residues. Shake, allow the layers to separate, and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water.[4] Shake, separate, and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.[4]

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified by column chromatography.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating the target compound from closely related impurities based on polarity. Silica gel is the most common stationary phase for the purification of organic azides.[5]

Materials:

  • Crude product from Protocol 1

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC chamber and appropriate visualization stains (e.g., potassium permanganate or a ceric ammonium molybdate stain, as azides may not be UV-active)[5]

  • Glass column or automated flash chromatography system

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by performing TLC analysis on the crude product. A common starting point for moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate.[6][7] A good solvent system will provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. If using a glass column, pack a slurry of silica gel in the non-polar solvent component (hexanes). For automated systems, use pre-packed silica cartridges.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc in hexanes), is often effective for separating complex mixtures.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

The efficiency of the purification process can be evaluated based on yield and purity. The following table summarizes typical data obtained from a purification sequence.

ParameterAqueous WorkupFlash ChromatographyOverall
Starting Material 5.0 g (Crude Reaction Mixture)4.2 g (Post-Extraction)5.0 g
Purification Method Liquid-Liquid ExtractionSilica Gel Chromatography-
Eluent System EtOAc / WaterGradient: 10% to 60% EtOAc in Hexanes-
Product Mass 4.2 g3.5 g3.5 g
Isolated Yield 84% (Recovery)83% (Purification Yield)70%
Purity (by ¹H NMR) ~75%>98%>98%
Purity (by HPLC) ~80%>99%>99%

Visualizations

Purification Workflow

The diagram below illustrates the logical flow of the purification process, from the initial crude reaction mixture to the final, high-purity product.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Crude_Extracted Extracted Crude Product Extraction->Crude_Extracted Organic Phase Aqueous_Waste Aqueous Waste (Salts, Polar Impurities) Extraction->Aqueous_Waste Aqueous Phase Column Flash Column Chromatography Crude_Extracted->Column Pure_Product Pure t-Boc-N-Amido- PEG2-Azide (>98%) Column->Pure_Product Pure Fractions Organic_Waste Impurity Fractions (Byproducts) Column->Organic_Waste Impure Fractions

Caption: General purification workflow for this compound.

Boc Deprotection Side Reaction

During purification, especially if acidic conditions are inadvertently introduced (e.g., acidic silica gel), partial deprotection of the Boc group can occur. This side reaction yields the free amine, which is a common impurity.

Boc_Deprotection Starting_Material This compound Deprotected_Product Free Amine Impurity (H₂N-PEG2-Azide) Starting_Material->Deprotected_Product Acid Acidic Conditions (e.g., H+, Lewis Acid) Acid->Deprotected_Product Side_Products CO₂ + Isobutylene

Caption: Potential Boc deprotection side reaction during purification.[8][9]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. The use of heterobifunctional linkers, such as t-Boc-N-Amido-PEG2-Azide, offers a versatile and controlled approach to nanoparticle functionalization. This molecule incorporates a stable tert-butyloxycarbonyl (t-Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This design allows for a sequential and orthogonal conjugation strategy.

The PEG spacer enhances the biocompatibility and colloidal stability of nanoparticles by reducing non-specific protein adsorption, which can prolong circulation time in vivo. The t-Boc protected amine provides a latent reactive site that can be deprotected under acidic conditions to introduce a primary amine for further modification. The terminal azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, characterization of the modified nanoparticles, and subsequent bioconjugation via click chemistry.

Data Presentation

Successful surface modification with this compound and subsequent conjugation can be monitored by changes in the physicochemical properties of the nanoparticles. The following tables provide representative quantitative data on the expected changes in hydrodynamic diameter and zeta potential for amine-functionalized iron oxide nanoparticles (IONPs) at each stage of modification.

Table 1: Representative Change in Hydrodynamic Diameter of Nanoparticles upon Surface Modification.

Nanoparticle TypeModification StepAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-functionalized IONPsInitial50.2 ± 1.50.15 ± 0.02
After conjugation with this compound55.8 ± 1.80.18 ± 0.03
After Boc deprotection55.1 ± 1.70.17 ± 0.02
After click chemistry with a targeting peptide62.5 ± 2.10.21 ± 0.04

Note: The increase in hydrodynamic diameter is consistent with the addition of the PEG linker and subsequent biomolecules to the nanoparticle surface. The PDI may slightly increase during the modification process.

Table 2: Representative Change in Zeta Potential of Nanoparticles upon Surface Modification.

Nanoparticle TypeModification StepZeta Potential (mV)
Amine-functionalized IONPsInitial+35.6 ± 2.8
After conjugation with this compound+28.4 ± 3.1
After Boc deprotection+32.1 ± 2.5
After click chemistry with a targeting peptide+15.7 ± 3.5

Note: The zeta potential is expected to change at each step, reflecting the alteration of the nanoparticle's surface charge by the addition or removal of functional groups.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the attachment of the linker to nanoparticles that have primary amine groups on their surface via carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • t-Boc-N-amido-PEG2-acid (as the azide linker will be attached to an acid-terminated version of the PEG linker for this reaction)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Conjugation Buffer: 0.1 M MES buffer, pH 6.0

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogeneous dispersion.

  • Linker Activation:

    • Dissolve t-Boc-N-amido-PEG2-acid in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • In a separate tube, add a 10- to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.

    • Incubate for 30 minutes at room temperature to activate the carboxylic acid group of the linker.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Mix gently and allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Pellet the nanoparticles by centrifugation or magnetic separation.

    • Carefully remove and discard the supernatant containing excess linker and coupling reagents.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the washing step at least three times to ensure complete removal of unreacted reagents.

    • After the final wash, resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or immediate use in the next step.

Protocol 2: Boc Deprotection to Expose the Terminal Amine

This protocol outlines the removal of the t-Boc protecting group to reveal a primary amine on the nanoparticle surface.

Materials:

  • This compound functionalized nanoparticles from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Washing Solvent: Dichloromethane (DCM)

  • Final Storage Buffer: PBS, pH 7.4

Procedure:

  • Solvent Exchange:

    • If the nanoparticles are in an aqueous buffer, pellet them and resuspend in anhydrous DCM. Repeat this wash twice to ensure a non-aqueous environment.

  • Deprotection Reaction:

    • Resuspend the nanoparticle pellet in a solution of 20% TFA in DCM.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Washing and Neutralization:

    • Pellet the nanoparticles and discard the acidic supernatant.

    • Wash the nanoparticles twice with anhydrous DCM.

    • Resuspend the nanoparticles in the Neutralization Buffer and incubate for 10 minutes.

    • Wash the nanoparticles three more times with anhydrous DCM.

  • Final Resuspension:

    • After the final wash, allow the residual DCM to evaporate in a fume hood.

    • Resuspend the amine- and azide-functionalized nanoparticles in the Final Storage Buffer.

Protocol 3: "Click Chemistry" Conjugation of an Alkyne-Containing Molecule

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a targeting ligand, dye, or drug to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-functionalized molecule (e.g., targeting peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., centrifugal filtration units, dialysis)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-functionalized molecule. A 2- to 10-fold molar excess over the estimated surface azide groups is a good starting point.

    • If using, add THPTA to the mixture.

    • Add CuSO₄ to a final concentration of 1-5 mM.

  • Initiation of Click Reaction:

    • Prepare a fresh solution of sodium ascorbate.

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-25 mM to initiate the reaction.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the functionalized nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess sodium ascorbate, and unreacted alkyne-molecule.

    • Wash the nanoparticles three times with PBS.

    • Resuspend the final conjugated nanoparticles in a suitable buffer for storage or downstream applications.

Characterization Methods

Thorough characterization at each step is crucial to confirm successful surface modification.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size is expected after each conjugation step.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Changes in zeta potential indicate successful modification of the surface chemistry.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific functional groups. A characteristic peak for the azide group should be visible at approximately 2100 cm⁻¹.[2] The disappearance or appearance of other relevant peaks can also confirm reaction success.

  • UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance, this can be used to confirm and quantify conjugation.

  • Fluorescence Spectroscopy: If a fluorescent dye is conjugated, its emission can be measured to confirm attachment.

Mandatory Visualizations

G cluster_0 Protocol 1: Linker Conjugation cluster_1 Protocol 2: Boc Deprotection cluster_2 Protocol 3: Click Chemistry Amine_NP Amine-Functionalized Nanoparticle Boc_Azide_NP t-Boc-Azide-PEG2 Functionalized NP Amine_NP->Boc_Azide_NP Amide Bond Formation Activated_Linker EDC/NHS Activated t-Boc-N-Amido-PEG2-Acid Activated_Linker->Boc_Azide_NP Boc_Azide_NP_2 t-Boc-Azide-PEG2 Functionalized NP Amine_Azide_NP Amine-Azide-PEG2 Functionalized NP Boc_Azide_NP_2->Amine_Azide_NP TFA/DCM Azide_NP_from_1 t-Boc-Azide-PEG2 Functionalized NP Final_Conjugate Fully Functionalized Nanoparticle Conjugate Azide_NP_from_1->Final_Conjugate CuAAC Azide_NP_from_2 Amine-Azide-PEG2 Functionalized NP Azide_NP_from_2->Final_Conjugate CuAAC Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Final_Conjugate

Caption: Workflow for nanoparticle surface modification.

G NP Nanoparticle Core PEG_Linker t-Boc-N-Amido -PEG2-Azide Linker NP->PEG_Linker Surface Attachment Final_NP Multifunctional Nanoparticle Targeting_Ligand Targeting Ligand (Alkyne) PEG_Linker->Targeting_Ligand Click Chemistry (Azide) Therapeutic_Payload Therapeutic Payload (Amine Reactive) PEG_Linker->Therapeutic_Payload Amine Coupling (after Boc deprotection) Targeting_Ligand->Final_NP Therapeutic_Payload->Final_NP G Start Start: Amine-Functionalized Nanoparticles Step1 Protocol 1: Conjugate this compound Start->Step1 Char1 Characterization: DLS, Zeta, FTIR Step1->Char1 Step2 Protocol 2: Boc Deprotection (Optional) Char1->Step2 Step3 Protocol 3: Click Chemistry with Alkyne-Molecule Char1->Step3 If Boc deprotection is not needed Char2 Characterization: DLS, Zeta Step2->Char2 Char2->Step3 Char3 Characterization: DLS, Zeta, UV-Vis/Fluorescence Step3->Char3 End End: Functionalized Nanoparticle Conjugate Char3->End

References

Application Notes and Protocols for t-Boc-N-Amido-PEG2-Azide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-Amido-PEG2-Azide is a heterobifunctional linker molecule widely employed in the development of advanced drug delivery systems. Its unique chemical architecture, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal azide group, enables a versatile and controlled approach to bioconjugation.

The key features of this compound include:

  • Boc-Protected Amine: This protecting group allows for sequential and controlled conjugation. The amine can be deprotected under mild acidic conditions to enable reaction with a desired molecule.[1]

  • PEG2 Spacer: The short polyethylene glycol chain enhances the aqueous solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.

  • Azide Group: This functional group is a cornerstone of "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific attachment of targeting ligands or other functionalities to the drug delivery system.[1]

These characteristics make this compound a valuable tool for the construction of targeted nanoparticles, antibody-drug conjugates (ADCs), and other complex therapeutic constructs. This document provides detailed protocols and representative data for the application of this compound in the development of a targeted drug delivery system for an exemplary anti-cancer drug.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical targeted nanoparticle drug delivery system developed using this compound. These values are illustrative and may vary depending on the specific drug, polymer, and formulation parameters.

Table 1: Physicochemical Properties of Formulated Nanoparticles

ParameterNon-Targeted NanoparticlesTargeted Nanoparticles
Mean Particle Size (nm)135 ± 4.8142 ± 5.3
Polydispersity Index (PDI)0.12 ± 0.020.14 ± 0.03
Zeta Potential (mV)-18.5 ± 1.7-15.2 ± 1.9

Table 2: Drug Loading and Encapsulation Efficiency

ParameterValue
Drug Loading Content (%)8.5 ± 0.7
Encapsulation Efficiency (%)91.2 ± 4.1

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.0
15.2 ± 0.910.8 ± 1.2
615.7 ± 1.835.4 ± 2.5
1228.9 ± 2.362.1 ± 3.1
2445.3 ± 3.185.7 ± 4.0
4860.1 ± 3.992.3 ± 3.8

Table 4: In Vitro Cytotoxicity (IC50 Values)

FormulationIC50 in Target Cancer Cell Line (nM)IC50 in Non-Target Cell Line (nM)
Free Drug25.4 ± 3.128.9 ± 3.5
Non-Targeted Nanoparticles85.2 ± 7.690.5 ± 8.1
Targeted Nanoparticles35.8 ± 4.288.1 ± 7.9

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and functionalization of a targeted nanoparticle drug delivery system using this compound.

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the reaction between an amine-containing drug and an activated form of the linker. For this, a related linker, t-Boc-N-amido-PEG2-acid, is used and activated with EDC/NHS to react with the drug's amine group. The resulting product is then converted to the azide form.

Materials:

  • Amine-containing drug

  • t-Boc-N-amido-PEG2-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Sodium Azide (NaN3)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Linker: In a round-bottom flask, dissolve t-Boc-N-amido-PEG2-acid (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the solution under a nitrogen atmosphere at room temperature for 1 hour.

  • Conjugation to Drug: In a separate flask, dissolve the amine-containing drug (1 equivalent) and DIPEA (2.5 equivalents) in anhydrous DMF.

  • Slowly add the activated linker solution to the drug solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Azide Conversion: Once the conjugation is complete, add sodium azide (5 equivalents) to the reaction mixture and stir at 60°C for 24 hours.

  • Purification: After cooling to room temperature, purify the this compound-drug conjugate by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol details the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound-drug conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the purified this compound-drug conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-2 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. The resulting product, NH2-PEG2-Azide-drug, is a TFA salt and can often be used directly in the next step after thorough drying.

Protocol 3: Formulation of Drug-Conjugate Nanoparticles by Nanoprecipitation

This protocol describes the formation of nanoparticles from a polymer (e.g., PLGA) and the drug conjugate.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • NH2-PEG2-Azide-drug conjugate

  • Acetone

  • Deionized water or a surfactant solution (e.g., 0.5% w/v Pluronic F68)

  • Magnetic stirrer

Procedure:

  • Dissolve PLGA and the NH2-PEG2-Azide-drug conjugate in acetone at a desired ratio and concentration (e.g., 10 mg/mL total solids).

  • In a larger beaker, place the aqueous phase (deionized water or surfactant solution) and stir vigorously.

  • Rapidly inject the polymer/drug-conjugate solution into the stirring aqueous phase.

  • Observe the immediate formation of a milky-white nanoparticle suspension.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • The resulting azide-functionalized nanoparticles can be concentrated and washed by centrifugation and resuspension in deionized water.

Protocol 4: Surface Functionalization with a Targeting Ligand via Click Chemistry (CuAAC)

This protocol describes the final step of attaching an alkyne-modified targeting ligand to the nanoparticle surface.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-modified targeting ligand (e.g., peptide, aptamer)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Resuspend the azide-functionalized nanoparticles in PBS.

  • Add the alkyne-modified targeting ligand to the nanoparticle suspension in a 5-10 fold molar excess relative to the estimated surface azide groups.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of CuSO4 and, if used, THPTA in water.

  • Add the sodium ascorbate solution to the nanoparticle suspension, followed by the CuSO4 solution.

  • Incubate the reaction mixture at room temperature for 12-24 hours with gentle shaking.

  • Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and unreacted ligand.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Nanoparticle Formulation cluster_3 Step 4: Surface Functionalization drug Amine-Drug activated_linker Activated Linker drug->activated_linker EDC/NHS linker t-Boc-PEG2-Acid linker->activated_linker conjugated t-Boc-PEG2-Azide-Drug activated_linker->conjugated NaN3 deprotected NH2-PEG2-Azide-Drug conjugated->deprotected TFA/DCM nanoparticles Azide-Nanoparticles deprotected->nanoparticles Nanoprecipitation polymer PLGA polymer->nanoparticles targeted_np Targeted Nanoparticles nanoparticles->targeted_np CuAAC Click Chemistry ligand Alkyne-Ligand ligand->targeted_np

Caption: Overall experimental workflow for the synthesis of targeted nanoparticles.

Chemical Conjugation and Deprotection

G cluster_0 Conjugation cluster_1 Deprotection Drug-NH2 Drug-NH₂ Linker-COOH t-Boc-NH-PEG₂-COOH Activated t-Boc-NH-PEG₂-CO-NHS Linker-COOH->Activated EDC/NHS Conjugate t-Boc-NH-PEG₂-CO-Drug Activated->Conjugate + Drug-NH₂ Azide-Conjugate t-Boc-NH-PEG₂-N₃-Drug Conjugate->Azide-Conjugate NaN₃ Deprotected NH₂-PEG₂-N₃-Drug Azide-Conjugate->Deprotected TFA

Caption: Chemical steps for drug conjugation and Boc deprotection.

Targeted Drug Delivery Signaling Pathway

G tnp Targeted Nanoparticle receptor Overexpressed Receptor tnp->receptor Binding cell Cancer Cell Membrane receptor->cell endocytosis Receptor-Mediated Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome release Drug Release (Low pH) endosome->release drug Active Drug release->drug target Intracellular Target (e.g., Microtubules) drug->target Inhibition apoptosis Apoptosis target->apoptosis

Caption: Signaling pathway for targeted nanoparticle-mediated cell death.

References

Application Notes and Protocols for Protein Labeling with t-Boc-N-Amido-PEG2-Azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-Amido-PEG2-Azide is a versatile heterobifunctional linker used in bioconjugation to label proteins and other biomolecules.[1][2] This reagent features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group.[1][3] The PEG spacer enhances solubility and reduces steric hindrance. The azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific covalent ligation to alkyne-modified molecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

The Boc protecting group provides a means for controlled, stepwise conjugation.[5] It is stable under various conditions and can be efficiently removed under acidic conditions to reveal a primary amine.[3][6] This primary amine can then be utilized for conjugation. For protein labeling, a common strategy involves using a derivative of this linker, such as t-Boc-N-Amido-PEG2-Acid, where the carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on the protein surface.[6]

These application notes provide a comprehensive guide to a two-stage protein labeling strategy using a this compound derivative, encompassing the initial protein modification, followed by a bioorthogonal click chemistry reaction.

Data Presentation

The efficiency of protein labeling is influenced by several factors, including protein concentration, the molar ratio of the labeling reagent to the protein, buffer composition, and pH. The following table summarizes representative quantitative data for protein labeling with azide-PEG linkers.

ParameterIgG Labeling with Azide-PEG-NHS EsterBSA Labeling with Boc-NH-PEG-azide derivativeNotes
Target ProteinHuman IgG (150 kDa)Bovine Serum Albumin (BSA) (66.5 kDa)Representative proteins for labeling studies.
Protein Concentration2 mg/mL5.0 mg/mLHigher protein concentrations generally improve labeling efficiency.
Molar Excess of Reagent20-fold20-foldThe optimal molar ratio should be determined empirically for each application.
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.4Bicarbonate buffer, pH 8.3-8.5NHS ester and activated acid reactions are most efficient at a slightly basic pH.
Reaction Time1 hour1-4 hoursReaction times can be adjusted based on the desired degree of labeling.
Reaction TemperatureRoom Temperature (20-25°C)Room Temperature (20-25°C)Reactions can also be performed at 4°C for longer incubation times.
Average Degree of Labeling (DOL)3 - 5 azides per antibody[7]3 - 5 linkers per protein[8]The DOL represents the average number of linker molecules conjugated to a single protein.
Labeling Efficiency> 95%[7]Not explicitly stated, but successful labeling was achieved.Percentage of protein molecules labeled with at least one linker molecule.
Post-Labeling Protein Recovery> 90%[7]Not specifiedRecovery after purification to remove excess reagent.

Experimental Protocols

Protocol 1: Protein Labeling with t-Boc-N-Amido-PEG2-Acid

This protocol describes the conjugation of t-Boc-N-Amido-PEG2-Acid to a protein via activation of the carboxylic acid to react with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • t-Boc-N-Amido-PEG2-Acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer.

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-Amido-PEG2-Acid, NHS, and EDC in anhydrous DMF or DMSO to prepare stock solutions.

    • In a separate tube, mix t-Boc-N-Amido-PEG2-Acid and NHS at a 1:1.2 molar ratio.

    • Add EDC to the mixture at a molar ratio of 1.5 equivalents relative to the t-Boc-N-Amido-PEG2-Acid.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Add the activated linker solution to the protein solution. A 10- to 50-fold molar excess of the linker is a typical starting point, but the optimal ratio should be determined empirically.[4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted activated linker.[4]

    • Incubate for 30 minutes at room temperature.[4]

  • Purification:

    • Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected, azide-functionalized protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (for lyophilized protein) or an aqueous acidic solution

  • Neutralization buffer (e.g., saturated sodium bicarbonate)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reaction Setup:

    • For a lyophilized Boc-protected protein, dissolve it in DCM.

    • Alternatively, for a protein in an aqueous solution, the pH can be lowered using an appropriate acid.

  • Deprotection:

    • Add TFA to the solution (typically 20-50% v/v in DCM) and stir at room temperature for 30-60 minutes.[4]

  • Neutralization and Purification:

    • Neutralize the reaction mixture with a neutralization buffer.

    • Purify the deprotected protein using SEC or dialysis to remove the acid and byproducts.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand.[4]

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.[4]

  • Catalyst Addition: Add the copper ligand, followed by CuSO₄, and finally sodium ascorbate to initiate the reaction.[4]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

  • Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and catalyst.[4]

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click chemistry" reaction.

Materials:

  • Azide-functionalized protein

  • Strained alkyne-containing molecule of interest (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the strained alkyne-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.

  • Purification: Purify the final conjugate using SEC or dialysis to remove the unreacted alkyne-containing molecule.

Mandatory Visualization

G cluster_prep Protein & Reagent Preparation cluster_label Protein Labeling cluster_deprotect Boc Deprotection cluster_click Click Chemistry p Protein in Amine-Free Buffer mix Mix Protein and Activated Linker p->mix r t-Boc-N-Amido-PEG2-Acid act EDC/NHS Activation r->act act->mix inc Incubate (1-4h, RT) mix->inc quench Quench Reaction inc->quench pur1 Purification (SEC/Dialysis) quench->pur1 labeled_p Boc-Protected Azide-Labeled Protein pur1->labeled_p tfa Add TFA labeled_p->tfa inc2 Incubate (30-60 min, RT) tfa->inc2 neut Neutralize inc2->neut pur2 Purification (SEC/Dialysis) neut->pur2 azide_p Azide-Labeled Protein pur2->azide_p alkyne Add Alkyne-Probe azide_p->alkyne catalyst Add Catalyst (CuAAC) or Mix (SPAAC) alkyne->catalyst inc3 Incubate catalyst->inc3 pur3 Final Purification inc3->pur3 final_p Final Labeled Protein pur3->final_p

Caption: Experimental workflow for two-stage protein labeling.

G cluster_stage1 Stage 1: Protein Modification cluster_stage2 Stage 2: Boc Deprotection cluster_stage3 Stage 3: Click Chemistry P_NH2 Protein-NH2 P_Linker Protein-NH-CO-PEG2-NH-Boc P_NH2->P_Linker EDC, NHS Linker_COOH HOOC-PEG2-NH-Boc P_Azide_Boc Protein-NH-CO-PEG2-N3 (after azide introduction, if not inherent) P_Linker->P_Azide_Boc Further modification or direct use if azide is present P_Azide_NHBoc Protein-Azide-NHBoc P_Azide_NH2 Protein-Azide-NH2 P_Azide_NHBoc->P_Azide_NH2 TFA P_Azide Protein-N3 P_Triazole Protein-Triazole-Probe P_Azide->P_Triazole Cu(I) or Strain Alkyne Alkyne-Probe Alkyne->P_Triazole

Caption: Chemical pathways for protein labeling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in t-Boc-N-Amido-PEG2-Azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the t-Boc-N-Amido-PEG2-Azide click reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my this compound click reaction?

Low yields in CuAAC reactions are frequently due to several factors. The most common issue is the inactivation of the copper(I) catalyst through oxidation to the inactive copper(II) state, often due to the presence of oxygen.[1] Other significant causes include:

  • Insufficient Reducing Agent: Not enough reducing agent, like sodium ascorbate, to maintain the copper in its active Cu(I) state.

  • Side Reactions: Competing reactions such as the homodimerization of your alkyne starting material can consume reactants and lower the yield of the desired product.[1]

  • Reagent Quality and Stability: Degradation of the this compound or your alkyne partner, or using old or improperly stored reagents like copper salts and sodium ascorbate, can impede the reaction.

  • Steric Hindrance: While the PEG2 linker provides some spacing, it is relatively short. Steric hindrance can be an issue if the azide or alkyne is attached to a bulky molecule, preventing the reactive groups from coming into proximity for the reaction to occur.[2]

  • Suboptimal Reaction Conditions: Incorrect concentrations of reactants, inappropriate solvents, or a non-optimal pH can all contribute to poor reaction efficiency.

Q2: My reaction mixture turned blue/green, and the reaction has stalled. What does this indicate?

A blue or green color in the reaction mixture is a visual indicator that the copper(I) catalyst has been oxidized to copper(II), which is inactive in the click reaction.[1] This is a common reason for low yields. To remedy this, you can try adding more of your freshly prepared reducing agent (e.g., sodium ascorbate) to reduce the Cu(II) back to Cu(I). For future reactions, ensure all solutions are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

Q3: How can I prevent the oxidation of my copper(I) catalyst?

Preventing catalyst oxidation is crucial for a successful click reaction. Here are several strategies:

  • Degas all solutions: Before starting the reaction, thoroughly degas all buffers and solvent mixtures by bubbling with an inert gas like argon or nitrogen for 5-10 minutes.[3]

  • Use an inert atmosphere: Conduct the reaction in a sealed vial under a blanket of nitrogen or argon.

  • Use a stabilizing ligand: A copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous reactions or TBTA (Tris(benzyltriazolylmethyl)amine) for organic solvents, can stabilize the Cu(I) oxidation state and improve reaction efficiency.[3][4]

  • Use fresh reducing agent: Prepare your sodium ascorbate solution fresh just before use, as it can degrade over time.

Q4: What are the optimal concentrations and ratios for the reactants and catalyst?

While the ideal conditions should be optimized for your specific substrates, a good starting point is a 1:1 stoichiometric ratio of the this compound and your alkyne. However, using a slight excess (1.1-1.5 equivalents) of the more accessible or less precious reactant can help drive the reaction to completion.[4] The copper catalyst is typically used in catalytic amounts.

ComponentRecommended Starting Concentration/RatioNotes
Azide/Alkyne 1-10 mMLower concentrations can slow down the reaction rate.
Copper(II) Sulfate 1-5 mol%This is the precursor to the active Cu(I) catalyst.
Sodium Ascorbate 3-10 fold excess over Copper(II)Ensures complete reduction of Cu(II) to Cu(I) and maintains the catalyst in its active state. Should be prepared fresh.[5]
Copper Ligand (e.g., THPTA) 2-5 fold excess over Copper(II)A 5:1 ligand-to-copper ratio is often recommended in bioconjugation to protect biomolecules from oxidation and stabilize the catalyst.[4][6]

Q5: How do I choose the right solvent for my reaction?

The choice of solvent depends on the solubility of your reactants. The this compound has a hydrophilic PEG spacer, which increases its solubility in aqueous media.[7] Common and effective solvent systems are often mixtures of water with organic co-solvents like t-butanol, DMSO, or DMF.[8] For biological applications, buffered aqueous solutions like phosphate-buffered saline (PBS) at a pH between 7 and 9 are common. Avoid using Tris buffer as it can chelate copper.[1]

Q6: I suspect steric hindrance is an issue with my short PEG2 linker. What can I do?

If the molecules you are trying to conjugate are large and bulky, the short PEG2 linker may not provide enough separation, leading to steric hindrance and low yields.[2] In this case, consider the following:

  • Increase reaction time and/or temperature: Allowing the reaction to proceed for longer (e.g., overnight) or gently heating it (e.g., to 40-50°C) may help overcome the energy barrier.[3]

  • Increase catalyst loading: A higher concentration of the catalyst may improve the reaction rate.[3]

  • Consider a longer PEG linker: If optimization fails, using a linker with a longer PEG chain (e.g., PEG4, PEG6, or longer) is the most direct way to increase the distance between the conjugated molecules.[2]

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol provides a starting point and may require optimization for your specific application.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (for aqueous reactions)

  • Solvents (e.g., deionized water, DMSO, t-Butanol)

Stock Solutions:

  • This compound (10 mM): Dissolve the required amount in DMSO.

  • Alkyne (10 mM): Dissolve in a compatible solvent.

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.[3]

  • THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh before each reaction. Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water.[6]

Procedure:

  • In a reaction vial, add the alkyne solution (e.g., 1 equivalent).

  • Add 1.1 to 1.5 equivalents of the this compound stock solution.[3]

  • Add the reaction solvent(s) to achieve the desired final concentration (typically 1-10 mM). A common solvent system is a mixture of t-BuOH/water or DMSO/water.

  • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.

  • In a separate tube, prepare the catalyst premix by adding the THPTA solution followed by the CuSO₄ solution. A 2:1 to 5:1 ligand-to-copper ratio is recommended.

  • Add the catalyst premix to the reaction vial.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours but may be left longer for less reactive substrates.[3]

  • Once complete, the product can be purified. For purification strategies, see the "Purification" section below.

Troubleshooting and Visualization

Troubleshooting Workflow for Low Yield

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

G start Low Reaction Yield check_catalyst Check Catalyst System (Color Change to Blue/Green?) start->check_catalyst check_reagents Verify Reagent Quality (Freshly Prepared?) check_catalyst->check_reagents No sol_deoxygenate Solution: Deoxygenate Solvents & Use Inert Atmosphere check_catalyst->sol_deoxygenate Yes sol_ligand Solution: Add/Increase Stabilizing Ligand (THPTA) check_catalyst->sol_ligand Yes check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are fresh sol_ascorbate Solution: Use Freshly Prepared Sodium Ascorbate check_reagents->sol_ascorbate Ascorbate not fresh sol_reagents Solution: Use Fresh Reagents & Anhydrous Solvents check_reagents->sol_reagents Other reagents old check_sterics Consider Steric Hindrance check_conditions->check_sterics sol_time_temp Solution: Increase Reaction Time and/or Temperature check_conditions->sol_time_temp sol_concentration Solution: Increase Reactant Concentration check_conditions->sol_concentration sol_longer_peg Solution: Use a Longer PEG Linker check_sterics->sol_longer_peg

A logical workflow for troubleshooting low reaction yields.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle

This diagram illustrates the catalytic cycle of the click reaction.

CuAAC_Cycle cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction Intermediate1 Cu(I)-Acetylide Complex CuI->Intermediate1 + Alkyne Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product Product->CuI Catalyst Regeneration Intermediate2 Copper-Triazolide Intermediate Intermediate1->Intermediate2 + Azide Intermediate2->Product + H+ Purification start Purification of PEGylated Product q_size Is there a significant size difference between product and starting materials? start->q_size q_polarity Is there a significant polarity difference? q_size->q_polarity No sec Use Size-Exclusion Chromatography (SEC) q_size->sec Yes q_scale Is this a small-scale reaction for cleanup? q_polarity->q_scale No rphplc Use Reversed-Phase HPLC (RP-HPLC) q_polarity->rphplc Yes q_scale->rphplc No, need high purity spe Use Solid-Phase Extraction (SPE) q_scale->spe Yes

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incomplete Boc deprotection of PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?

Incomplete deprotection of the tert-butoxycarbonyl (Boc) group is a common challenge that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][2][3]

  • Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, especially in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2][3]

  • Solvent Issues: The choice of solvent is crucial. It must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]

  • Moisture Contamination: The presence of water in the reaction mixture can compete with the substrate for the acid, thereby reducing its effective concentration and potentially leading to incomplete deprotection.[3]

Q2: I'm observing unexpected side products after the deprotection reaction. What is the likely cause and how can I prevent them?

The formation of side products is often due to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][4] This cation is an electrophile and can alkylate nucleophilic functional groups on your molecule, particularly sensitive amino acid residues like tryptophan and methionine.[1][4][5]

To prevent these side reactions, scavengers should be added to the reaction mixture to trap the tert-butyl cation.[1][2][4]

Q3: How do I choose the appropriate scavenger for my Boc deprotection reaction?

The choice of scavenger depends on the specific residues present in your compound that are susceptible to alkylation by the tert-butyl cation.[4] Common scavengers and their applications are summarized in the table below. A widely used and effective deprotection cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2]

Q4: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection.[5] Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate quantification of the starting material, product, and any byproducts.[1][6]

  • ¹H NMR Spectroscopy: The progress of the deprotection can be monitored by the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[3][6]

Q5: My deprotected PEG-linker is an oil. How can I solidify it?

PEG compounds are often oils or waxy solids. If a solid product is desired, precipitation can be attempted by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during the Boc deprotection of PEG linkers.

Observation Possible Cause(s) Recommended Actions & Solutions
Incomplete Deprotection (Starting material remains after standard reaction time)Insufficient acid strength/concentration, Inadequate reaction time/temperature, Steric hindrance, Poor solubility, Moisture contamination.[1][2][3]1. Increase Acid Concentration: Gradually increase the TFA concentration in DCM (e.g., from 20% to 50%).[1][2][7]2. Extend Reaction Time: Continue to monitor the reaction and extend the duration as needed.[1][2]3. Consider a Stronger Acid: For stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][2]4. Optimize Solvent: Ensure your PEGylated compound is fully soluble in the chosen solvent.[1][2]5. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent moisture contamination.[3]
Formation of Side Products (Observed by LC-MS or NMR)Alkylation of sensitive residues (e.g., Trp, Met, Cys) by the tert-butyl cation.[1][4]1. Add a Scavenger: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Triisopropylsilane (TIS) is a common and effective choice.[1][2][4]2. Use a Scavenger Cocktail: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]
Product Degradation Substrate is sensitive to prolonged exposure to strong acid.1. Lower Reaction Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature to control the reaction rate.[1][5]2. Use Milder Acidic Conditions: Consider using a less harsh acid system if your substrate is particularly acid-sensitive.[8]
Difficulty in Purification The deprotected PEG linker is highly polar and may be difficult to separate from residual reagents.1. Precipitation: Attempt to precipitate the deprotected product by adding a non-polar solvent like cold diethyl ether.[1][7]2. Co-evaporation: To remove residual TFA, co-evaporate the crude product with toluene multiple times.[3][6][7]3. Column Chromatography: If precipitation is ineffective, purification by silica gel or reverse-phase column chromatography may be necessary.

Quantitative Data Summary

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.[5][6][7][9]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp.[1][9][10]
Table 2: Common Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, particularly effective for protecting Tryptophan residues.[1][2][9]
Water2.5 - 5%Acts as a carbocation scavenger.[1][2][9]
Thioanisole5%Scavenges carbocations and protects Methionine residues.[1][2][9]
1,2-Ethanedithiol (EDT)2.5%Scavenges carbocations and protects Cysteine residues.[1][2][9]
Phenol5%Carbocation scavenger.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][7]

  • Cooling: Cool the solution to 0°C using an ice bath.[5][7][10]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1][7][10] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][10]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5][6][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][7][10]

  • Work-up:

    • Concentration: Remove the DCM and excess TFA by rotary evaporation.[6][7]

    • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[5][6][7] The resulting product is the TFA salt of the deprotected amine.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[3][6][10]

    • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[6]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents or as a co-solvent).[10]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1][4]

  • Work-up: Upon completion, remove the solvent and excess HCl in vacuo to obtain the hydrochloride salt of the deprotected amine.[1][4]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start dissolve Dissolve Boc-PEG in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA (20-50%) & Scavenger (optional) cool->add_reagents stir Stir at 0°C, then warm to RT add_reagents->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate neutralize Neutralize with NaHCO₃ (aq, optional) coevaporate->neutralize extract Extract & Dry neutralize->extract isolate Isolate Deprotected PEG-Amine extract->isolate characterize Characterize Product (NMR, MS) isolate->characterize end End characterize->end

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Tree start Boc Deprotection Issue incomplete Is the reaction incomplete? start->incomplete side_products Are there side products? incomplete->side_products No increase_tfa Increase TFA Conc. incomplete->increase_tfa Yes add_scavenger Add Scavengers (TIS, etc.) side_products->add_scavenger Yes end_ok Reaction Successful side_products->end_ok No extend_time Extend Reaction Time increase_tfa->extend_time stronger_acid Use 4M HCl in Dioxane extend_time->stronger_acid end_purify Purify Product stronger_acid->end_purify add_scavenger->end_purify

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: t-Boc-N-Amido-PEG2-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG2-azide. It specifically addresses challenges and potential side reactions encountered during conjugation and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker used in bioconjugation and medicinal chemistry.[1][2] Its key features are:

  • An azide group for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the formation of a stable triazole linkage with an alkyne-modified molecule.[1][3]

  • A t-Boc protected amine , which is stable during the initial conjugation but can be deprotected under mild acidic conditions to reveal a primary amine for subsequent functionalization.[1][4]

  • A hydrophilic PEG2 spacer that increases the solubility of the molecule and its conjugates in aqueous media.[1][4]

Q2: What are the most common side reactions during the azide conjugation (Click Chemistry) step?

A2: When performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), several side reactions can occur, potentially leading to low yields of the desired product.[5] These include:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the cycloaddition reaction. This is a frequent cause of low reaction yields.[5]

  • Homodimerization of Terminal Alkynes: In the presence of the copper catalyst, terminal alkynes can undergo oxidative coupling to form diynes, which consumes the starting material.[5]

  • PEG Aggregation: High concentrations of PEG linkers or their conjugates can lead to aggregation and precipitation, especially in aqueous solutions, which can impede the reaction.[5]

  • Reduction of the Azide Group: The azide group is generally stable but can be reduced by certain reagents, particularly phosphines (like TCEP) and thiols, which are sometimes used in bioconjugation protocols.[3][6]

Q3: What side reactions can occur during the t-Boc deprotection step?

A3: The t-Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] The primary side reaction arises from the formation of a reactive tert-butyl cation intermediate during the cleavage.[7][9] This cation can alkylate nucleophilic sites on the substrate or product molecule, particularly on electron-rich aromatic rings, thiols, and guanidines, leading to unwanted byproducts.[9] To prevent this, a "scavenger" such as triisopropylsilane (TIS) is often added to the reaction mixture to trap the tert-butyl cation.[7]

Q4: Can the t-Boc group be unintentionally removed during other reaction steps?

A4: Yes, while generally stable, the t-Boc group can be cleaved under certain conditions. It is sensitive to strong acids and can be removed by heating to over 80°C.[10] Additionally, prolonged reactions at elevated temperatures in solvents like DMF can lead to gradual deprotection. DMF can slowly hydrolyze to form small amounts of acid, which may be sufficient to cleave the Boc group over time.[10]

Q5: How can I minimize side reactions and improve the yield of my conjugation?

A5: To improve reaction outcomes, consider the following:

  • For CuAAC: Use fresh solutions of the reducing agent (e.g., sodium ascorbate) to ensure the copper catalyst remains in the active Cu(I) state. Consider using a copper-chelating ligand to enhance catalyst activity and stability.[11] To prevent aggregation, you can reduce reactant concentrations, add a co-solvent like DMSO, or adjust the pH and ionic strength of the reaction buffer.[5]

  • For t-Boc Deprotection: Always use a scavenger like triisopropylsilane (TIS) in your deprotection cocktail (e.g., TFA/DCM) to minimize alkylation side products.[3][7] Perform the reaction at a controlled temperature (e.g., starting at 0°C) to manage any potential exotherm.[7]

Q6: What are the recommended storage and handling conditions for this compound?

A6: To maintain the integrity of the reagent, it should be stored at -20°C in a desiccated environment.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial, which could potentially affect the compound's stability over the long term.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield in CuAAC Reaction 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II).[5] 2. Alkyne Homodimerization: Oxidative coupling of the alkyne starting material.[5] 3. Reagent Degradation: Azide has been reduced, or other reagents are old/degraded.1. Use freshly prepared sodium ascorbate solution. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add a Cu(I)-stabilizing ligand. 2. Decrease the concentration of the copper catalyst. 3. Ensure no reducing agents like DTT or TCEP are present in the buffer. Use fresh, high-quality reagents.
Precipitation During Reaction PEG Aggregation: High concentration of PEGylated molecules.[5]Reduce the concentration of the PEG linker and/or the substrate.[5] Add a co-solvent (e.g., DMSO).[5] Adjust the pH or ionic strength of the buffer.[5]
Multiple Unidentified Products After t-Boc Deprotection Alkylation by t-butyl cation: The reactive t-butyl cation formed during deprotection is reacting with your molecule.[9]Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the deprotection solution (e.g., TFA in DCM).[3][7]
Loss of t-Boc Group Before Deprotection Step Exposure to Acidic Conditions: Unintentional cleavage due to acidic contaminants or harsh reaction conditions.[10]Ensure all buffers and solvents are free from acidic impurities. Avoid high reaction temperatures (>80°C) or prolonged heating when the t-Boc group needs to remain intact.[10]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and the this compound in a suitable solvent mixture (e.g., a buffer like PBS with a co-solvent like DMSO).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • Sodium ascorbate in water.

  • Reaction:

    • To the mixture of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.[3]

  • Monitoring and Purification:

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

    • Once complete, the product can be purified by methods such as HPLC or column chromatography to remove the copper catalyst and unreacted starting materials.[3]

General Protocol for t-Boc Deprotection

This protocol uses TFA in DCM, a common method for efficient Boc deprotection.

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous dichloromethane (DCM).[7][8]

    • Add a scavenger, such as triisopropylsilane (TIS), to the solution (typically 2.5-5% v/v).[7][8]

    • Cool the mixture in an ice bath.[7]

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[8]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-60 minutes.[3]

  • Workup and Isolation:

    • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group (indicated by a mass loss of 100.12 Da).[12]

    • Once complete, concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation) to remove the bulk of the DCM and TFA.[3]

    • The resulting amine is often obtained as a TFA salt. It can be precipitated by adding cold diethyl ether, collected by centrifugation or filtration, and washed with cold ether to remove residual TFA and scavenger byproducts.[7]

Visualizations

G cluster_start Step 1: Azide-Alkyne Conjugation cluster_deprotect Step 2: Boc Deprotection cluster_final Step 3: Final Functionalization A This compound C Click Chemistry (CuAAC) A->C B Alkyne-Modified Molecule B->C D t-Boc-Protected Conjugate C->D E Acidic Conditions (TFA) D->E Deprotection F Amine-Functionalized Conjugate E->F G Further Conjugation F->G React with exposed amine H Final Bioconjugate G->H G Start Low Yield in CuAAC Reaction Catalyst Is the catalyst active? Start->Catalyst Aggregation Is there precipitation? Catalyst->Aggregation No Sol_Catalyst Use fresh Sodium Ascorbate. Add Cu(I) stabilizing ligand. Catalyst->Sol_Catalyst Yes Reagents Are reagents fresh? Aggregation->Reagents No Sol_Aggregation Reduce concentrations. Add co-solvent (DMSO). Adjust pH/ionic strength. Aggregation->Sol_Aggregation Yes Sol_Reagents Use fresh reagents. Check for presence of reducing agents (thiols). Reagents->Sol_Reagents Yes No_Sol Consult further literature Reagents->No_Sol No End Yield Improved Sol_Catalyst->End Sol_Aggregation->End Sol_Reagents->End G cluster_reactants Reactants Alkyne1 R1-C≡CH Catalyst Cu(I) Catalyst O₂ Alkyne1->Catalyst Alkyne2 R1-C≡CH Alkyne2->Catalyst Product R1-C≡C-C≡C-R1 (Homodimer Side Product) Catalyst->Product

References

storage and stability issues of t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the storage, stability, and troubleshooting for t-Boc-N-Amido-PEG2-Azide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability and to ensure the integrity of the compound, this compound should be stored at -20°C for long-term use.[1][2][3] When handled for short periods, it can be kept at 0-4°C. The compound is typically shipped at ambient temperature, which is acceptable for the duration of transit.

Q2: How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the compound at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

Q3: What are the main stability concerns for this compound?

The stability of this compound is primarily influenced by its two functional groups: the tert-butyloxycarbonyl (t-Boc) protected amine and the azide group.

  • t-Boc Group: This group is sensitive to acidic conditions and can be cleaved, exposing the primary amine.

  • Azide Group: Organic azides can be sensitive to heat, light, and reducing agents. Exposure to these conditions may lead to degradation of the azide functionality.

Q4: Can I store this compound in solution?

It is highly recommended to prepare solutions of this compound fresh for each experiment. If necessary, stock solutions can be prepared in an anhydrous aprotic solvent such as DMF or DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) for a short period.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem 1: Low or no yield in click chemistry reaction.

  • Potential Cause: Degradation of the azide functionality.

    • Solution: Ensure that the compound has been stored correctly at -20°C and protected from light. Avoid exposure to reducing agents during your reaction setup, unless they are part of a specific copper(I)-catalyzed click chemistry protocol (e.g., sodium ascorbate).

  • Potential Cause: Inactive catalyst in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Solution: Use freshly prepared catalyst solutions. Ensure all reaction components and solvents are deoxygenated to prevent oxidation of Cu(I) to the inactive Cu(II) state. The use of a stabilizing ligand for the copper catalyst can also improve reaction efficiency.

  • Potential Cause: Impurities in starting materials.

    • Solution: Verify the purity of your this compound and the corresponding alkyne-containing molecule using techniques like NMR or mass spectrometry before starting the reaction.

Problem 2: Unexpected side products observed in the reaction.

  • Potential Cause: Premature cleavage of the t-Boc protecting group.

    • Solution: Ensure your reaction conditions are not acidic. If acidic conditions are necessary for other parts of your synthesis, the t-Boc group will likely be removed. In such cases, a different protecting group strategy may be required.

  • Potential Cause: Reaction with the PEG linker backbone.

    • Solution: The polyethylene glycol (PEG) backbone is generally stable. However, under harsh oxidative conditions, it can be susceptible to degradation. Avoid strong oxidizing agents if they are not essential for your reaction.

Data Presentation

Table 1: Summary of Storage and Stability Information for this compound

ParameterRecommendationRationale
Long-Term Storage -20°CMinimizes degradation of both the t-Boc and azide functional groups.[1][2][3]
Short-Term Storage 0-4°CSuitable for brief periods between experiments.
Shipping Condition Ambient TemperatureStable for the duration of standard shipping times.[1]
Solution Storage Prepare fresh; if necessary, store in anhydrous solvent at -20°C under inert gas for a limited time.The compound is more susceptible to degradation in solution.
Light Sensitivity Protect from lightOrganic azides can be light-sensitive.
pH Stability Avoid acidic conditionsThe t-Boc group is labile in acidic environments.
Incompatible Reagents Strong reducing agents (unless part of a specific protocol), strong acids.Reducing agents can react with the azide group, while acids will cleave the t-Boc group.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (95:5 Mobile Phase A:B).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol can be used to confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical chemical shifts (δ) in CDCl₃:

      • ~1.44 ppm (singlet, 9H, -C(CH₃)₃)

      • ~3.2-3.7 ppm (multiplets, 10H, PEG chain protons and -CH₂-N₃, -CH₂-NH-)

      • ~5.0 ppm (broad singlet, 1H, -NH-)

  • Analysis: Compare the obtained spectrum with a reference spectrum or verify that the chemical shifts and integrations correspond to the expected structure.

Visualizations

G Troubleshooting Low Yield in Click Chemistry start Low Reaction Yield check_storage Verify Proper Storage (-20°C, protected from light) start->check_storage check_catalyst Assess Catalyst Activity (Freshly prepared, deoxygenated) check_storage->check_catalyst Storage OK success Improved Yield check_storage->success Improper Storage Corrected check_purity Confirm Reagent Purity (NMR, Mass Spectrometry) check_catalyst->check_purity Catalyst Active check_catalyst->success Catalyst Issues Resolved optimize_conditions Optimize Reaction Conditions (Concentration, Temperature, Time) check_purity->optimize_conditions Reagents Pure check_purity->success Impure Reagents Replaced optimize_conditions->success

Caption: Troubleshooting workflow for low yield in click chemistry reactions.

G Stability Profile of this compound molecule This compound stable_conditions Stable Conditions (-20°C, Neutral pH, Dark) molecule->stable_conditions Maintained Under boc_cleavage Boc Group Cleavage (Amine Deprotection) molecule->boc_cleavage Leads to azide_degradation Azide Degradation molecule->azide_degradation Leads to acid Acidic Conditions (H+) acid->boc_cleavage heat_light Heat / Light heat_light->azide_degradation reducing_agents Reducing Agents reducing_agents->azide_degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Purification and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the effective removal of unreacted t-Boc-N-Amido-PEG2-Azide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Removing the excess PEG linker is critical for ensuring the purity and reliability of your final product. Residual this compound can lead to several issues, including:

  • Non-specific Labeling: The reactive azide group can participate in unintended side reactions in subsequent steps, such as "click chemistry" reactions.[1]

  • Inaccurate Quantification: The presence of the unreacted linker can interfere with methods used to determine the concentration of your desired conjugate, leading to erroneous results.[2]

  • Altered Biological Activity: Impurities can affect the physicochemical properties and biological activity of the final molecule.[2]

Q2: What are the most common methods for removing excess this compound?

The most effective methods separate the desired product from the smaller, unreacted PEG linker based on differences in size, polarity, or charge. Common techniques include:

  • Size Exclusion Chromatography (SEC): An effective method for separating molecules based on their hydrodynamic radius. It is highly efficient at removing smaller molecules like the unreacted PEG linker from larger protein or polypeptide conjugates.[]

  • Dialysis or Ultrafiltration: A size-based separation technique that uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). This method is suitable when the target molecule is significantly larger than the PEG linker (MW: 318.4 g/mol ).[2][4]

  • Reverse Phase Chromatography (RPC): Separates molecules based on hydrophobicity. This can be effective, especially for separating positional isomers or when the desired product has a significantly different polarity than the PEG linker.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since PEG chains can shield charges on a protein's surface, IEX can be used to separate the PEGylated product from the unreacted protein and, in some cases, the neutral PEG linker.[][5]

Q3: How do I choose the best purification method for my sample?

The optimal method depends on the properties of your target molecule (the molecule to which the PEG-azide is attached).

  • For large target molecules (>10 kDa), such as proteins or antibodies: Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration are the most straightforward and effective methods.[2][6]

  • For small molecule conjugates: Reverse Phase Chromatography (RPC) is typically the method of choice, as the size difference between the product and the unreacted linker may be insufficient for effective separation by SEC.[]

  • For charged target molecules: Ion Exchange Chromatography (IEX) can be a powerful tool to separate the conjugated product from the unreacted starting material.[5]

Q4: How can I monitor the removal of the azide linker during purification?

Since many organic azides lack a strong UV chromophore, visualization on Thin-Layer Chromatography (TLC) can be challenging.[7] A reliable two-step staining method can be used:

  • Reduction of the azide to an amine using a reagent like triphenylphosphine.

  • Staining of the newly formed amine with ninhydrin, which produces a colored spot.[8]

For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent method to confirm the absence of the unreacted linker in the purified fractions.[9]

Q5: What safety precautions are necessary when working with azide compounds?

Azide compounds are potentially explosive and toxic.[7] Always follow strict safety protocols:

  • Handling: Never use metal spatulas, which can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas.[7]

  • Scale: Use the smallest possible amount of the azide for your experiment.[7]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves and safety glasses. For larger quantities, work behind a blast shield.[7]

  • Disposal: Never pour azide-containing solutions down the drain. Dispose of all azide waste through your institution's licensed hazardous waste disposal program.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Residual this compound detected in the final product. The chosen purification method has insufficient resolution.For SEC: Increase the column length or use a resin with a more appropriate fractionation range. For Dialysis: Use a membrane with a smaller MWCO (e.g., 1 kDa) and increase the number of buffer changes.[2] For RPC: Optimize the solvent gradient to improve the separation between the product and the unreacted linker.
Low yield of the desired conjugate after purification. The product is being lost during purification steps (e.g., non-specific binding to columns or membranes).For Chromatography: Passivate columns if necessary. Analyze flow-through and wash fractions to check for product loss. For Dialysis: Ensure the MWCO of the membrane is significantly smaller than your product to prevent its loss.[2] Consider a gentler purification method to avoid denaturation or degradation.
The Boc group on my product was unintentionally removed during purification. Exposure to acidic conditions.Silica gel used in normal-phase chromatography can be acidic.[7] If this is a concern, use a neutral stationary phase like deactivated silica or switch to a different method like SEC or RPC under neutral pH conditions. Avoid using acidic buffers or solvents during purification.
Difficulty visualizing the azide on a TLC plate. The azide does not have a UV chromophore.Use a chemical staining method. Dip the TLC plate in a triphenylphosphine solution to reduce the azide to an amine, dry, and then dip in a ninhydrin solution and heat to develop a colored spot.[8]

Comparison of Purification Methods

Method Principle Best Suited For Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size).[]Large molecules (proteins, antibodies) significantly bigger than the PEG linker.[6]High resolution for size differences, good for removing small reagents.[]Less effective for separating molecules of similar size.
Dialysis / Ultrafiltration Size-based separation using a semi-permeable membrane.[4]Large molecules (>10 kDa) significantly bigger than the PEG linker.Simple setup, gentle on samples, good for buffer exchange.Slow process (can take 24-48 hours), may not be suitable for small sample volumes.[2]
Reverse Phase Chromatography (RPC) Separation by hydrophobicity.[]Small molecule conjugates, separation of positional isomers.[]High resolution, widely applicable.Requires use of organic solvents which may denature sensitive proteins.
Ion Exchange Chromatography (IEX) Separation by net charge.[]Charged molecules where PEGylation alters the overall charge.[5]High capacity, can separate based on the degree of PEGylation.[5]The unreacted PEG linker is neutral and may not bind, but separation from unreacted starting material can be excellent.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for purifying a large molecule (e.g., a protein >30 kDa) from the much smaller this compound linker (MW 318.4).

  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your target molecule. Prepare a mobile phase buffer in which your sample is stable and soluble (e.g., Phosphate-Buffered Saline, PBS).

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved on the detector.[2]

  • Sample Preparation: Ensure your reaction mixture is fully dissolved and free of precipitates. If necessary, centrifuge or filter the sample.

  • Sample Injection: Load the reaction mixture onto the equilibrated column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger, conjugated product will elute first, followed by the smaller, unreacted PEG linker and other small molecule reagents. Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by UV absorbance (e.g., at 280 nm for proteins) and by TLC or LC-MS to identify the fractions containing the pure product, free from the unreacted azide linker.

  • Pooling: Combine the pure fractions containing your desired product.

Protocol 2: Purification by Dialysis

This method is suitable when the target molecule is significantly larger than the MWCO of the dialysis membrane (e.g., a >10 kDa protein).

  • Select Dialysis Membrane: Choose a dialysis membrane with a MWCO that will retain your product but allow the small PEG linker to pass through (e.g., a 1 kDa to 3.5 kDa MWCO).[2]

  • Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis device into a large beaker containing the dialysis buffer (the buffer volume should be at least 100 times the sample volume). Stir the buffer gently at 4°C.[2]

  • Buffer Exchange: Change the dialysis buffer completely at least 3-4 times over a period of 24-48 hours to ensure the complete removal of the unreacted linker.[2]

  • Sample Recovery: Carefully remove the purified sample from the dialysis device.

  • Analysis: Confirm the purity of your sample using an appropriate method like LC-MS or SDS-PAGE.

Visualizations

References

Technical Support Center: Troubleshooting Solubility Problems of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with PEGylated compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common solubility issues with your PEGylated compounds.

Problem 1: Visible precipitation or cloudiness during or after the PEGylation reaction.

This is a frequent observation indicating that the PEGylated product is aggregating and precipitating out of the solution.[1]

Question: What are the possible causes and solutions for precipitation during or after the PEGylation reaction?

Answer:

Several factors related to the reaction conditions can lead to the precipitation of PEGylated compounds. Here are the common causes and recommended solutions:

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability of the compound during PEGylation.[1]

    • Recommendation: Perform small-scale screening experiments to identify the optimal reaction conditions. It is crucial to test a range of pH values, temperatures, and buffer systems to find the best balance between reaction efficiency and compound stability.[1][2] For instance, with amine-reactive PEGs, a pH range of 7-9 is common; however, a lower pH might be necessary to target the N-terminus of a protein.[1] Running the reaction at a lower temperature (e.g., 4°C) can often reduce aggregation.[2]

  • High Concentration of Reactants: Elevated concentrations of the protein or compound and the PEG reagent increase the likelihood of intermolecular interactions and aggregation.[1][3]

    • Recommendation: Try lowering the concentration of your protein or compound during the reaction.[3] Additionally, optimizing the PEG-to-protein molar ratio is crucial, as a high excess of PEG can sometimes lead to multi-PEGylation and subsequent aggregation.[2]

  • Use of Bifunctional PEG Reagents: If not intended for cross-linking, using bifunctional PEG reagents can link multiple molecules together, leading to the formation of large, insoluble aggregates.[1][3]

    • Recommendation: Ensure you are using a monofunctional PEG reagent (e.g., mPEG) if your goal is to attach single PEG chains.[3]

  • Instability of the Molecule: The PEGylation process itself might expose hydrophobic regions of the molecule, promoting aggregation.[1]

    • Recommendation: The addition of stabilizing excipients to the reaction buffer can help maintain the compound's stability.

Troubleshooting Workflow for Precipitation During PEGylation

G cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Reaction Condition Optimization cluster_3 Advanced Solutions cluster_4 Outcome Precipitation Precipitation/Cloudiness Observed During/After Reaction Check_Concentration Lower Reactant Concentrations Precipitation->Check_Concentration Check_PEG_Type Verify PEG Reagent (Monofunctional vs. Bifunctional) Precipitation->Check_PEG_Type Optimize_pH Screen Different pH Values Check_Concentration->Optimize_pH Check_PEG_Type->Optimize_pH Optimize_Temp Test Lower Temperatures (e.g., 4°C) Optimize_pH->Optimize_Temp Optimize_Buffer Evaluate Different Buffer Systems Optimize_Temp->Optimize_Buffer Add_Excipients Add Stabilizing Excipients (e.g., Arginine) Optimize_Buffer->Add_Excipients Resolution Solubility Improved Add_Excipients->Resolution

Troubleshooting workflow for precipitation during PEGylation.
Problem 2: The purified PEGylated compound is poorly soluble in the desired formulation buffer.

Even if the PEGylation reaction is successful, the purified product may exhibit poor solubility in the final buffer intended for storage or use.

Question: What steps can I take to improve the solubility of my purified PEGylated compound in a new buffer?

Answer:

The solubility of a purified PEGylated compound is highly dependent on the composition of the formulation buffer. Here’s how you can troubleshoot this issue:

  • Buffer pH and Ionic Strength: The pH of the buffer can significantly influence the solubility of a PEGylated protein by altering its net charge.

    • Recommendation: Systematically screen a range of pH values. For proteins, adjusting the pH to be at least one unit away from the isoelectric point (pI) can increase solubility due to electrostatic repulsion.[2] Also, test different ionic strengths, as some compounds are more soluble at higher or lower salt concentrations.[4]

  • Buffer Components: The specific salts and other components of your buffer may not be optimal for your PEGylated compound.

    • Recommendation: Screen different buffer systems. It's also important to avoid buffers that may react with your compound or the PEG linker.[4]

  • Addition of Solubility-Enhancing Excipients: Certain additives can help to keep the PEGylated compound in solution.

    • Recommendation: Consider adding excipients like arginine, which can suppress protein-protein interactions, or non-ionic surfactants like Polysorbate 20 to reduce surface tension.[3] Sugars such as sucrose can also act as stabilizers.[3]

  • Consideration of Co-solvents: If the compound remains insoluble in aqueous buffers, the addition of a water-miscible organic co-solvent might be necessary.

    • Recommendation: Start with low percentages of co-solvents like ethanol, DMSO, or DMF and gradually increase the concentration while monitoring solubility.[4] Be cautious as high concentrations of organic solvents can denature proteins.[4][5]

Logical Relationship of Formulation Factors Affecting Solubility

G Solubility PEGylated Compound Solubility Buffer_pH Buffer pH Solubility->Buffer_pH Ionic_Strength Ionic Strength Solubility->Ionic_Strength Excipients Solubility-Enhancing Excipients Solubility->Excipients Co_solvents Co-solvents Solubility->Co_solvents Charge Net Molecular Charge Buffer_pH->Charge pI Isoelectric Point (pI) of Protein pI->Charge Charge->Solubility

Key formulation factors influencing the solubility of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: How does PEGylation improve the solubility of a compound?

A1: Polyethylene glycol (PEG) is a hydrophilic (water-loving) polymer.[5][6] When PEG chains are attached to a less soluble molecule, they form a hydrophilic shield around it.[5][7] This "shield" increases the hydrodynamic volume of the molecule and masks its hydrophobic regions, leading to improved solubility in aqueous solutions.[1][7] The oxygen atoms in the repeating ethylene glycol units of PEG can form hydrogen bonds with water molecules, which contributes to its hydrophilicity and solubility.[6]

Q2: Does the size and structure of the PEG chain affect the solubility of the conjugate?

A2: Yes, both the molecular weight and the architecture (linear vs. branched) of the PEG chain are critical factors.[6]

  • Molecular Weight: Generally, increasing the molecular weight of the PEG can lead to a greater enhancement in solubility.[6] However, for very high molecular weight PEGs, the solubility of the PEG itself in water can decrease.[6]

  • Architecture: Branched or multi-arm PEGs can create a more effective hydrophilic shield compared to linear PEGs of the same molecular weight, which can further improve solubility and stability.[8]

Q3: Can aggregation of my PEGylated compound be reversed?

A3: Reversing aggregation is often challenging and can be irreversible, particularly if covalent cross-links have formed.[8] The primary focus should be on preventing aggregation in the first place.[8] If aggregation has already occurred, some of the troubleshooting steps for improving solubility, such as optimizing the buffer conditions or adding stabilizing excipients, might help to resolubilize a portion of the aggregated material.[8] However, complete reversal is unlikely.

Q4: How can I assess the solubility of my PEGylated compound?

A4: Several methods can be used to assess solubility:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation.

  • UV-Vis Spectroscopy: An increase in optical density (OD) at a wavelength where the compound does not absorb (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.[2]

  • Nephelometry: This technique measures the amount of light scattered by suspended particles and can be used for a more quantitative assessment of insolubility.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to detect and quantify soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.

Data Presentation

Table 1: Recommended Starting Conditions for PEGylation Reactions to Minimize Solubility Issues

ParameterRecommended RangeRationale
pH 7.0 - 9.0 (for amine-reactive PEGs)Optimizes reactivity of target functional groups while maintaining protein stability. Can be lowered to favor N-terminal PEGylation.[1]
Temperature 4°C - Room Temperature (20-25°C)Lower temperatures can help to reduce the rate of aggregation.[2]
PEG:Protein Molar Ratio 1:1 to 10:1Higher ratios can increase the degree of PEGylation but may also lead to multi-PEGylation and aggregation.[2]
Protein Concentration 0.5 - 5 mg/mLLower concentrations can minimize intermolecular interactions and reduce the risk of aggregation.[2]

Table 2: Common Excipients Used to Enhance the Solubility of PEGylated Compounds

ExcipientTypical ConcentrationMechanism of Action
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[3]
Sucrose 5-10% (w/v)Acts as a stabilizer through preferential exclusion.[3]
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactant that reduces surface tension and prevents adsorption.[3]
Sodium Chloride (NaCl) 50-150 mMModulates ionic strength, which can influence solubility.

Table 3: Quantitative Impact of PEGylation on Drug Solubility

CompoundPEG DerivativeFold Increase in Aqueous SolubilityReference(s)
PaclitaxelPEG (5 kDa)-Succinyl> 66,000[9]
CamptothecinEncapsulation in PEGylated liposomesSignificantly Improved[7]
CurcuminPEGylated Solid DispersionSubstantially Increased[7]
SimvastatinPEGylated Solid DispersionMarkedly Enhanced[7]

Experimental Protocols

Protocol 1: Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the native protein, PEGylated protein species (mono-, di-, etc.), and high molecular weight aggregates.[10]

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Size-exclusion chromatography column appropriate for the molecular weight range of the analytes.

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS), pH 7.4. The mobile phase should be filtered and degassed.[10]

  • PEGylated protein sample and a standard for the native protein.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.[6][10]

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration that falls within the linear range of the detector.

  • Injection: Inject a specific volume of the prepared sample onto the column.[10]

  • Chromatographic Run: Perform an isocratic elution with the mobile phase. Monitor the eluent using the UV detector at 280 nm for protein detection.[10]

  • Data Analysis: Identify and integrate the peaks in the chromatogram. Aggregates will elute first, followed by the PEGylated species, and then the native protein. The relative percentage of each species can be calculated from the peak areas.[10]

Experimental Workflow for SEC Analysis

G Start Start Equilibrate Equilibrate SEC Column with Mobile Phase Start->Equilibrate Prepare_Sample Prepare and Dilute Sample Equilibrate->Prepare_Sample Inject Inject Sample onto Column Prepare_Sample->Inject Elute Isocratic Elution and UV Detection (280 nm) Inject->Elute Analyze Analyze Chromatogram: Identify and Quantify Peaks Elute->Analyze End End Analyze->End

A typical workflow for the analysis of PEGylated proteins by SEC.
Protocol 2: Assessment of Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of the PEGylated compound in solution to detect the presence of aggregates.

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Appropriate cuvettes (disposable or quartz).

  • PEGylated compound sample dissolved in a suitable, filtered buffer.

Procedure:

  • Sample Preparation: Dilute the sample to an appropriate concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

  • Instrument Setup: Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function. From this, the diffusion coefficient is calculated and used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) will provide an indication of the width of the size distribution. A high PDI or the presence of multiple peaks at larger sizes is indicative of aggregation.

References

Technical Support Center: Characterizing t-Boc-N-Amido-PEG2-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-Amido-PEG2-Azide conjugates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of a this compound conjugate that require characterization?

A1: The conjugate has three critical functional components that need to be individually and collectively characterized:

  • t-Boc (tert-butyloxycarbonyl) protecting group: This heat-labile and acid-sensitive group masks a primary or secondary amine. Its presence and eventual removal are crucial steps in many synthetic workflows.[1][2][3][4][5][6]

  • PEG2 (polyethylene glycol) spacer: This short, hydrophilic spacer enhances solubility and provides a flexible linker between the conjugated molecules.[5][7][8][9][10] The discrete length of the PEG chain (n=2) should be confirmed.

  • Azide (N₃) group: This functional group is a versatile handle for bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][11][12][13][14][15]

Q2: Which analytical techniques are most suitable for characterizing the entire conjugate?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of all three components (t-Boc, PEG, and the carbon alpha to the azide).[7][11][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming its overall integrity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[8][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Is particularly useful for identifying the characteristic strong, sharp absorption band of the azide group's asymmetric stretch around 2100 cm⁻¹.[11]

Q3: How can I confirm the successful removal of the t-Boc group (deprotection)?

A3: Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[1][3][4] You can monitor the reaction's progress and confirm completion using:

  • Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to track the disappearance of the starting material and the appearance of the product peak, which will have a mass difference corresponding to the loss of the Boc group (100.12 Da).[18]

  • ¹H NMR Spectroscopy: The characteristic peak of the t-Boc protons (a singlet at ~1.4 ppm) will disappear upon successful deprotection.

Troubleshooting Guides

Problem 1: Ambiguous or missing azide peak in the IR spectrum.
Possible Cause Troubleshooting Step
Degradation of the azide group Azides can be sensitive to certain conditions. Ensure proper storage at -20°C in a moisture-free environment.[12] Avoid repeated freeze-thaw cycles.[12]
Low concentration of the sample Concentrate the sample and re-run the analysis.
Instrumental issues Run a standard with a known azide group to verify instrument performance.
Incorrect sample preparation Ensure the sample is properly prepared for IR analysis (e.g., as a thin film, KBr pellet, or in a suitable solvent that doesn't have interfering peaks in the region of interest).
Problem 2: Broad or multiple peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Polydispersity of the PEG chain While a PEG2 linker should be monodisperse, impurities with different PEG chain lengths can cause peak broadening. Use high-purity reagents.
On-column degradation The acidic mobile phase or high pressure might cause partial deprotection of the t-Boc group. Use a milder mobile phase if possible.
Aggregation of the conjugate The PEG spacer should enhance solubility, but aggregation can still occur depending on the conjugated molecule. Try different mobile phase compositions or add modifiers.
Isomers If the conjugate has positional isomers, they may be partially resolved, leading to broader peaks. Optimize the chromatographic method for better separation.[19]
Problem 3: Low yield or incomplete reaction during "click" chemistry conjugation.
Possible Cause Troubleshooting Step
Inactive catalyst (for CuAAC) Use freshly prepared catalyst solutions. Ensure the copper is in the correct oxidation state (Cu(I)).
Steric hindrance The molecule conjugated to the alkyne or the azide may be sterically hindering the reaction. A longer PEG spacer might be necessary.
Incorrect reaction conditions Optimize the pH, temperature, and reaction time. Ensure the absence of interfering substances.
Degraded azide functionality Verify the integrity of the azide group on the starting material using FTIR or NMR spectroscopy.

Experimental Protocols

Protocol 1: General Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the singlet at approximately 1.4 ppm corresponding to the nine protons of the t-Boc group.

    • Look for the characteristic peaks of the PEG ethylene glycol units, typically between 3.5 and 3.7 ppm.

    • Identify the methylene protons adjacent to the azide group, which will be shifted downfield (around 3.4 ppm).

    • Integrate the peaks to confirm the proton ratios consistent with the structure.

Protocol 2: Confirmation of Azide Group by FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for a strong, sharp absorption peak characteristic of the asymmetric stretching vibration of the N≡N bond in the azide group, which typically appears around 2100 cm⁻¹.[11]

Protocol 3: Monitoring t-Boc Deprotection by LC-MS
  • Reaction Setup: Dissolve the this compound conjugate in a suitable solvent (e.g., dichloromethane). Add an excess of a deprotecting agent, such as trifluoroacetic acid (TFA).[3][4]

  • LC-MS Analysis:

    • Inject a small aliquot of the reaction mixture onto a suitable C18 reversed-phase HPLC column.

    • Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the eluent using both a UV detector and a mass spectrometer.

  • Data Interpretation:

    • Track the decrease in the peak area of the starting material over time.

    • Observe the increase in the peak area of the deprotected product.

    • Confirm the identity of the product peak by its mass, which should be 100.12 Da less than the starting material.[18]

Quantitative Data Summary

Analytical Technique Parameter Measured Typical Value/Observation
¹H NMR Chemical Shift of t-Boc protons~1.4 ppm (singlet)
Chemical Shift of PEG protons~3.5 - 3.7 ppm (multiplets)
Chemical Shift of CH₂-N₃ protons~3.4 ppm (triplet)
¹³C NMR Chemical Shift of C=O (Boc)~156 ppm
Chemical Shift of Quaternary C (Boc)~80 ppm
Chemical Shift of PEG carbons~70 ppm
Chemical Shift of CH₂-N₃ carbon~51 ppm
FTIR Azide (N₃) asymmetric stretch~2100 cm⁻¹ (strong, sharp)
Carbonyl (C=O) stretch (Amide & Boc)~1680-1720 cm⁻¹ (strong)
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ of the conjugateCorresponds to the calculated molecular weight
Mass difference upon deprotection-100.12 Da

Visualizations

experimental_workflow Overall Characterization Workflow cluster_synthesis Synthesis & Purification cluster_deprotection Deprotection & Monitoring cluster_conjugation Further Conjugation synthesis This compound Conjugate nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Initial QC ms Mass Spectrometry (HRMS) synthesis->ms Initial QC ftir FTIR Spectroscopy synthesis->ftir Initial QC deprotection Acidic Deprotection (e.g., TFA) synthesis->deprotection lcms LC-MS Analysis deprotection->lcms Monitor Progress deprotected_product Amine-PEG2-Azide Conjugate lcms->deprotected_product Confirm Completion click_chem Click Chemistry (e.g., CuAAC) deprotected_product->click_chem final_product Final Bioconjugate click_chem->final_product

Caption: A typical experimental workflow for the characterization and use of this compound conjugates.

troubleshooting_logic Troubleshooting Logic for Failed 'Click' Reaction start Low yield in 'Click' Chemistry Reaction check_azide Check Azide Integrity (FTIR/NMR) start->check_azide azide_ok Azide is present check_azide->azide_ok Yes azide_bad Azide is absent/ degraded check_azide->azide_bad No check_reagents Verify Alkyne and Catalyst Quality azide_ok->check_reagents resynthesize Re-synthesize or use new batch of conjugate azide_bad->resynthesize reagents_ok Reagents are active check_reagents->reagents_ok Yes reagents_bad Reagents are suspect check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Solvent) reagents_ok->optimize_conditions new_reagents Use fresh alkyne and catalyst reagents_bad->new_reagents success Successful Conjugation optimize_conditions->success Optimized failure Persistent Failure: Consider Steric Hindrance optimize_conditions->failure Not Improved

Caption: A decision tree for troubleshooting low-yield "click" chemistry reactions with azide conjugates.

References

Technical Support Center: Scaling Up t-Boc-N-Amido-PEG2-Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up reactions involving t-Boc-N-Amido-PEG2-Azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactions involved when using this compound?

The two main reactions are:

  • "Click" Chemistry (Azide-Alkyne Cycloaddition): The azide group of the PEG linker reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. This is a highly efficient and specific conjugation method.

  • t-Boc Deprotection: The tert-butyloxycarbonyl (t-Boc) protecting group on the amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a primary amine. This amine is then available for subsequent conjugation reactions.

Q2: What are the most significant challenges when scaling up these reactions?

Scaling up from laboratory to production scale introduces several challenges that can affect reaction efficiency, product purity, and safety. Key challenges include:

  • Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to side reactions or product degradation.[1][2]

  • Mixing: Inefficient mixing in large vessels can result in localized high concentrations of reactants, leading to side product formation and incomplete reactions.[1][2]

  • Purification: Methods used for small-scale purification, such as standard HPLC, may not be practical or cost-effective for large quantities of PEGylated products.[3]

  • Reagent Addition: The rate of reagent addition, especially for exothermic steps, becomes critical at a larger scale to maintain temperature control.[4]

Q3: Is the azide group stable during the t-Boc deprotection step?

Yes, the azide functional group is generally stable under the acidic conditions used for t-Boc deprotection, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Q4: How can I monitor the progress of the t-Boc deprotection reaction at a large scale?

For large-scale reactions, it is crucial to have a reliable in-process control method. Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the disappearance of the starting material and the appearance of the deprotected product.[5]

Troubleshooting Guides

Issue 1: Low Yield in "Click" Chemistry Reaction at Scale

Symptoms:

  • Incomplete consumption of starting materials (azide or alkyne).

  • Low yield of the desired triazole product.

  • Presence of significant side products.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Inefficient Mixing Ensure adequate agitation to maintain a homogeneous reaction mixture. For viscous solutions, consider using a more powerful overhead stirrer or adjusting the impeller design.[2]
Poor Solubility of Reactants Use a co-solvent like DMSO or t-butanol to ensure all components are fully dissolved. The choice of solvent may need to be re-evaluated for large-scale reactions.[6]
Inefficient Copper(I) Catalyst (for CuAAC) Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper(I)-stabilizing ligand like THPTA or TBTA. Ensure homogenous distribution of the catalyst.[7]
Incorrect Stoichiometry A slight excess (1.1-1.2 equivalents) of one reagent may be necessary to drive the reaction to completion. Ensure accurate weighing and addition of all reagents.[6]
Issue 2: Incomplete t-Boc Deprotection at Scale

Symptoms:

  • Significant amount of t-Boc-protected starting material remaining in the final product.

  • HPLC or LC-MS analysis shows a mixture of protected and deprotected product.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For challenging substrates, a stronger acid system like 4M HCl in 1,4-dioxane may be considered, but compatibility with the rest of the molecule must be verified.[5][8]
Inadequate Reaction Time or Temperature Increase the reaction time and monitor progress closely. Gentle heating may be required, but should be optimized to avoid degradation of the PEG linker or other sensitive functional groups.[8]
Poor Reagent Diffusion in Large Volumes Ensure efficient stirring to allow the acid to access all the peptide chains. For solid-phase synthesis, ensure the resin is properly swelled.[5]
Steric Hindrance The bulky nature of the PEG chain can sterically hinder the approach of the acid to the Boc group. Longer reaction times or gentle heating may be necessary.[5]
Issue 3: Formation of Side Products During t-Boc Deprotection

Symptoms:

  • Presence of unexpected peaks in HPLC or LC-MS analysis.

  • Mass spectrometry data indicates alkylation of the product.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Alkylation by tert-butyl Cation The released tert-butyl cation during deprotection can alkylate electron-rich amino acid residues (e.g., Trp, Met). Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the carbocation.[8]
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups, they may also be cleaved. Consider using a milder deprotection method or a different protecting group strategy.[8]

Purification Strategies for Large-Scale Reactions

The choice of purification method is critical when scaling up and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.[9]

Purification Method Typical Purity Typical Yield Scale Key Advantages Key Disadvantages Citation
Preparative RP-HPLC >98%70-90%Small to MediumHigh resolution and purity.Requires specialized equipment, use of large volumes of solvents.[9]
Silica Gel Chromatography >95%60-85%Medium to LargeCost-effective, scalable.Lower resolution than RP-HPLC, potential for product streaking.[9]
Liquid-Liquid Extraction Variable>90% (as a preliminary step)LargeSimple, inexpensive, and highly scalable.Can be labor-intensive, potential for emulsion formation.[3]
Precipitation VariableVariableLargeCan be a simple and effective method for removing unreacted PEG.May not be suitable for all PEGylated compounds, especially oily ones.[10]

Experimental Protocols

Protocol 1: General Procedure for Large-Scale t-Boc Deprotection

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane - TIS) (optional)

  • Toluene (for co-evaporation)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the Boc-protected PEGylated compound in anhydrous DCM in a suitable reactor.

  • Cool the solution to 0°C using an appropriate cooling system.

  • If required, add a scavenger such as TIS (2.5-5% v/v).

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v) while monitoring the internal temperature of the reactor. The addition rate should be controlled to prevent a significant temperature increase.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, perform co-evaporation with toluene (2-3 times the volume of the residue).

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Slurry Preparation: Create a slurry of silica gel in a non-polar eluent (e.g., 100% Dichloromethane).

  • Column Packing: Wet pack a chromatography column with the silica gel slurry, ensuring a homogenous and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). The gradient will depend on the polarity of the product and impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]

Visualizations

G Troubleshooting Workflow for Low Yield in 'Click' Chemistry start Low Yield in 'Click' Chemistry check_mixing Check Mixing Efficiency start->check_mixing check_solubility Check Reactant Solubility start->check_solubility check_catalyst Check Catalyst Activity (CuAAC) start->check_catalyst check_stoichiometry Verify Stoichiometry start->check_stoichiometry optimize_mixing Optimize Agitation/Impeller check_mixing->optimize_mixing Inefficient optimize_solvent Use Co-solvent (e.g., DMSO) check_solubility->optimize_solvent Poor optimize_catalyst Use Fresh Reducing Agent/Ligand check_catalyst->optimize_catalyst Inactive optimize_stoichiometry Adjust Reagent Ratio check_stoichiometry->optimize_stoichiometry Incorrect end Improved Yield optimize_mixing->end optimize_solvent->end optimize_catalyst->end optimize_stoichiometry->end

Caption: Troubleshooting logic for low yield in "click" chemistry reactions.

G Troubleshooting Workflow for Incomplete t-Boc Deprotection start Incomplete t-Boc Deprotection check_acid Check Acid Strength/Concentration start->check_acid check_time_temp Check Reaction Time/Temperature start->check_time_temp check_diffusion Check Reagent Diffusion start->check_diffusion check_side_reactions Check for Side Products start->check_side_reactions increase_acid Increase TFA Concentration or Use Stronger Acid check_acid->increase_acid Insufficient increase_time_temp Increase Reaction Time or Apply Gentle Heat check_time_temp->increase_time_temp Inadequate improve_mixing Improve Agitation check_diffusion->improve_mixing Poor add_scavenger Add Scavenger (e.g., TIS) check_side_reactions->add_scavenger Alkylation Detected end Complete Deprotection increase_acid->end increase_time_temp->end improve_mixing->end add_scavenger->end

Caption: Troubleshooting logic for incomplete t-Boc deprotection.

References

Validation & Comparative

A Head-to-Head Comparison of t-Boc-N-Amido-PEG2-Azide and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone for optimizing the therapeutic window of ADCs. This guide provides an objective, data-driven comparison of t-Boc-N-Amido-PEG2-Azide with other PEG linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation targeted therapies.

The linker in an ADC, the chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, critically influences the conjugate's stability, solubility, pharmacokinetics (PK), and ultimately, its anti-tumor activity. PEG linkers, with their inherent hydrophilicity and biocompatibility, offer a versatile platform to modulate these properties.[1][2] The incorporation of PEG can mitigate the challenges posed by hydrophobic payloads, which often lead to aggregation and rapid clearance from circulation.[3] This guide will delve into the nuances of PEG linker selection, with a specific focus on the short-chain, heterobifunctional linker, this compound, in comparison to other linear and branched PEG alternatives.

The Versatility of this compound

This compound is a heterobifunctional linker characterized by three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a two-unit polyethylene glycol spacer, and a terminal azide group.[4] The t-Boc protecting group offers a stable handle that can be selectively removed under mild acidic conditions, enabling a controlled and sequential conjugation strategy.[5] The short PEG2 spacer enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and stability of the final ADC.[6] The terminal azide group is particularly valuable for "click chemistry," a set of highly efficient and bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for conjugation to alkyne-modified antibodies or payloads.[7]

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be tailored to fine-tune the properties of an ADC. While longer PEG chains can significantly improve pharmacokinetics, there is often a trade-off with in vitro potency.

Quantitative Data Summary: Impact of PEG Linker Length
FeatureShort PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24)
Hydrophilicity Moderate IncreaseSignificant IncreaseHigh Increase
In Vitro Potency (IC50) Generally higher potency (lower IC50)May see a slight decrease in potencyCan lead to a more significant decrease in potency
Pharmacokinetics (Half-life) Shorter half-life, faster clearanceLonger half-life, slower clearanceSubstantially longer half-life
In Vivo Efficacy Can be limited by rapid clearanceOften shows a significant improvementMay provide the best in vivo efficacy, especially for miniaturized ADCs
Tolerability Conjugates with PEGs smaller than PEG8 may not be well-tolerated at high doses.[8]Generally well-toleratedImproved tolerability

Note: The data presented is a synthesis from multiple studies and the exact impact will vary depending on the specific antibody, payload, and conjugation strategy.

Short PEG linkers, such as the PEG2 moiety in this compound, are often favored when maximizing in vitro potency is a primary concern. However, for ADCs with highly hydrophobic payloads or those requiring longer circulation times for optimal tumor accumulation, longer PEG chains may be necessary.[9] Studies have shown that clearance rates increase rapidly for ADCs with PEG linkers smaller than PEG8.[8]

Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a crucial role in ADC performance. While linear PEGs are the most common, branched PEG linkers are gaining traction due to their potential advantages.

Quantitative Data Summary: Linear vs. Branched PEG Linkers
FeatureLinear PEG LinkersBranched PEG Linkers
Hydrodynamic Radius Smaller for a given molecular weightLarger for a given molecular weight
Drug-to-Antibody Ratio (DAR) Typically one payload per attachment siteCan allow for multiple payloads per attachment site, potentially increasing DAR
In Vitro Potency (IC50) Potency is dependent on the specific linker-payloadA "long" branched linker has been shown to achieve significantly higher potency compared to a "short" branched linker.[10]
Pharmacokinetics Generally improves with lengthCan provide a superior shielding effect, potentially leading to a longer in-vivo half-life.[11]
Stability HighHigh

Note: The data is based on general trends observed in various studies and may not be universally applicable.

Branched PEG linkers can offer a superior "shielding" effect for the cytotoxic payload, which can lead to improved pharmacokinetics and potentially allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[10] However, the increased steric bulk of branched linkers may influence conjugation efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different PEG linkers in ADC development.

Protocol 1: ADC Synthesis via Click Chemistry using this compound

This protocol outlines the steps for conjugating a DBCO-functionalized payload to an antibody that has been modified to contain an azide group using this compound.

Materials:

  • Monoclonal antibody (mAb)

  • t-Boc-N-Amido-PEG2-NHS ester (for introducing the azide group)

  • Trifluoroacetic acid (TFA)

  • DBCO-functionalized cytotoxic payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Modification with Azide Linker:

    • Dissolve the t-Boc-N-Amido-PEG2-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution (1-10 mg/mL in PBS, pH 7.4). The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

    • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • t-Boc Deprotection:

    • Adjust the pH of the antibody-linker conjugate solution to 2.5-3.0 with dilute TFA (e.g., 0.1%).

    • Incubate at room temperature for 30-60 minutes.

    • Neutralize the reaction by adding a neutralization buffer to raise the pH to ~7.4.

    • Immediately purify the deprotected antibody-linker conjugate using a desalting column with PBS, pH 7.4.

  • Payload Conjugation (SPAAC):

    • Dissolve the DBCO-functionalized payload in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 1.5- to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted payload.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry, and SEC.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the synthesized ADCs.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized ADCs and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADCs and control antibody.

  • Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) for each ADC.

Protocol 3: Pharmacokinetic Study in Rodents

This study evaluates the in vivo stability and clearance of the ADCs.

Materials:

  • Naive mice or rats

  • Synthesized ADCs

  • Equipment for intravenous (IV) injection and blood collection

Procedure:

  • Administer a single IV dose of the ADC to each animal.[1]

  • Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).[1]

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA).[2]

  • Calculate pharmacokinetic parameters such as half-life (t½) and clearance rate.[1]

Visualizing Workflows and Pathways

To further clarify the processes involved in ADC development and function, the following diagrams are provided.

ADC_Synthesis_Workflow ADC Synthesis Workflow mAb Monoclonal Antibody mod_mAb Azide-Modified mAb mAb->mod_mAb t-Boc-N-Amido-PEG2-NHS Ester deprotected_mAb Deprotected mAb mod_mAb->deprotected_mAb Acidic Deprotection ADC Final ADC deprotected_mAb->ADC payload DBCO-Payload payload->ADC SPAAC Click Chemistry

Caption: Workflow for ADC synthesis using an azide linker and click chemistry.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Circulation binding ADC Binds to Tumor Antigen ADC->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome release Payload Release lysosome->release apoptosis Apoptosis release->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The selection of a PEG linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. This compound offers a versatile and valuable tool for ADC development, particularly when controlled, sequential conjugation via click chemistry is desired. The short PEG2 chain can be advantageous for maximizing in vitro potency. However, for ADCs with hydrophobic payloads or those requiring extended circulation times, longer or branched PEG linkers may be more appropriate. A thorough understanding of the trade-offs between linker length, architecture, and the resulting physicochemical and biological properties of the ADC is essential for the development of safer and more effective targeted cancer therapies. Empirical evaluation of a panel of linkers with varying characteristics is strongly recommended to identify the optimal candidate for a specific antibody-payload combination.

References

comparing CuAAC and SPAAC for bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CuAAC and SPAAC for Bioconjugation Efficiency

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount for applications ranging from in vitro assays to in vivo imaging and targeted drug delivery. Among the most powerful tools for bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide and an alkyne, but their fundamental mechanisms, and consequently their performance characteristics, differ significantly.[1] This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to inform the selection of the most suitable bioconjugation strategy for your research needs.

Core Principles and Mechanistic Differences

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition.[2] However, they employ distinct strategies to achieve the activation energy required for the reaction.

CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Often referred to as the quintessential "click reaction," CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[2][3] The copper catalyst coordinates with the alkyne, lowering the activation barrier and ensuring the specific formation of the 1,4-disubstituted triazole isomer.[2] The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2]

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Also known as copper-free click chemistry, SPAAC eliminates the need for a metal catalyst.[2][4] The driving force for this reaction is the ring strain of a cyclooctyne, which readily reacts with an azide to release this strain and form a stable triazole linkage.[4][5] This catalyst-free approach is a key advantage for applications in living systems where copper toxicity is a concern.[5][6]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics and General Parameters

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Second-Order Rate Constant (k₁) 10² - 10³ M⁻¹s⁻¹[1]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[4]
Typical Reaction Time 30 minutes to a few hours[4]1-4 hours, can be longer for less reactive cyclooctynes[6]
Biocompatibility Lower, due to copper cytotoxicity.[4][6] This can be mitigated with chelating ligands.[1]High, making it suitable for in vivo and live-cell applications.[5][6]
Regioselectivity Highly specific, yielding only the 1,4-disubstituted triazole.[2]Yields a mixture of regioisomers (which are structurally equivalent for symmetric cyclooctynes).[2]
Yields Typically near-quantitative.[7][8]Generally high, but can be lower than CuAAC.[4]

Table 2: Comparison of Common SPAAC Reagents

SPAAC ReagentAlkyne TypeSecond-Order Rate Constant (k₁) with Benzyl AzideKey Features
BCN Bicyclo[6.1.0]nonyne~0.012 - 0.024 M⁻¹s⁻¹[6]Slower kinetics but still efficient for many applications.
DBCO (ADIBO) Dibenzocyclooctyne~0.90 M⁻¹s⁻¹[6]Significantly faster than BCN, widely used.
DIBAC DibenzoazacyclooctyneRate constants can be even higher than DBCO.[6]Highly reactive cyclooctyne.

Mechanistic Comparison and Experimental Workflow

The fundamental differences in the reaction pathways of CuAAC and SPAAC dictate their respective experimental considerations.

CuAAC_vs_SPAAC_Mechanisms cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst (+ Ligand) CuAAC_Catalyst->CuAAC_Product Accelerates Regiospecific SPAAC_Alkyne Strained Cyclooctyne SPAAC_Product Mixture of Triazole Regioisomers SPAAC_Alkyne->SPAAC_Product Strain Release SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC reaction mechanisms.

Bioconjugation_Workflow cluster_prep 1. Preparation of Reactants cluster_reaction 2. Bioconjugation Reaction cluster_CuAAC_reaction CuAAC cluster_SPAAC_reaction SPAAC cluster_analysis 3. Analysis and Purification Prep_Biomolecule Prepare Azide or Alkyne-modified Biomolecule CuAAC_Mix Mix Biomolecule and Probe Prep_Biomolecule->CuAAC_Mix SPAAC_Mix Mix Biomolecule and Probe Prep_Biomolecule->SPAAC_Mix Prep_Probe Prepare Alkyne or Azide-functionalized Probe Prep_Probe->CuAAC_Mix Prep_Probe->SPAAC_Mix CuAAC_Add_Cat Add Cu(I) Catalyst (e.g., CuSO4 + Ascorbate + Ligand) CuAAC_Mix->CuAAC_Add_Cat CuAAC_Incubate Incubate (RT, 30 min - 2h) CuAAC_Add_Cat->CuAAC_Incubate Purification Purify Conjugate (e.g., SEC, Dialysis) CuAAC_Incubate->Purification SPAAC_Incubate Incubate (RT or 37°C, 1 - 4h) SPAAC_Mix->SPAAC_Incubate SPAAC_Incubate->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Generalized experimental workflow for bioconjugation.

Experimental Protocols

Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for CuAAC and SPAAC bioconjugation reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing probe.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Azide-containing probe stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Microcentrifuge tubes.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing probe. The final concentration of the biomolecule and the molar excess of the probe will depend on the specific application and should be optimized.

  • Prepare the catalyst premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 (CuSO₄:ligand).[9]

  • Initiate the reaction: Add the CuSO₄/ligand premix to the biomolecule/probe mixture.

  • Add the reducing agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Purification: Purify the resulting bioconjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized dye.[10]

Materials:

  • Azide-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4).[10]

  • Cyclooctyne-dye conjugate (e.g., DBCO-Fluor 488) stock solution (e.g., 1-10 mM in DMSO).[10]

  • Microcentrifuge tubes.

  • Shaker/incubator.

Procedure:

  • Prepare the protein solution: Dissolve the azide-modified protein in the buffer to a final concentration typically in the range of 10-50 µM.[10]

  • Initiate the reaction: Add the cyclooctyne-dye conjugate stock solution to the protein solution. A molar excess of the cyclooctyne reagent (e.g., 5-20 fold) is often used to ensure efficient conjugation.[6]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[6] For less reactive cyclooctynes or lower reactant concentrations, incubation may be extended (e.g., overnight at 4°C).[6]

  • Purification: Remove the unreacted cyclooctyne-dye and other small molecules by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.[6]

Conclusion and Recommendations

The choice between CuAAC and SPAAC is dictated by the specific requirements of the bioconjugation application.

  • CuAAC is the method of choice for applications where high reaction speed and cost-effectiveness are critical, and the presence of a copper catalyst is tolerable.[2] This includes many in vitro applications, materials science, and the synthesis of well-defined bioconjugates where the catalyst can be effectively removed. The high yields and regioselectivity of CuAAC make it a robust and reliable tool.[2][7]

  • SPAAC is the superior option for applications demanding high biocompatibility, such as live-cell imaging, in vivo studies, and the development of therapeutics where the presence of a toxic metal catalyst is unacceptable.[2][5] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved the kinetics of SPAAC, making it a powerful and indispensable tool in chemical biology and drug development.[6]

For researchers embarking on bioconjugation experiments, it is crucial to carefully consider the biological system, the desired reaction kinetics, and the potential for off-target effects when selecting the most appropriate bioorthogonal ligation chemistry.

References

A Comparative Guide to PEG Linkers: t-Boc-N-Amido-PEG2-Azide vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of targeted therapeutics and advanced drug delivery, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of bioconjugates. Polyethylene glycol (PEG) linkers are widely utilized to enhance solubility, minimize immunogenicity, and prolong the circulation time of biomolecules. This guide offers a detailed, data-driven comparison between two prominent classes of PEG linkers: the versatile, multi-step t-Boc-N-Amido-PEG2-Azide and the widely-used, amine-reactive NHS ester PEG linkers.

This analysis is designed for researchers, scientists, and drug development professionals, providing objective comparisons, quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed selection process for applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

At a Glance: Key Differences

The fundamental difference lies in their reaction chemistry and workflow. NHS ester PEG linkers offer a direct, one-step method for conjugating to primary amines, while this compound facilitates a controlled, multi-step conjugation strategy by leveraging orthogonal chemistries.

FeatureThis compoundNHS Ester PEG Linker
Primary Reactive Group Azide (-N₃)N-Hydroxysuccinimide Ester
Reactive Partner Alkynes (e.g., DBCO, BCN) for Click Chemistry.[1][2][3]Primary amines (-NH₂) on lysine residues or N-terminus.[4][5][6]
Reaction Type Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry).[7][8]Nucleophilic Acyl Substitution.[9][10]
Resulting Bond Stable Triazole Linkage.[2][3]Stable Amide Bond.[4][5][11]
Second Functional Group t-Boc protected amine, deprotected under acidic conditions for subsequent conjugation.[1][12]Typically a methoxy cap (mPEG) or another functional group for bifunctional linkers.[13]
Reaction Steps Multi-step: 1) Deprotection (optional), 2) Click Chemistry conjugation.[12]One-step conjugation.[14]
Key Advantage Allows for controlled, sequential conjugation; bioorthogonal reaction minimizes side-reactivity.[12]Straightforward, well-established chemistry for rapid conjugation to proteins.[11][15]
Key Limitation Requires a multi-step process; may require a copper catalyst which can be cytotoxic (for CuAAC).[16]Prone to hydrolysis in aqueous solutions, which competes with the primary reaction and reduces efficiency.[4][17][18]

Chemical Structures and Reaction Pathways

The functionality of each linker is dictated by its unique chemical structure. The this compound linker contains two distinct reactive sites masked or available for orthogonal reactions, whereas the NHS ester PEG linker has a single primary function: to react with amines.

Figure 1: Component structures of the two PEG linker types.
NHS Ester PEG Linkers: The Aminolysis vs. Hydrolysis Challenge

NHS esters readily react with primary amines found on proteins to form stable amide bonds.[5][6] This reaction is most efficient at a pH between 7.2 and 8.5.[4][9] However, a significant competing reaction is the hydrolysis of the NHS ester by water, which renders the linker inactive. The rate of this hydrolysis increases dramatically with pH, making careful buffer selection and prompt use of the dissolved linker critical for success.[17][18]

G NHS Ester Reaction Pathways NHS R-PEG-NHS Ester Conjugate R-PEG-Amide-Protein (Stable Conjugate) NHS->Conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed R-PEG-COOH (Inactive Linker) NHS->Hydrolyzed Hydrolysis (Competing Reaction) Rate increases with pH Protein Protein-NH₂ (Primary Amine) Water H₂O (Water/Hydroxide) NHS_byproduct NHS byproduct Conjugate->NHS_byproduct releases Hydrolyzed->NHS_byproduct releases

Figure 2: Reaction pathways for NHS ester PEG linkers.
Quantitative Data: Stability of NHS Esters

The hydrolytic instability of NHS esters is a critical experimental parameter. The half-life of the ester decreases significantly as the pH of the aqueous buffer increases.

pHTemperatureHalf-life of NHS EsterSource(s)
7.00°C4-5 hours[4][17]
7.4Ambient~128-166 minutes[19]
8.5Room Temperature~125-180 minutes[9][20]
8.64°C10 minutes[4][17]
9.0Room TemperatureMinutes[9][19]
This compound: A Strategy for Controlled Conjugation

This linker is designed for multi-step, orthogonal bioconjugation, offering high precision and control.[12] The workflow typically involves reacting the azide group via "click chemistry" and, if desired, deprotecting the t-Boc group with acid to reveal a primary amine for a subsequent, different conjugation reaction. The azide-alkyne cycloaddition is bioorthogonal, meaning it does not react with other functional groups found in biological systems, thus preventing unwanted side reactions.[21][22]

G This compound Workflow start t-Boc-NH-PEG2-N₃ conjugate1 t-Boc-NH-PEG2-Triazole-Molecule 1 start->conjugate1 Click Chemistry (CuAAC or SPAAC) alkyne Molecule 1 (with Alkyne group) deprotection Acidic Conditions (e.g., TFA) conjugate1->deprotection amine_linker H₂N-PEG2-Triazole-Molecule 1 deprotection->amine_linker final_conjugate Molecule 2-Amide-PEG2-Triazole-Molecule 1 amine_linker->final_conjugate Second Conjugation molecule2 Molecule 2 (e.g., NHS Ester)

Figure 3: Multi-step conjugation workflow for t-Boc-Azide linkers.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results in bioconjugation.

Protocol 1: Protein Conjugation using an NHS Ester PEG Linker

This protocol provides a general framework for labeling a protein with an amine-reactive PEG linker.

  • Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as Phosphate Buffered Saline (PBS) or sodium bicarbonate buffer, and adjust the pH to between 7.2 and 8.5.[9] Buffers containing primary amines (e.g., Tris, glycine) are not compatible and must be avoided.[4][23]

  • Protein Preparation : If the protein of interest is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column into the prepared reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[13]

  • PEG-NHS Ester Solution Preparation : Immediately before initiating the reaction, dissolve the PEG-NHS ester linker in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9][13] Do not store the linker in solution due to its susceptibility to hydrolysis.

  • PEGylation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while stirring gently.[13] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[9]

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4] Incubation times may require optimization.

  • Quenching : Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[9]

  • Purification : Remove unreacted PEG linker and byproducts from the final conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Two-Step Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to this compound.

  • Reagent Preparation :

    • Dissolve the this compound linker and the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the catalyst components: copper(II) sulfate (CuSO₄) in water, a ligand such as THPTA in water, and a reducing agent like sodium ascorbate in water.[24]

  • Conjugation Reaction :

    • In a reaction vessel, combine the azide linker and the alkyne-modified molecule (a slight molar excess of one reactant may be required).

    • Add the copper(II) sulfate and ligand solution.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[24]

  • Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS to determine completion.

  • Purification : Once the reaction is complete, purify the resulting conjugate using an appropriate chromatographic method (e.g., silica gel chromatography or reverse-phase HPLC) to remove the copper catalyst and unreacted starting materials.

  • Deprotection (Optional) : To expose the amine for a subsequent reaction, dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). After the reaction is complete, evaporate the solvent and TFA to yield the deprotected amine-PEG conjugate.[12]

Decision-Making Workflow

Choosing the appropriate linker depends on the specific goals of the experiment, such as the need for site-specificity, the complexity of the final conjugate, and the functional groups available on the biomolecules.

G decision decision result result start Start: Define Conjugation Goal q1 Need for multi-step or orthogonal conjugation? start->q1 q2 Are primary amines (e.g., Lysine) available and suitable for targeting? q1->q2 No res_tboc Use t-Boc-N-Amido-PEG-Azide q1->res_tboc Yes q3 Is an alkyne group present or can it be introduced on the target? q2->q3 No res_nhs Use NHS Ester PEG Linker q2->res_nhs Yes q3->res_tboc Yes res_alt Consider alternative linker chemistry (e.g., Maleimide for thiols) q3->res_alt No

Figure 4: Logical workflow for selecting a suitable PEG linker.

Conclusion

Both this compound and NHS ester PEG linkers are powerful tools in the development of advanced bioconjugates.

  • NHS Ester PEG Linkers are the established workhorse for rapid and straightforward PEGylation of proteins and other amine-containing molecules. Their primary drawback is hydrolytic instability, which requires careful management of reaction conditions.

  • This compound offers superior versatility for constructing complex, multi-component systems. The bioorthogonality of click chemistry and the ability to perform sequential reactions via the protected amine provide a high degree of control, making it ideal for the synthesis of sophisticated drug delivery systems and targeted therapeutics like PROTACs.

The optimal choice hinges on a careful evaluation of the project's specific requirements, including the nature of the target molecule, the desired complexity of the final conjugate, and the level of control needed over the conjugation process.

References

A Comparative Guide to the NMR Spectroscopic Characterization of t-Boc-N-Amido-PEG2-Azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise characterization of linker molecules is paramount to ensure the quality, consistency, and efficacy of the final product. This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic features of t-Boc-N-Amido-PEG2-Azide, a common heterobifunctional linker, with its amine and carboxylic acid-terminated counterparts: t-Boc-N-Amido-PEG2-Amine and t-Boc-N-Amido-PEG2-Acid. Understanding the distinct NMR fingerprints of these molecules is crucial for their unambiguous identification and purity assessment.

Performance Comparison: ¹H and ¹³C NMR Data

The structural integrity of these PEG linkers is definitively confirmed by ¹H and ¹³C NMR spectroscopy. The key to differentiating these molecules lies in the unique chemical shifts of the protons and carbons in the vicinity of the terminal functional group (azide, amine, or carboxylic acid), as the signals corresponding to the t-Boc protecting group and the PEG backbone remain largely consistent across the three compounds.

Below are the expected quantitative NMR data for this compound and its alternatives, summarized for easy comparison. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for these molecules.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compoundt-Boc-N-Amido-PEG2-Aminet-Boc-N-Amido-PEG2-AcidKey Differentiator
-C(CH₃)₃ (t-Boc)~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)Unambiguous signal for the Boc protecting group.
-NH- (Amide)~5.4 (br s, 1H)~5.4 (br s, 1H)~5.4 (br s, 1H)Broad singlet indicating the amide proton.
-CH₂-NH-Boc ~3.30 (q, 2H)~3.30 (q, 2H)~3.30 (q, 2H)Quartet for the methylene group adjacent to the Boc-protected amine.
-O-CH₂-CH₂-O- ~3.55-3.65 (m, 4H)~3.55-3.65 (m, 4H)~3.55-3.65 (m, 4H)Multiplet for the central ethylene glycol protons.
-O-CH₂-CH₂-X ~3.67 (t, 2H)~3.52 (t, 2H)~3.75 (t, 2H)Triplet for the methylene group adjacent to the terminal functional group; its chemical shift is a key indicator of the end group.
-CH₂-N₃ ~3.38 (t, 2H)--Present. Triplet for the methylene group directly attached to the azide.
-CH₂-NH₂ -~2.85 (t, 2H)-Present. Triplet for the methylene group adjacent to the primary amine.
-CH₂-COOH --~2.62 (t, 2H)Present. Triplet for the methylene group adjacent to the carboxylic acid.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compoundt-Boc-N-Amido-PEG2-Aminet-Boc-N-Amido-PEG2-AcidKey Differentiator
-C(CH₃)₃ (t-Boc)~28.4~28.4~28.4Signal for the methyl carbons of the Boc group.
-C(CH₃)₃ (t-Boc)~79.1~79.1~79.1Signal for the quaternary carbon of the Boc group.
-CH₂-NH-Boc ~40.3~40.3~40.3Signal for the carbon adjacent to the Boc-protected amine.
-O-CH₂-CH₂-O- ~70.2, ~70.3~70.2, ~70.3~70.2, ~70.3Signals for the central ethylene glycol carbons.
-O-CH₂-CH₂-X ~70.0~73.0~67.0The chemical shift of this carbon is highly sensitive to the electronegativity of the terminal group.
-CH₂-N₃ ~50.6--Present. Characteristic upfield shift for the carbon attached to the azide.[1]
-CH₂-NH₂ -~41.7-Present. Signal for the carbon adjacent to the primary amine.
-CH₂-COOH --~35.0Present. Signal for the carbon adjacent to the carboxylic acid.
-C=O (Amide)~156.1~156.1~156.1Signal for the carbonyl carbon of the carbamate.
-COOH --~172.0Present. Signal for the carboxylic acid carbon.

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality and reproducible NMR data for these PEGylated compounds. Due to their hygroscopic nature, proper handling is essential to prevent moisture contamination, which can interfere with the NMR spectrum.

Sample Preparation
  • Handling Precautions: Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Compound: Weigh 5-10 mg of the t-Boc-N-Amido-PEG2 derivative.

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the sample in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).

  • Sample Transfer: After complete dissolution, transfer the solution to a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used to filter any particulate matter.

NMR Data Acquisition
  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • For ¹H NMR, integrate the peaks to determine the relative number of protons for each signal, which is crucial for confirming the structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of this compound and its alternatives using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Lock and Shim Lock and Shim Transfer to NMR Tube->Lock and Shim Acquire 1H Spectrum Acquire 1H Spectrum Lock and Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Chemical Shift Referencing Chemical Shift Referencing Phase and Baseline Correction->Chemical Shift Referencing Integration (1H) Integration (1H) Chemical Shift Referencing->Integration (1H) Peak Assignment Peak Assignment Integration (1H)->Peak Assignment Structure Confirmation Structure Confirmation Peak Assignment->Structure Confirmation

Workflow for NMR Characterization of PEG Linkers.

References

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-N-Amido-PEG2-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the precise characterization of molecules is paramount to ensure efficacy and safety. The t-Boc-N-Amido-PEG2-Azide linker is a valuable tool, enabling the conjugation of biomolecules through "click chemistry" while offering a protected amine for sequential functionalization. This guide provides an objective comparison of mass spectrometry techniques for the analysis of this compound conjugates and discusses alternative analytical methods, supported by established experimental protocols and data interpretation.

Mass Spectrometry: A Primary Tool for Characterization

Mass spectrometry is an indispensable technique for the characterization of PEGylated molecules like this compound conjugates, providing critical information on molecular weight, purity, and structural integrity. The two most common ionization techniques for this class of molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparative Overview of Mass Spectrometry Techniques
ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates multiply charged ions from a solution.Soft ionization technique that uses a matrix to absorb laser energy and generate singly charged ions.
Typical Conjugate Size Well-suited for a wide range of molecule sizes, from small molecules to large proteins.Often preferred for larger molecules and polymers due to the prevalence of singly charged ions, which simplifies spectra.[1][2]
Sample Preparation Relatively simple, involving dissolution in a suitable solvent.Requires co-crystallization of the sample with a matrix on a target plate.[3]
Instrumentation Commonly coupled with liquid chromatography (LC-MS) for online separation and analysis.[4]Typically a time-of-flight (TOF) analyzer is used.
Common Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺[3]
Fragmentation Can be induced in the collision cell (tandem MS) to provide structural information.Post-source decay or in-source decay can lead to fragmentation, which can sometimes be a challenge to control.
Advantages High sensitivity, suitable for complex mixtures when coupled with LC, provides information on charge state distribution.[1]Tolerant to some buffers and salts, produces simple spectra with predominantly singly charged ions, high throughput capabilities.[2]
Disadvantages Can produce complex spectra with multiple charge states, which may require deconvolution software.[4] Susceptible to ion suppression.Matrix background can interfere at low mass ranges, potential for laser-induced degradation of the analyte.[5]

Expected Mass Spectrometry Data for this compound

The theoretical molecular weight of this compound (C₁₁H₂₂N₄O₄) is 274.32 g/mol .[6][7][8] When analyzing conjugates, the expected mass will be the sum of the mass of the conjugated partner and the linker, minus any leaving groups.

Key Fragmentation Pathways:

  • Boc Group Loss: A characteristic loss of the tert-butoxycarbonyl (Boc) group or fragments thereof is expected. Common neutral losses include isobutylene (56 Da) or the entire Boc group (100 Da). Under ESI-CID conditions, product ions are often formed by the loss of C₄H₈ (isobutylene) and further loss of CO₂.[9]

  • PEG Chain Fragmentation: Cleavage of the C-O or C-C bonds within the polyethylene glycol (PEG) chain results in a series of peaks separated by the mass of the ethylene glycol monomer (44 Da).[3]

  • Azide Group Fragmentation: The azide group can undergo the loss of a nitrogen molecule (N₂), resulting in a mass loss of 28 Da.[3]

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below. These protocols are adapted from established methods for similar PEGylated and Boc-protected molecules.[3][10]

Protocol 1: ESI-LC-MS Analysis

ESI-LC-MS is ideal for analyzing complex reaction mixtures and provides high-resolution mass data.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[3]
  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.[3]

2. LC-MS Parameters:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reverse-phase column suitable for small molecules or peptides (e.g., C8 or C18).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5-95% Mobile Phase B over 10-30 minutes.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Positive ion mode.
  • Mass Range: m/z 100 - 2000.

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the conjugate and potential byproducts.
  • Analyze the mass spectra to identify the molecular ions ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions.
  • Use deconvolution software if necessary to interpret spectra with multiple charge states.

Protocol 2: MALDI-TOF MS Analysis

MALDI-TOF is a rapid technique for determining the molecular weight of the conjugate.

1. Sample Preparation:

  • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[3]
  • Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.[3]
  • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).[3]
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[3]

2. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive ion reflector mode.[3]
  • Laser: Nitrogen laser (337 nm).[3]
  • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.[3]
  • Mass Range: m/z 500 - 5000.

3. Data Analysis:

  • Identify the peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts of the conjugate.[3]
  • Look for characteristic PEG polymer distributions (44 Da spacing) if a polydisperse PEGylated molecule is being analyzed.

Alternative Analytical Techniques

A comprehensive characterization of this compound conjugates often involves orthogonal techniques to complement mass spectrometry data.

TechniquePrincipleInformation ProvidedProsCons
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive structural elucidation and confirmation of functional groups (t-Boc, PEG, azide).Provides detailed structural information, including stereochemistry.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Purity assessment, quantification, separation of isomers and impurities.High resolution and reproducibility, various detection methods available (UV, fluorescence, CAD).[]May not provide definitive structural information without being coupled to MS.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirmation of the presence of specific functional groups, particularly the strong, sharp azide peak (~2100 cm⁻¹).Rapid and non-destructive.Provides limited information on the overall molecular structure.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for ESI-LC-MS and MALDI-TOF MS analysis.

ESI_LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Conjugate (ACN/H2O, 0.1% FA) centrifuge Centrifuge (14,000 x g) dissolve->centrifuge hplc HPLC Separation (C18 Column) centrifuge->hplc ms ESI-MS Detection (Positive Ion Mode) hplc->ms chromatogram Extract Ion Chromatograms ms->chromatogram spectra Analyze Mass Spectra (Molecular & Fragment Ions) chromatogram->spectra deconvolution Deconvolution (if needed) spectra->deconvolution

Caption: Experimental workflow for ESI-LC-MS analysis.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation prep_matrix Prepare Matrix Solution (e.g., CHCA) mix Mix Sample & Matrix (1:10 ratio) prep_matrix->mix prep_sample Prepare Sample Solution prep_sample->mix spot Spot on Target Plate & Air Dry mix->spot maldi Laser Desorption/Ionization spot->maldi tof Time-of-Flight Mass Analysis maldi->tof spectra Analyze Mass Spectrum (Identify Adducts) tof->spectra mw Determine Molecular Weight spectra->mw

Caption: Experimental workflow for MALDI-TOF MS analysis.

Conclusion

The comprehensive analysis of this compound conjugates relies heavily on mass spectrometry, with ESI-LC-MS and MALDI-TOF MS offering complementary information. ESI-LC-MS provides high-resolution data and is ideal for analyzing complex mixtures, while MALDI-TOF MS offers a rapid method for molecular weight determination. For a complete structural confirmation and purity assessment, a multi-faceted approach incorporating orthogonal techniques such as NMR and HPLC is recommended. The choice of analytical methodology should be guided by the specific information required, the complexity of the conjugate, and the available instrumentation.

References

A Comparative Purity Analysis of Commercially Available t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly impact the success of their work. In the field of bioconjugation and drug delivery, t-Boc-N-Amido-PEG2-Azide is a widely used heterobifunctional linker. Its purity is paramount to ensure the homogeneity and desired activity of the final conjugate. This guide provides a comparative overview of the purity of commercially available this compound from various suppliers and details the experimental protocols for its analysis.

Commercial Supplier Purity Comparison

The following table summarizes the publicly available purity information for this compound from several commercial suppliers. It is important to note that this data is based on the information provided by the suppliers and has not been independently verified through a head-to-head experimental comparison.

SupplierStated PurityAnalytical Method
BroadPharm98%[1][2][3][4]Not specified on product page, but NMR and HPLC data are often available upon request.
Glyco MindSynth95-98%[5][6][7]Not specified on product page.
Chem-Impex≥98%[8]HPLC[8]
AxisPharm≥95%[9]Not specified on product page.

Experimental Protocols for Purity Analysis

A comprehensive purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any potential impurities. Common impurities in PEG derivatives can include PEG oligomers of varying lengths and byproducts from the synthesis process.[10]

High-Performance Liquid Chromatography (HPLC) with Universal Detection

Due to the lack of a strong UV chromophore in the PEG backbone, HPLC methods for analyzing this compound are best coupled with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10]

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute the compound and any less polar impurities. A re-equilibration step at the initial conditions is necessary at the end of the gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[10]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR are instrumental in verifying the chemical structure and identifying any structural impurities.[11]

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.[11][12]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[11][12]

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at a constant temperature, typically 25°C.

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans may be necessary.

Data Analysis:

  • The ¹H NMR spectrum should show characteristic signals for the t-Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide and amide functionalities.

  • The purity can be estimated by comparing the integration of the characteristic proton signals to the integration of any impurity signals.

  • The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio. Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.[13]

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid.[13]

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The expected molecular ions for this compound (MW = 274.32) would be the protonated molecule [M+H]⁺ (m/z 275.33) and the sodiated adduct [M+Na]⁺ (m/z 297.31).

Data Analysis:

  • The presence of the expected molecular ions confirms the identity of the compound.

  • The presence of other peaks in the mass spectrum could indicate impurities.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample Commercial this compound HPLC HPLC-ELSD/CAD Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS Purity_Calc Purity Calculation (Peak Area %) HPLC->Purity_Calc Structural_Verification Structural Verification NMR->Structural_Verification MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Final_Report Comprehensive Purity Report Purity_Calc->Final_Report Structural_Verification->Final_Report MW_Confirmation->Final_Report

Caption: Workflow for the Purity Analysis of this compound.

References

Validating the Function of PEGylated Proteins: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) to therapeutic proteins—a process known as PEGylation—is a cornerstone of modern biopharmaceutical development. This modification can dramatically improve a protein's pharmacokinetic and pharmacodynamic properties, such as increasing its serum half-life and reducing immunogenicity. However, the addition of PEG can also sterically hinder the protein's interaction with its biological targets, potentially altering its functional activity. Therefore, rigorous functional validation is paramount.[1][2]

This guide provides an objective comparison of key functional assays for validating the activity of PEGylated proteins, complete with supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research and development endeavors.

The Trade-Off: In Vitro Potency vs. In Vivo Efficacy

A common theme in the analysis of PEGylated proteins is a trade-off between in vitro activity and in vivo efficacy. The bulky PEG chains can partially obstruct the protein's active sites or receptor-binding domains, leading to a decrease in potency when measured in controlled, in vitro settings.[2][3] However, the enhanced stability and prolonged circulation time in vivo often compensate for this reduced immediate activity, resulting in superior overall therapeutic outcomes.[3][4][5]

Comparative Analysis of Functional Assays

The selection of an appropriate functional assay is intrinsically linked to the protein's mechanism of action. Here, we compare the most prevalent assay formats for major classes of PEGylated protein therapeutics.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are the gold standard for assessing the biological activity of PEGylated cytokines, growth factors, and other proteins that trigger a cellular response.[4] They provide a physiologically relevant measure of the protein's ability to induce downstream biological effects such as cell proliferation, differentiation, or apoptosis.[4]

Table 1: Comparison of Native and PEGylated Protein Activity in Cell-Based Assays

ProteinAssay TypeCell LineParameterNative ProteinPEGylated ProteinReference
Erythropoietin (EPO)ProliferationUT7/EpoEC50Similar to PEG-EpoSimilar to native EPO for most analogs[4]
Granulocyte Colony-Stimulating Factor (G-CSF)ProliferationNFS-60EC50Lower EC50Higher EC50 (inversely related to PEG mass)[4]
Interferon-α-2a (IFN-α-2a)AntiviralHCV replicon cellsEC507 pg/mL50-300 pg/mL (mono-PEGylated)[4][6]
TNF-related apoptosis-inducing ligand (TRAIL)CytotoxicityHCT116In vivo tumor growth inhibitionLess effectiveMore effective[4]
Enzyme Activity Assays

For PEGylated enzymes, the most direct functional assessment is the measurement of their catalytic activity.[4] These assays monitor the conversion of a substrate to a product over time.

Table 2: Comparison of Kinetic Parameters for Native and PEGylated Enzymes

EnzymePEG MoietyEffect on kcatEffect on KMKey FindingsReference
α-Chymotrypsin700, 2000, 5000 DaDecreased by up to 50%Increased from 0.05 to 0.19The effects were dependent on the amount of PEG bound, but independent of PEG size.[7]
Factor VIII (BAX 855)PEGNot specifiedNot specifiedA modification-dependent activity assay allows for selective measurement of the PEGylated protein's activity.[8]
Receptor Binding Assays

These assays directly quantify the binding affinity of a PEGylated protein to its receptor, a critical initial step in the mechanism of action for many therapeutics.[4] Techniques such as Surface Plasmon Resonance (SPR) provide real-time kinetics of this interaction.[4]

Table 3: Comparison of Receptor Binding Affinity for Native and PEGylated Proteins

ProteinMethodNative Protein KdPEGylated Protein KdFold ChangeReference
Erythropoietin (EPO)Surface Plasmon Resonance-Reduced affinitySlower association rate[3]
Interferon-alphaReceptor BindingHigh affinityLower affinity-[3]
Growth Hormone Receptor Antagonist (B2036)Membrane BindingHigh affinityReduced by 39-fold39-fold decrease[9]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of PEGylated protein function.

Cell-Based Proliferation Assay (Example: G-CSF)
  • Cell Preparation: Culture a G-CSF-dependent cell line, such as NFS-60, in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • Assay Setup: Seed the cells in a 96-well plate at a suitable density.

  • Sample Addition: Prepare serial dilutions of the native G-CSF and PEGylated G-CSF. Add these dilutions to the wells. Include a negative control without G-CSF.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • Measurement: Add a cell proliferation reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.[2] Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Plot the cell viability against the protein concentration to generate dose-response curves and calculate the EC50 values for both the native and PEGylated proteins to compare their potency.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

ELISAs are widely used to quantify PEGylated proteins in biological samples.[4] However, the PEG moiety can mask protein epitopes, which may require the use of anti-PEG antibodies for capture or detection.[1][10]

  • Coating: Coat a 96-well plate with a monoclonal antibody specific to the protein or an anti-PEG antibody.[3][8]

  • Sample and Standard Preparation: Prepare serial dilutions of the PEGylated protein standard and the test samples in an appropriate buffer.

  • Incubation: Add the standards and samples to the wells and incubate.

  • Detection: Add a biotin-conjugated detection antibody (either anti-protein or anti-PEG).

  • Conjugate Addition: Add a streptavidin-HRP conjugate.[2][3]

  • Substrate Development: Add a suitable substrate (e.g., TMB) and stop the reaction.[2]

  • Data Acquisition: Read the absorbance at the appropriate wavelength. The concentration of the PEGylated protein is determined from the standard curve.[2]

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex biological processes and experimental procedures.

G General Workflow for Functional Assessment of PEGylated Proteins cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Native Native Protein Cell_Assay Cell-Based Assay (e.g., Proliferation) Native->Cell_Assay Enzyme_Assay Enzyme Activity Assay Native->Enzyme_Assay Binding_Assay Receptor Binding Assay (e.g., SPR) Native->Binding_Assay PEG_Protein PEGylated Protein PEG_Protein->Cell_Assay PEG_Protein->Enzyme_Assay PEG_Protein->Binding_Assay EC50 EC50/IC50 Determination Cell_Assay->EC50 Kinetics Kinetic Parameter (Km, kcat) Calculation Enzyme_Assay->Kinetics Affinity Binding Affinity (Kd) Determination Binding_Assay->Affinity Comparison Compare Activity of PEGylated vs. Native Protein EC50->Comparison Kinetics->Comparison Affinity->Comparison

Caption: General workflow for the functional assessment of PEGylated proteins.

G G-CSF Signaling via the JAK-STAT Pathway GCSF G-CSF or PEG-G-CSF Receptor G-CSF Receptor GCSF->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes and translocates to Gene Gene Transcription (Proliferation, Differentiation) Nucleus->Gene

Caption: G-CSF signaling via the JAK-STAT pathway, a common mechanism for cytokines.

References

stability comparison of different bioconjugation linkages

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Bioconjugation Linker Stability

The stability of the chemical bond connecting a biomolecule to its payload is a cornerstone of therapeutic and diagnostic efficacy. For researchers in drug development, an ideal linker must endure the journey through systemic circulation to prevent premature payload release—a cause of off-target toxicity—while ensuring the payload is efficiently liberated at the intended site. This guide offers an objective comparison of the stability of common bioconjugation linkages, supported by quantitative data and detailed experimental protocols.

Cleavable vs. Non-Cleavable Linkers: A Strategic Choice

Bioconjugation linkers fall into two primary categories, with the choice between them fundamentally altering a conjugate's mechanism of action and pharmacokinetic profile.[1]

  • Cleavable Linkers: These are engineered to be stable in the bloodstream but break in response to specific triggers in the target microenvironment, such as low pH or the presence of certain enzymes.[1] This strategy allows for controlled payload release and can produce a "bystander effect," where the released drug affects adjacent target-negative cells.[2]

  • Non-Cleavable Linkers: These linkers depend on the complete lysosomal degradation of the biomolecule (e.g., an antibody) to release the payload.[1] This approach typically confers greater plasma stability, reducing the risk of premature drug release and potentially widening the therapeutic window.[2][3]

Quantitative Comparison of Linker Stability

The stability of a linker is most rigorously assessed by measuring the amount of intact conjugate remaining over time when exposed to biological fluids like plasma or serum. The following table summarizes stability data for several widely used linker types. Note that direct comparisons across different studies can be challenging due to variations in the specific bioconjugate, experimental conditions, and analytical methods used.[1][2][4]

Linker TypeLinkage FormedCleavage Stimulus / Key FeaturesIn Vitro Stability (Plasma/Serum)In Vivo Stability / Half-Life
NON-CLEAVABLE
AmideAmideHighly stable, requires enzymatic degradation of the biomolecule for payload release.[5]>95% intact after 24 hours; >90% intact after 7 days.[5]Generally very stable in circulation, leading to a long half-life.[5]
Thioether (from Maleimide)ThiosuccinimideSusceptible to retro-Michael reaction, leading to payload exchange with thiols (e.g., albumin).[5][6]Site-dependent; can be low. ~20% intact after 72h at labile sites, vs. ~80% at stable sites.[7][8] Significant deconjugation (~50%) can occur over 7 days.[9]Half-life can be compromised by in vivo deconjugation.[10]
Thioether (Stabilized)Ring-Opened Maleamic Acid / Thiazine / SulfoneStabilized maleimides (hydrolyzed or next-gen) are resistant to retro-Michael reaction.[6][11]>95% intact after 7 days for self-stabilizing maleimides.[9] Sulfone linkers also show high stability.[7][8]Stabilized ring-opened products have reported half-lives over two years.[11][12]
CLEAVABLE
HydrazoneHydrazonepH-sensitive; stable at neutral pH (~7.4), hydrolyzes at acidic pH of endosomes/lysosomes (~5.0-6.0).[]Stable at pH 7.4 (t½ ≈ 183 hours), but cleaves at pH 5.0 (t½ ≈ 4.4 hours).[]Stability is pH-dependent; designed for release in acidic tumor microenvironments.[15]
DisulfideDisulfideRedox-sensitive; cleaved by high concentrations of glutathione in the cytoplasm.[3]Stable in plasma; designed for intracellular cleavage.Stability depends on accessibility to reducing agents.
Peptide (e.g., Val-Cit)AmideEnzyme-sensitive; cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumors.[3]Generally stable in human plasma. Unstable in mouse plasma due to carboxylesterase activity.[16]Species-dependent stability. Half-life in the presence of Cathepsin B can be ~2.8 hours.[4]
OximeOximeHigh hydrolytic stability compared to hydrazones; can be designed for acid-catalyzed cleavage.[17][18][19]Rate constant for hydrolysis is ~1000-fold lower than for simple hydrazones.[17][19]Highly stable; >95% intact after 24h in mouse plasma.[9]
Click Chemistry (e.g., Triazole)TriazoleBioorthogonal and highly stable.[2]Highly stable in plasma.Considered highly stable in vivo.

Experimental Protocols

Accurate assessment of linker stability is fundamental to the development of safe and effective bioconjugates. Below are detailed methodologies for essential in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay is a cornerstone for predicting the in vivo behavior of a bioconjugate by evaluating its stability in a biological matrix.[1][2][16]

Objective: To quantify the stability of a bioconjugate and determine the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat) over time.

Methodology:

  • Preparation: Thaw frozen plasma from the desired species at 37°C and centrifuge to remove any precipitates.[16]

  • Incubation: Dilute the test bioconjugate into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample in a neutral buffer like PBS (pH 7.4) to assess inherent chemical stability. Incubate all samples at 37°C.[16][20]

  • Time Points: Collect aliquots from the incubation mixtures at predetermined time points (e.g., 0, 6, 24, 48, 96, 144, 168 hours).[4][20]

  • Quenching: Immediately stop any degradation by snap-freezing the collected aliquots and storing them at -80°C until analysis.[4][20]

  • Analysis: Quantify the amount of intact bioconjugate and/or released payload. Common techniques include:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful method to determine the average drug-to-antibody ratio (DAR). The bioconjugate is often isolated from the plasma matrix via immunoaffinity capture (e.g., using Protein A/G magnetic beads) before analysis. A decrease in the average DAR over time indicates payload loss.[16][20][21]

    • ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be designed to quantify the intact bioconjugate. This typically involves an antibody that captures the biomolecule and a secondary antibody that detects the payload, generating a signal proportional to the amount of intact conjugate.[3][4]

  • Data Analysis: Plot the average DAR or the percentage of intact conjugate against time. From this plot, key stability parameters like the half-life (t½) in plasma can be calculated.[20][22]

In Vivo Pharmacokinetic (PK) and Stability Assessment

This study evaluates the stability and overall pharmacokinetic profile of a bioconjugate in a living system, providing the most relevant data on its behavior.[23]

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life) and assess the in vivo stability of a bioconjugate in an animal model (e.g., mouse, rat).

Methodology:

  • Dosing: Administer the bioconjugate to a cohort of animals (e.g., mice) via a clinically relevant route, typically intravenous (IV) injection. The dose should be high enough for detection but non-toxic.[23][24]

  • Blood Sampling: Collect blood samples at multiple predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168 hours post-injection).[23]

  • Plasma Preparation: Process the collected blood samples to isolate plasma.[23]

  • Analysis: Analyze the plasma samples to measure the concentration of:

    • Total Antibody/Biomolecule: Measured using an ELISA that detects the biomolecule regardless of its conjugation state.

    • Intact Conjugate: Measured using an ELISA specific to the conjugate or by LC-MS to determine the average DAR over time.[23]

    • Free Payload: Measured using LC-MS/MS to quantify the amount of drug that has been prematurely released into circulation.[23]

  • Data Analysis: Plot the concentration-time data for each analyte. This data is used to calculate key PK parameters, including half-life, clearance, and volume of distribution. The rate of decrease in intact conjugate concentration and the appearance of free payload provide a direct measure of in vivo linker stability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of bioconjugate stability, integrating both in vitro and in vivo experimental arms.

G cluster_start cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment start Bioconjugate (Known Concentration & DAR) plasma_assay Incubate in Plasma (e.g., Human, Mouse) at 37°C start->plasma_assay pbs_control Incubate in PBS (pH 7.4) Control start->pbs_control animal_dosing Administer to Animal Model (e.g., Mouse via IV) start->animal_dosing time_points_vitro Collect Aliquots (e.g., 0-168 hours) plasma_assay->time_points_vitro pbs_control->time_points_vitro analysis_vitro Analysis (LC-MS / ELISA) - Measure avg. DAR - Quantify free payload time_points_vitro->analysis_vitro result_vitro Determine In Vitro Half-Life & Degradation Profile analysis_vitro->result_vitro blood_sampling Collect Blood Samples (Time Course) animal_dosing->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep analysis_invivo Analysis (ELISA / LC-MS) - Total Antibody - Intact Conjugate (avg. DAR) - Free Payload plasma_prep->analysis_invivo result_invivo Determine PK Parameters (t½, Clearance) & In Vivo Stability analysis_invivo->result_invivo

References

A Comparative Guide to t-Boc-N-Amido-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, the precise engineering of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount. The linker, a critical component connecting the functional moieties of these complex molecules, significantly influences their efficacy, stability, and pharmacokinetic profiles. Among the diverse linker technologies, t-Boc-N-Amido-PEG linkers have emerged as a versatile and widely adopted class of molecules. This guide provides a comprehensive comparison of t-Boc-N-Amido-PEG linkers with other alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.

The Versatility of t-Boc-N-Amido-PEG Linkers

t-Boc-N-Amido-PEG linkers are heterobifunctional molecules characterized by three key features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal reactive group. The t-Boc protecting group offers a stable yet readily cleavable mask for a primary amine, enabling controlled, stepwise conjugation. This group is stable under various reaction conditions and can be efficiently removed under acidic conditions to reveal a primary amine for subsequent modification.

The PEG spacer is instrumental in enhancing the aqueous solubility of the bioconjugate, reducing aggregation, and providing a flexible connection between the conjugated molecules, which is crucial for optimizing biological activity. The terminal reactive group, which can be an NHS ester, an azide, a bromine, or other functionalities, dictates the specific conjugation chemistry that can be employed.

Quantitative Comparison of t-Boc-N-Amido-PEG Derivatives

The selection of a specific t-Boc-N-Amido-PEG linker is often guided by the required length of the PEG spacer and the desired terminal reactive group. The following table summarizes key quantitative data for several commercially available t-Boc-N-amido-PEG derivatives, offering a snapshot of the options available to researchers.

Product NameMolecular Weight ( g/mol )PurityCAS Number
t-Boc-N-amido-PEG1-acid233.26≥98%1260092-44-1
t-Boc-N-amido-PEG4-amine336.4≥98%811442-84-9
t-Boc-N-amido-PEG4-acid365.4≥98%756525-91-4
t-Boc-N-amido-PEG10-acid~629.74≥95%2410598-01-3
t-Boc-N-amido-PEG10-amine~600.77≥98%1347704-59-9
t-Boc-N-amido-PEG10-NHS ester~726.81≥95%2055040-78-1
t-Boc-N-amido-PEG10-azide~614.75≥95%Not available
t-Boc-N-amido-PEG23-amine1173.5≥95%198227-38-2

Note: Data is compiled from commercially available sources and may vary between suppliers.

Comparison of Terminal Functional Groups

The choice of the terminal functional group on the PEG linker is a critical decision that dictates the conjugation strategy. The following table provides a comparison of common terminal groups found on t-Boc-amido-PEG linkers and their alternatives.

Linker TypeReactive Group 1Reactive Group 2Bond FormedKey Applications & Considerations
t-Boc-N-amido-PEG-NHS ester t-Boc protected amineN-Hydroxysuccinimide esterAmideReacts with primary amines to form a stable amide bond. Widely used for conjugating to lysine residues in proteins.
t-Boc-N-amido-PEG-Azide t-Boc protected amineAzideTriazoleUsed in "Click Chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) for highly efficient and specific conjugation to alkyne-containing molecules.
Maleimide-PEG-NHS Ester MaleimideN-Hydroxysuccinimide esterThioether, AmideEnables site-specific conjugation to thiol groups (e.g., cysteine residues) and amine groups.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of t-Boc-N-amido-PEG linkers.

Synthesis of a PROTAC using t-Boc-N-amido-PEG-Br

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of a protein of interest (POI) binding ligand to the linker, followed by deprotection and conjugation to an E3 ligase ligand.

Step 1: First Conjugation

  • React the POI-binding ligand, which contains a suitable nucleophile (e.g., a thiol or amine), with t-Boc-N-amido-PEG-Br in an appropriate solvent such as DMF or DMSO.

  • Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the intermediate product using an appropriate chromatographic method.

Step 2: t-Boc Deprotection and Second Conjugation

  • Deprotect the t-Boc group from the purified intermediate using an acidic solution (e.g., trifluoroacetic acid in dichloromethane).

  • Neutralize the reaction mixture and purify the resulting amine-terminated intermediate.

  • Conjugate the resulting amine-terminated intermediate with the E3 ligase ligand, which should contain a reactive group compatible with an amine (e.g., an NHS ester or a carboxylic acid activated with EDC/HATU).

  • Monitor the reaction by LC-MS and purify the final PROTAC molecule.

Antibody-Drug Conjugation using t-Boc-N-amido-PEG-NHS ester

This protocol describes a common strategy for conjugating a cytotoxic payload to an antibody via surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • t-Boc-N-amido-PEG-NHS ester

  • Activation reagents (if starting from a carboxylic acid terminated linker, e.g., EDC, Sulfo-NHS)

  • Cytotoxic payload with a reactive group for the deprotected amine

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification: React the mAb with the t-Boc-N-amido-PEG-NHS ester. The molar ratio of linker to mAb will influence the drug-to-antibody ratio (DAR).

  • Purification: Remove excess linker and reagents by size-exclusion chromatography.

  • t-Boc Deprotection: Remove the t-Boc protecting group from the PEGylated antibody using mild acidic conditions.

  • Payload Conjugation: React the deprotected, PEGylated antibody with the cytotoxic payload.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Final Purification: Purify the final ADC conjugate using size-exclusion chromatography to remove unconjugated payload and other impurities.

Visualizing Experimental Workflows

To further clarify the application of these linkers, the following diagrams illustrate key experimental workflows.

PROTAC_Synthesis POI_Ligand POI-Binding Ligand Intermediate1 POI-Linker-Boc POI_Ligand->Intermediate1 Conjugation Linker t-Boc-N-Amido-PEG-Br Linker->Intermediate1 Deprotection Acidic Deprotection Intermediate1->Deprotection Intermediate2 POI-Linker-NH2 Deprotection->Intermediate2 PROTAC Final PROTAC Intermediate2->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Workflow for PROTAC synthesis using a t-Boc-amido-PEG linker.

ADC_Conjugation Antibody Monoclonal Antibody PEG_Antibody_Boc PEGylated Antibody (Boc) Antibody->PEG_Antibody_Boc Lysine Conjugation Linker t-Boc-PEG-NHS Ester Linker->PEG_Antibody_Boc Deprotection Deprotection PEG_Antibody_Boc->Deprotection PEG_Antibody_NH2 PEGylated Antibody (NH2) Deprotection->PEG_Antibody_NH2 ADC Final ADC PEG_Antibody_NH2->ADC Payload Conjugation Payload Cytotoxic Payload Payload->ADC

Experimental workflow for ADC synthesis via lysine conjugation.

Click_Chemistry Molecule_Alkyne Alkyne-Modified Molecule Conjugate_Boc Conjugate-Linker-Boc Molecule_Alkyne->Conjugate_Boc CuAAC 'Click' Reaction Linker_Azide t-Boc-N-Amido-PEG-Azide Linker_Azide->Conjugate_Boc Deprotection Deprotection Conjugate_Boc->Deprotection Final_Conjugate Final Bioconjugate Deprotection->Final_Conjugate Further Conjugation Second_Molecule Second Molecule Second_Molecule->Final_Conjugate

Workflow for Copper-catalyzed "Click Chemistry" (CuAAC).

Conclusion

The t-Boc-N-amido-PEG linker platform provides a robust and versatile tool for the construction of complex bioconjugates. The ability to precisely control the conjugation strategy through the use of a protecting group, combined with the beneficial properties of the PEG spacer, makes these linkers highly valuable in the development of next-generation therapeutics. By carefully considering the linker length, architecture, and terminal functionality, researchers can optimize the performance of their bioconjugates for a wide range

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of t-Boc-N-amido-PEG2-azide, ensuring a secure laboratory environment and compliance with safety regulations. Adherence to these protocols is critical due to the potential hazards associated with the azide functional group.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The azide component of this compound requires careful handling to prevent the formation of potentially explosive compounds.

Required Personal Protective Equipment (PPE)
Chemical-resistant gloves (e.g., nitrile)
Chemical splash goggles
Laboratory coat

Key Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all personal contact with the substance, including inhalation of any dust or fumes.[1]

  • Do not use metal spatulas or other metal utensils when handling the compound to prevent the formation of shock-sensitive metal azides.[2][3]

  • Keep the compound away from acids, as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Avoid contact with halogenated solvents.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is crucial for laboratory safety. The following workflow outlines the necessary steps for safe and compliant disposal.

G cluster_prep Preparation cluster_container Waste Containerization cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Fume Hood A->B Ensure Safety C Collect Solid Waste (e.g., contaminated tips, paper) B->C Segregate Waste D Collect Liquid Waste (e.g., unused solutions) B->D Segregate Waste E Use a Designated 'Azide Waste' Container C->E Contain D->E Contain F Ensure Container is Properly Labeled and Sealed E->F Secure G Arrange for Professional Disposal via EHS F->G Handover H DO NOT Pour Down the Drain

Disposal workflow for this compound.

Experimental Protocol for Waste Handling:

  • Preparation: Before starting your experiment, designate a specific, clearly labeled hazardous waste container for all azide-containing materials.[2][3] This includes solid waste such as contaminated pipette tips, weighing paper, and gloves, as well as any liquid waste.

  • Waste Segregation: It is critical to segregate azide waste from all other waste streams, particularly acidic waste.[3] Co-mingling azides with acids can produce highly toxic and explosive hydrazoic acid.[3]

  • Collection of Solid Waste:

    • For dry spills or residual powder, use dry clean-up procedures and avoid generating dust.[1]

    • Carefully sweep up the material using non-metallic tools (e.g., plastic or glass spatula) and place it in the designated azide waste container.[1][2][3]

    • All contaminated disposables (gloves, wipes, etc.) must also be placed in this container.[4]

  • Collection of Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Under no circumstances should azide solutions be disposed of down the drain. [4][5] This practice can lead to the formation of highly explosive lead or copper azides in the plumbing.[5][6]

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]

    • Keep the container securely sealed when not in use and store it in a cool, dry, designated area away from incompatible materials.[1]

  • Final Disposal:

    • Arrange for the disposal of the azide waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • For added safety, it is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal, if feasible within your laboratory's capabilities and protocols.[3]

Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Scenario Containment and Cleanup Procedure
Minor Spill (in a fume hood) 1. Alert personnel in the immediate area. 2. Use absorbent material to contain the spill. 3. For solid spills, use dry cleanup methods; avoid creating dust.[1] 4. Clean the affected area with a suitable solvent and then wash with copious amounts of water.[1] 5. Collect all cleanup materials in the designated azide hazardous waste container.[4]
Major Spill (outside a fume hood) 1. Evacuate the area immediately.[4] 2. Alert your supervisor and your institution's EHS department.[1][4] 3. Prevent the spill from entering drains or waterways.[1]

By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.

References

Essential Safety and Operational Guide for t-Boc-N-Amido-PEG2-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling t-Boc-N-amido-PEG2-azide. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure laboratory safety and proper management of this chemical.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[3]
Eye Protection Safety glasses or gogglesMust be worn to prevent eye contact with the substance.[2][3]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.[1][3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or fumes are generated, a respirator may be necessary.[1][2]

Operational Plan: Handling Procedures

Adherence to the following step-by-step handling procedures will mitigate risks associated with this compound.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling the Compound :

    • Work in a well-ventilated area to avoid inhalation of any dust or fumes.[1]

    • Avoid all personal contact with the substance, including inhalation, and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container securely sealed when not in use.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[1]

    • Contaminated work clothes should be laundered separately before reuse.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills :

    • Remove all ignition sources.[1]

    • Clean up spills immediately.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Place the collected material in a suitable, labeled container for waste disposal.[1]

  • Major Spills :

    • Alert personnel in the area and contact emergency services, informing them of the hazard's location and nature.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • If the substance is dry, use dry clean-up procedures to avoid dust generation and collect the residue in sealed containers for disposal.[1]

    • Wash the area with large amounts of water and prevent runoff into drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a dedicated and clearly labeled hazardous waste container.[3]

    • Liquid Waste : Collect any solutions containing this compound in a labeled hazardous waste container.

    • Empty Containers : Empty containers may still present a chemical hazard.[1] They should be returned to the supplier for reuse/recycling if possible. Otherwise, they should be punctured to prevent re-use and disposed of at an authorized landfill.[1]

  • Disposal Method :

    • Dispose of the chemical waste through a licensed hazardous waste contractor.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

    • Bury the residue in an authorized landfill.[1]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_safety Locate Safety Equipment prep_area->prep_safety handle_weigh Weigh/Measure Compound prep_safety->handle_weigh handle_react Perform Reaction handle_weigh->handle_react post_clean Clean Work Area handle_react->post_clean disp_solid Collect Solid Waste handle_react->disp_solid disp_liquid Collect Liquid Waste handle_react->disp_liquid post_wash Wash Hands post_clean->post_wash disp_container Manage Empty Containers post_clean->disp_container disp_contractor Dispose via Licensed Contractor disp_solid->disp_contractor disp_liquid->disp_contractor disp_container->disp_contractor

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-N-Amido-PEG2-Azide
Reactant of Route 2
Reactant of Route 2
t-Boc-N-Amido-PEG2-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.